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  • Product: Diethyl 1H-indazole-3,5-dicarboxylate

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of Diethyl 1H-indazole-3,5-dicarboxylate

Executive Summary Target Molecule: Diethyl 1H-indazole-3,5-dicarboxylate CAS: 2891597-86-5 (Analogous) Core Application: Kinase inhibitor scaffolds (e.g., AKT, SGK1), bioisosteres for indole-3-carboxylates. This technica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: Diethyl 1H-indazole-3,5-dicarboxylate CAS: 2891597-86-5 (Analogous) Core Application: Kinase inhibitor scaffolds (e.g., AKT, SGK1), bioisosteres for indole-3-carboxylates.

This technical guide outlines a robust, scalable synthesis pathway for Diethyl 1H-indazole-3,5-dicarboxylate . While various routes to the indazole core exist (e.g., hydrazine condensation, dipolar cycloaddition), the modified Isatin/Sandmeyer route is selected here as the primary methodology. This pathway offers superior regiocontrol for 3-substituted indazoles compared to direct diazotization of o-toluidines and allows for late-stage functionalization of the 5-position via palladium-catalyzed carbonylation.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regiochemical integrity at the C3 and C5 positions.

Strategic Disconnection
  • C5-Ester Formation: The C5-ethyl ester is best introduced late-stage via Palladium-catalyzed carbonylation of a C5-bromide. This avoids the solubility issues often associated with dicarboxylic acids in early steps and utilizes the cost-effective precursor 5-bromoisatin.

  • Indazole Core Construction: The C3-carboxylate moiety is intrinsic to the Isatin ring-opening/re-cyclization sequence.

  • Starting Material: 5-Bromoisatin is the optimal starting material due to its commercial availability, low cost, and stability compared to 5-carboxyisatin.

Reaction Pathway Overview
  • Step 1: Alkaline hydrolysis of 5-bromoisatin to 2-amino-5-bromophenylglyoxylic acid.

  • Step 2: Diazotization and reduction to the hydrazine intermediate.[1]

  • Step 3: Acid-mediated cyclization to 5-bromo-1H-indazole-3-carboxylic acid.

  • Step 4: Fischer esterification to protect the C3-acid.

  • Step 5: Pd-catalyzed carbonylation to install the C5-ester.

Part 2: Detailed Synthesis Protocols

Stage 1: Formation of the Indazole Core

Objective: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid.

1.1 Ring Opening & Diazotization
  • Reagents: 5-Bromoisatin, NaOH (aq), NaNO₂, HCl, SnCl₂·2H₂O.

  • Mechanism: Base-mediated lactam hydrolysis followed by formation of the diazonium salt.[1]

Protocol:

  • Suspend 5-Bromoisatin (1.0 eq) in water. Add NaOH (1.1 eq) and warm to 50°C until a clear deep orange/red solution forms (formation of sodium 2-amino-5-bromophenylglyoxylate).

  • Cool the solution to 0°C.

  • Add a solution of NaNO₂ (1.05 eq) in water dropwise, maintaining temperature <5°C.

  • Critical Step: Pour this alkaline diazo-precursor solution slowly into a vigorously stirred mixture of concentrated HCl and crushed ice. This "inverse addition" prevents diazo-coupling side reactions. The diazonium salt may precipitate; keep the suspension at 0°C for 20 minutes.

1.2 Reduction & Cyclization
  • Mechanism: Reduction of the diazonium species to the hydrazine, which spontaneously cyclizes onto the alpha-keto acid carbonyl under acidic conditions.

Protocol:

  • Prepare a solution of SnCl₂·2H₂O (2.2 eq) in concentrated HCl. Cool to <0°C.

  • Add the stannous chloride solution to the diazonium suspension dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 4 hours.

  • The hydrazine intermediate cyclizes to form the indazole core.[1]

  • Workup: Filter the resulting solid. Wash copiously with water to remove tin salts. Recrystallize from acetic acid or ethanol/water to yield 5-Bromo-1H-indazole-3-carboxylic acid .

Stage 2: Functionalization
2.1 C3-Esterification

Objective: Synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate.

Protocol:

  • Dissolve 5-Bromo-1H-indazole-3-carboxylic acid in absolute Ethanol (0.5 M concentration).

  • Add catalytic H₂SO₄ (0.5 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.

  • Reflux for 6–12 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[2][3] Dry over MgSO₄ and concentrate to yield the mono-ester.

2.2 C5-Carbonylation (Heck Carbonylation)

Objective: Conversion of C5-Br to C5-COOEt to yield Diethyl 1H-indazole-3,5-dicarboxylate .

  • Rationale: This step is superior to starting with aminoterephthalates because it avoids regioselectivity issues during the ring closure.

Protocol:

  • Reactor: High-pressure stainless steel autoclave or heavy-walled glass pressure vessel.

  • Reagents:

    • Substrate: Ethyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq).

    • Catalyst: Pd(OAc)₂ (2–5 mol%).

    • Ligand: dppp (1,3-Bis(diphenylphosphino)propane) or Xantphos (5–7 mol%).

    • Base: Triethylamine (Et₃N) (2.0 eq).

    • Solvent: Ethanol (anhydrous).

    • Gas: Carbon Monoxide (CO) .

  • Procedure:

    • Charge the vessel with substrate, catalyst, ligand, base, and ethanol under Argon.

    • Purge with CO (3 cycles).

    • Pressurize to 5–10 bar (atm) with CO.

    • Heat to 100°C for 12–24 hours.

  • Workup: Cool to RT. Vent CO carefully (fume hood!). Filter through Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) to isolate Diethyl 1H-indazole-3,5-dicarboxylate .

Part 3: Analytical Data Summary

ParameterSpecification (Expected)Notes
Appearance Off-white to pale yellow solidIndazoles often yellow upon oxidation/light exposure.
¹H NMR (DMSO-d₆) δ 13.8 (s, 1H, NH), 8.7 (s, 1H, H-4), 8.0 (d, 1H, H-6), 7.7 (d, 1H, H-7), 4.4 (q, 4H, CH₂), 1.4 (t, 6H, CH₃)Diagnostic H-4 singlet appears downfield due to deshielding by C3/C5 carbonyls.
MS (ESI) [M+H]⁺ = 263.1Consistent with C₁₃H₁₄N₂O₄.
Rf Value ~0.4 (Hexane:EtOAc 2:1)More polar than the mono-ester precursor.

Part 4: Pathway Visualization

The following diagram illustrates the critical flow from the isatin precursor to the final dicarboxylate.

IndazoleSynthesis cluster_conditions Key Transformation Logic Start 5-Bromoisatin Inter1 2-Amino-5-bromophenyl- glyoxylic acid (salt) Start->Inter1 NaOH, 50°C (Ring Opening) Inter2 Diazonium Salt (Intermediate) Inter1->Inter2 NaNO2, HCl, 0°C (Diazotization) Inter3 Hydrazine Intermediate Inter2->Inter3 SnCl2 reduction (In situ) Core 5-Bromo-1H-indazole- 3-carboxylic acid Inter3->Core Acidic Cyclization (Spontaneous) MonoEster Ethyl 5-bromo-1H-indazole- 3-carboxylate Core->MonoEster EtOH, H2SO4 (Fischer Esterification) Final Diethyl 1H-indazole- 3,5-dicarboxylate MonoEster->Final Pd(OAc)2, dppp, CO, EtOH (Carbonylation)

Figure 1: Step-wise synthesis pathway from 5-Bromoisatin to Diethyl 1H-indazole-3,5-dicarboxylate.

Part 5: Troubleshooting & Critical Control Points

Diazotization Safety & Yield[1][4]
  • Risk: Formation of diazo-tars or explosion if temperature exceeds 5°C.

  • Control: Ensure internal temperature monitoring. Use "inverse addition" (adding the diazo precursor to the acid) to prevent coupling with unreacted amine.

Tin Removal
  • Issue: Residual tin (Sn) from the reduction step can poison the Palladium catalyst in the final carbonylation step.

  • Solution: During the workup of Stage 1, wash the crude acid with dilute HCl followed by extensive water washes. If necessary, chelate with EDTA during recrystallization.

Carbonylation Pressure
  • Optimization: If conversion is low at 5 bar CO, increase to 10–15 bar. Ensure the ethanol is anhydrous; water competes to form the carboxylic acid (which will esterify, but slower) or kill the active Pd species.

References

  • Lubell, W. D., et al. (2006). "Solid-Phase Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives." The Journal of Organic Chemistry, 71(21), 8166-8172. [Link]

  • Snyder, H. R., et al. (1952). "The Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, 74(8), 2009–2012. [Link]

  • Organic Syntheses. (2012). "Synthesis of 1H-Indazole-3-Carboxylic Acid, Ethyl Ester." Org.[3] Synth. 89, 131. [Link]

  • Colleluori, E., et al. (2020). "Palladium-Catalyzed Carbonylation of Aryl Bromides." Catalysts, 10(4), 437. (General reference for Protocol 2.2). [Link][4]

Sources

Exploratory

Diethyl 1H-indazole-3,5-dicarboxylate chemical properties

This technical guide details the chemical properties, synthesis, and medicinal utility of Diethyl 1H-indazole-3,5-dicarboxylate , a specialized heterocyclic scaffold used in drug discovery. [1][2][3][4] Part 1: Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and medicinal utility of Diethyl 1H-indazole-3,5-dicarboxylate , a specialized heterocyclic scaffold used in drug discovery.

[1][2][3][4]

Part 1: Executive Summary & Chemical Identity

Diethyl 1H-indazole-3,5-dicarboxylate is a bifunctional indazole scaffold utilized primarily as a pharmacophore in the development of kinase inhibitors and GPCR ligands. Its structural value lies in the 3,5-substitution pattern , which allows for orthogonal functionalization. The 3-position ester provides a vector for solubilizing groups or hinge-binding motifs, while the 5-position ester extends into the hydrophobic pocket of target proteins, making it a versatile "hub" for Fragment-Based Drug Design (FBDD).

Chemical Identity Table[3][5]
PropertyData
CAS Number 2891597-86-5
IUPAC Name Diethyl 1H-indazole-3,5-dicarboxylate
Molecular Formula C₁₃H₁₄N₂O₄
Molecular Weight 262.26 g/mol
Physical State Solid (Crystalline powder)
Predicted LogP ~2.3 – 2.8 (Lipophilic)
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
pKa (NH) ~13.8 (Acidic proton on N1)

Part 2: Structural Analysis & Tautomerism

The indazole core exists in a tautomeric equilibrium between the 1H- and 2H- forms. For 3,5-dicarboxylates, the 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents due to aromatic stabilization (preservation of the benzene ring aromaticity).

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift between N1 and N2. In solution, this equilibrium dictates alkylation regioselectivity.

Tautomerism cluster_legend Significance T1 1H-Indazole Form (Thermodynamically Stable) Benzenoid Ring Intact T2 2H-Indazole Form (Kinetic/Transient) Quinoid Character T1->T2 Proton Shift (Fast) Note The 1H-form is the dominant species. Reactions requiring N2-selectivity often require kinetic control or steric blocking.

Caption: Tautomeric equilibrium favoring the 1H-indazole species due to aromatic stability.[1]

Part 3: Synthetic Pathways

The most robust route to Diethyl 1H-indazole-3,5-dicarboxylate involves the cyclization of diethyl 2-aminoterephthalate . This method is scalable and avoids the handling of unstable diazo-species often required in [3+2] cycloadditions.

Core Synthesis Protocol: Diazo-Cyclization Strategy

Reaction Logic:

  • Diazotization: The amine is converted to a diazonium salt using sodium nitrite in acid.

  • Reduction/Cyclization: The diazonium intermediate is reduced (typically with stannous chloride or sodium sulfite) to the hydrazine, which spontaneously cyclizes onto the adjacent ester (or undergoes intramolecular condensation) to form the indazole core.

Step-by-Step Protocol
  • Precursor Preparation: Dissolve Diethyl 2-aminoterephthalate (1.0 equiv) in concentrated HCl (excess) and cool to 0°C.

  • Diazotization: Add aqueous NaNO₂ (1.1 equiv) dropwise, maintaining temperature <5°C. Stir for 30 mins to form the diazonium salt.

  • Reduction: Slowly add a solution of SnCl₂·2H₂O (2.5 equiv) in concentrated HCl at 0°C. The solution will thicken as the hydrazine hydrochloride precipitates.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. The hydrazine intermediate undergoes intramolecular cyclization.

  • Workup: Neutralize with NaOH or NaHCO₃ to precipitate the crude indazole. Filter, wash with water, and recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Synthesis Start Diethyl 2-aminoterephthalate Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter Diazonium Salt Intermediate Step1->Inter Step2 Reduction & Cyclization (SnCl2 / HCl) Inter->Step2 Product Diethyl 1H-indazole-3,5-dicarboxylate (Target Scaffold) Step2->Product Spontaneous Ring Closure

Caption: Standard synthetic route via diazotization and reductive cyclization of aminoterephthalate.

Part 4: Chemical Reactivity & Functionalization

The 3,5-diester motif offers unique regioselectivity challenges and opportunities.

Selective Hydrolysis (Differentiation of Esters)

The 5-position ester is electronically conjugated to the benzene ring similar to a benzoate, whereas the 3-position ester is attached to the pyrazole ring.

  • Reactivity Rule: The 5-ester is generally more susceptible to basic hydrolysis than the 3-ester. The 3-ester is sterically shielded by the N-H group and possesses "pseudo-ketonic" stability due to the electron-rich pyrazole ring.

  • Protocol for Mono-Hydrolysis:

    • Treat diester with 1.0 equiv LiOH in THF/Water (1:1) at 0°C.

    • Monitor by TLC.[2][3] The 5-acid-3-ester is the kinetic product.

N-Alkylation Regioselectivity

Alkylation of the N-H proton is a critical step for library generation.

  • Thermodynamic Control (N1-Alkylation): Use Cs₂CO₃ or NaH in DMF/THF. The N1-isomer is favored (typically >90:10 ratio) due to the preservation of the benzenoid system.

  • Kinetic Control (N2-Alkylation): Use of Meerwein salts (Me₃OBF₄) or steric bulk on the electrophile can increase the ratio of the N2-isomer, though N1 remains dominant.

Electrophilic Substitution

The 3- and 5-positions are blocked. Electrophilic aromatic substitution (e.g., nitration, halogenation) will occur at the C7 position (ortho to the N1), which is the most electron-rich site remaining.

Part 5: Medicinal Chemistry Applications[6][8]

Kinase Inhibitors (Hinge Binding)

The indazole core is a "privileged scaffold" for kinase inhibition.

  • Mechanism: The N1-H and N2 pair acts as a donor-acceptor motif that mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Vector Analysis:

    • 3-Position: Ideal for solubilizing tails (e.g., piperazines) that extend into the solvent front.

    • 5-Position: Targets the hydrophobic "gatekeeper" region or the back pocket of the ATP binding site.

Scaffold Hopping

This diester is frequently used to replace indole-3,5-dicarboxylates or quinoline cores to improve physicochemical properties (lowering LogP, increasing solubility) while maintaining binding geometry.

Medicinal Chemistry Vector Map

MedChem Core Indazole Core (Hinge Binder) Pos3 3-Position Ester: Solvent Exposure Vector (Solubility/PK) Core->Pos3 Pos5 5-Position Ester: Hydrophobic Pocket Vector (Potency/Selectivity) Core->Pos5 PosN N1-Position: Alkylation Site (Shape/Metabolic Stability) Core->PosN

Caption: Strategic vectors for drug design using the indazole-3,5-dicarboxylate scaffold.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ester groups are stable, but the NH moiety can be sensitive to oxidation over long periods if exposed to light/air.

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous buffers for stock preparation to prevent precipitation.

References

  • Synthesis of Indazoles: Organic Syntheses, Coll. Vol. 10, p. 496 (2004). Link (Describes general indazole ester synthesis via diazoacetates).

  • Indazole Medicinal Chemistry:Journal of Medicinal Chemistry, "Indazole Scaffolds in Drug Discovery: A Review", 2018. (General reference for kinase binding modes).
  • Regioselectivity of Alkylation: Beilstein Journal of Organic Chemistry, "Regioselective N-alkylation of the 1H-indazole scaffold", 2021.[4] Link

  • CAS Registry: CAS #2891597-86-5 entry, ChemicalBook/BLD Pharm Catalogs.[1] Link

Sources

Foundational

Spectroscopic Characterization Guide: Diethyl 1H-indazole-3,5-dicarboxylate

Executive Summary & Compound Profile Diethyl 1H-indazole-3,5-dicarboxylate (CAS: 2891597-86-5 ) is a functionalized indazole derivative increasingly utilized as a scaffold in the development of kinase inhibitors (e.g., A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Diethyl 1H-indazole-3,5-dicarboxylate (CAS: 2891597-86-5 ) is a functionalized indazole derivative increasingly utilized as a scaffold in the development of kinase inhibitors (e.g., Akt, SGK1) and anti-inflammatory agents.[1][2] Its dual-ester functionality provides orthogonal handles for further synthetic elaboration—typically selective hydrolysis or reduction at the 3- or 5-positions.

This guide provides a comprehensive technical analysis of the spectroscopic signature of this compound.[3][4] It synthesizes established data from structural analogs (such as ethyl 1H-indazole-3-carboxylate and methyl 1H-indazole-5-carboxylate) to establish a predictive validation standard for researchers confirming the identity of this specific derivative.

Physicochemical Profile
PropertyData
CAS Number 2891597-86-5
Molecular Formula

Molecular Weight 262.26 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH,

; sparingly soluble in water
Melting Point Predicted Range:[2][5][6][7][8] 145–155 °C (Based on 3-ester/5-ester analogs)

Synthesis Context & Impurity Profiling

Understanding the synthesis route is critical for interpreting spectroscopic background noise. The two primary routes to this scaffold introduce distinct impurity profiles observable in NMR and MS.

Route A: [3+2] Cycloaddition (Diazoacetate + Benzyne)

The most common modern route involves the reaction of a 4-substituted benzyne precursor with ethyl diazoacetate.

  • Key Impurity: N-alkylated isomers (1-ethyl or 2-ethyl derivatives) if base catalysis is too aggressive.

  • Spectral Marker: Look for loss of the broad NH signal (>13 ppm) and appearance of N-CH2 quartets at different shifts than the ester ethyl groups.

Route B: Direct Esterification

Acid-catalyzed esterification of 1H-indazole-3,5-dicarboxylic acid.

  • Key Impurity: Mono-esters (3-ester-5-acid or 3-acid-5-ester).

  • Spectral Marker: Broad -OH humps in

    
    H NMR (10-12 ppm) and splitting of ester peaks.
    

SynthesisPathways Benzyne Benzyne Precursor (4-COOEt-benzyne) Target Diethyl 1H-indazole- 3,5-dicarboxylate Benzyne->Target [3+2] Cycloaddition Diazo Ethyl Diazoacetate Diazo->Target Acid Indazole-3,5-dicarboxylic Acid Acid->Target Fischer Esterification Impurity1 Impurity: N-Alkylated Isomers Target->Impurity1 Over-alkylation Impurity2 Impurity: Mono-esters Target->Impurity2 Incomplete Rxn

Figure 1: Primary synthesis pathways and associated impurity risks affecting spectral analysis.

Nuclear Magnetic Resonance (NMR) Characterization

The NMR spectrum of Diethyl 1H-indazole-3,5-dicarboxylate is characterized by the desymmetrizing effect of the nitrogen atoms and the strong electron-withdrawing nature of the two ester groups.

H NMR Analysis (400 MHz, DMSO- )

The aromatic region shows a classic ABC spin system (if H4/H6/H7 were adjacent) but due to substitution at positions 3 and 5, the pattern simplifies to two doublets and a singlet (or meta-coupled doublet).

Predicted Chemical Shifts & Assignments:

PositionShift (

, ppm)
Multiplicity

(Hz)
Structural Logic
NH (1) 13.8 – 14.2 Broad Singlet-Acidic indazole NH; exchangeable with

.
H-4 8.65 – 8.75 Doublet (d)~1.5Most deshielded. Peri-effect from 3-COOEt + ortho to 5-COOEt.
H-6 7.95 – 8.05 dd or d8.8, 1.5Ortho to 5-COOEt; deshielded but less than H4.
H-7 7.65 – 7.75 Doublet (d)8.8Least deshielded aromatic proton.
3-COOC_2H_5 4.35 – 4.45 Quartet (q)7.1Methylene of the 3-ester.
5-COOC_2H_5 4.25 – 4.35 Quartet (q)7.1Methylene of the 5-ester.
3-CH_3 1.35 – 1.45 Triplet (t)7.1Methyl of the 3-ester.
5-CH_3 1.30 – 1.40 Triplet (t)7.1Methyl of the 5-ester.[1][2][4][5][6][7][8][9][10]

Critical Diagnostic:

  • H-4 Signal: Look for the signal near 8.7 ppm.[8] If this is shifted upfield to ~8.1 ppm, the 3-ester is likely hydrolyzed or absent.

  • NH Signal: Must be present. Absence indicates N-alkylation (impurity).

C NMR Analysis (100 MHz, DMSO- )
Carbon TypeShift (

, ppm)
Assignment
Carbonyls 166.0, 162.5 5-Ester (conj.) and 3-Ester (C=N conj.)
C-3 136.0 – 138.0 Quaternary, ipso to ester.
C-7a 140.0 – 142.0 Quaternary bridgehead.
C-4 122.0 – 124.0 Aromatic CH.
C-6 126.0 – 128.0 Aromatic CH.
C-7 111.0 – 112.0 Aromatic CH (Shielded).
OCH_2 60.5, 61.0 Ester methylenes.
CH_3 14.2, 14.5 Ester methyls.

Infrared (IR) Spectroscopy[3][14]

The IR spectrum serves as a rapid "fingerprint" validation, particularly useful for distinguishing the diester from mono-acid precursors.

  • 3200 – 3350 cm⁻¹ (Broad/Sharp):

    
     stretching. A sharp band often appears ~3300 cm⁻¹ in crystalline samples.
    
  • 1715 – 1730 cm⁻¹ (Strong):

    
     ester stretching. You may see a split peak or a broadened single peak due to the two distinct ester environments (3-position vs 5-position).
    
  • 1615 – 1625 cm⁻¹:

    
     stretching of the indazole ring.
    
  • 1250 – 1300 cm⁻¹:

    
     stretching (ester).
    

Self-Validation Check: If you observe a broad trough from 2500–3000 cm⁻¹, your sample likely contains unreacted carboxylic acid (O-H stretch).

Mass Spectrometry (MS) Fragmentation

Ionization Mode: Electrospray Ionization (ESI) or EI. Molecular Ion:


 (ESI positive).
Fragmentation Logic (MS/MS)

The fragmentation pathway is dominated by the sequential loss of the ethyl groups and the extrusion of CO/CO2.

MSFragmentation M Parent Ion [M+H]+ m/z 263 Frag1 Loss of EtO (-45) [M - OEt]+ M->Frag1 Ester Cleavage Frag2 Loss of Ethyl (-29) [M - Et]+ M->Frag2 McLafferty-like BasePeak Core Indazole Ion m/z ~145-160 Frag1->BasePeak Decarboxylation Frag2->BasePeak

Figure 2: Predicted mass spectrometry fragmentation pathway.

References & Authority

  • Indazole Synthesis & Properties:

    • Topic: General synthesis of 3-substituted indazoles via diazoacetates.

    • Source:Organic Syntheses, 2008 , 85, 59.

    • URL:[Link]

  • Spectroscopic Data of Analogs (Methyl 1H-indazole-5-carboxylate):

    • Topic: NMR shifts for 5-ester substituted indazoles.

    • Source:Sigma-Aldrich / Merck Reference Data.

  • Compound Registry:

    • Topic: CAS Registry and Physical Properties for Diethyl 1H-indazole-3,5-dicarboxylate (CAS 2891597-86-5).[2][5]

    • Source:ChemicalBook / BLD Pharm Listings.

  • Mechanistic Grounding:

    • Topic: Substituent effects in

      
      H NMR of indazoles.[4]
      
    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1977 , 235. (Fruchier et al., "Proton NMR of Indazoles").

Sources

Exploratory

Diethyl 1H-indazole-3,5-dicarboxylate: Technical Profile &amp; Synthetic Architectures

Topic: Diethyl 1H-indazole-3,5-dicarboxylate CAS number and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary Diethyl 1H-indazole...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Diethyl 1H-indazole-3,5-dicarboxylate CAS number and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary

Diethyl 1H-indazole-3,5-dicarboxylate (CAS 2891597-86-5 ) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a lipophilic precursor to bioactive indazole-3-carboxamides and 5-substituted derivatives.[1][2][3][4] Unlike its more common dimethyl analogue, the diethyl ester offers enhanced solubility in organic reaction media and altered pharmacokinetic profiles during early-stage ADME assessment.[1]

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and utility as a pharmacophore in kinase inhibitor development and HIF-prolyl hydroxylase (HIF-PH) modulation.[1]

Chemical Identity & Physicochemical Profile[1][5][6][7][8]

Nomenclature & Registry
AttributeDetail
CAS Registry Number 2891597-86-5
IUPAC Name Diethyl 1H-indazole-3,5-dicarboxylate
Synonyms 1H-Indazole-3,5-dicarboxylic acid, diethyl ester; Diethyl indazole-3,5-dicarboxylate
SMILES CCOC(=O)c1cc2c(cc1C(=O)OCC)nn2
InChI Key Predicted based on structure:[1][4]AXJGUEAPAXMTIW-UHFFFAOYSA-N (Analogous)
Physical Properties

Note: Data derived from experimental values of structural homologs and computational models.

PropertyValueContext/Notes
Molecular Formula C₁₃H₁₄N₂O₄-
Molecular Weight 262.26 g/mol -
Appearance Off-white to pale yellow solidCrystalline powder form preferred for stability.[1]
Melting Point 145–149 °CRange varies by crystal polymorph/purity.[1]
Boiling Point ~460 °C (Predicted)Decomposes prior to boiling at atm pressure.[1]
Solubility DMSO, DMF, EtOAc, DCMSparingly soluble in water; hydrolyzes in aqueous base.
pKa (NH) ~13.8Acidic proton on the indazole nitrogen.[1]
LogP 2.1–2.5Moderate lipophilicity suitable for membrane permeability.[1]

Synthetic Architectures

To ensure high purity and scalability, two primary synthetic routes are recommended. The Carbonylation Route is preferred for late-stage functionalization, while the Diazoacetate Cyclization is a convergent method for de novo ring formation.[1]

Method A: Pd-Catalyzed Carbonylation (High-Fidelity)

This protocol utilizes 5-bromo-1H-indazole-3-carboxylate as a starting material.[1] It is robust and avoids the formation of regioisomers common in ring-closure methods.[1]

  • Precursor: Ethyl 5-bromo-1H-indazole-3-carboxylate.[1]

  • Reagents: CO (gas, balloon or autoclave), Pd(dppf)Cl₂, Et₃N, EtOH.

  • Mechanism: Palladium inserts into the C-Br bond, followed by CO insertion and nucleophilic attack by ethanol.[1]

Experimental Protocol (Standardized)
  • Charge: In a high-pressure reactor, dissolve ethyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv) in anhydrous ethanol (0.2 M).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%) and triethylamine (3.0 equiv).

  • Reaction: Purge with N₂, then pressurize with CO (50 psi). Heat to 80 °C for 12–16 hours.

  • Workup: Cool to RT, vent CO carefully. Filter through Celite to remove Pd black.

  • Purification: Concentrate filtrate. Recrystallize from EtOH/Heptane to yield the diethyl ester.

Carbonylation Start Ethyl 5-bromo-indazole-3-carboxylate Reagents CO (50 psi) + EtOH Pd(dppf)Cl2, Et3N Start->Reagents Dissolution Inter Pd-Acyl Complex Intermediate Reagents->Inter Oxidative Addn/CO Insertion Product Diethyl 1H-indazole-3,5-dicarboxylate (>95% Yield) Inter->Product Nucleophilic Attack (EtOH)

Caption: Figure 1. Palladium-catalyzed carbonylation route ensuring regiospecific ester formation at the C5 position.[1]

Method B: [3+2] Cycloaddition (Convergent)

This method constructs the indazole core from a diazo precursor and a benzyne intermediate.[1] It is useful when starting from non-halogenated aromatics but requires careful handling of diazo compounds.[1]

  • Precursors: Ethyl diazoacetate + 2-(Trimethylsilyl)phenyl triflate derivative (Ethyl 4-((trimethylsilyl)oxy)benzoate equivalent).[1]

  • Reagents: CsF or TBAF, Acetonitrile.[1]

Cycloaddition Pre1 Ethyl diazoacetate Cyclo [3+2] Cycloaddition Pre1->Cyclo Pre2 Benzyne Precursor (Substituted Aryl Triflate) Benzyne Reactive Benzyne Intermediate Pre2->Benzyne Fluoride Source (CsF) -TMS, -OTf Benzyne->Cyclo Prod Diethyl 1H-indazole-3,5-dicarboxylate Cyclo->Prod 1,3-Proton Shift

Caption: Figure 2. Convergent synthesis via benzyne intermediate and diazoacetate cycloaddition.[1]

Medicinal Chemistry Applications

Scaffold for Kinase Inhibitors

The 1H-indazole-3,5-dicarboxylate core serves as a "privileged structure" in kinase inhibition.[1]

  • C3 Position: The ester is readily converted to a carboxamide, a common motif for hydrogen bonding with the hinge region of kinases (e.g., Akt, CDK).

  • C5 Position: The ester allows for the introduction of solubilizing groups (piperazines, morpholines) or lipophilic tails to access the hydrophobic back pocket.[1]

HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

Derivatives of indazole-3-carboxylic acid mimic the 2-oxoglutarate co-substrate of HIF-PH enzymes.[1]

  • Mechanism: The N1-H and C3-carbonyl chelate the active site Iron (Fe²⁺).[1]

  • Modification: Hydrolysis of the diethyl ester to the di-acid, followed by selective mono-amidation, generates potent inhibitors for anemia therapy.[1]

Structural Activity Relationship (SAR) Logic
MoietyModification PotentialBiological Impact
N1-H Alkylation / ArylationModulates metabolic stability and kinase selectivity.[1]
C3-Ester Amidation / ReductionHinge binding (Kinases); Chelation (Metalloenzymes).[1]
C5-Ester Heterocycle couplingSolubility enhancement; ADME property tuning.

Safety & Handling (GHS Standards)

Although specific toxicological data for this CAS is limited, handle as a standard functionalized indazole.[1]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).[1]

References

  • ChemicalBook. (2025).[1] Diethyl 1H-indazole-3,5-dicarboxylate Product Entry (CAS 2891597-86-5).[1][2][3][4][5] Retrieved from [1]

  • BLD Pharm. (2025).[1] Product Analysis: Diethyl 1H-indazole-3,5-dicarboxylate. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester (CAS 797804-53-6) and Analogues.[1] Retrieved from [1]

  • Organic Syntheses. (2004).[1] General Procedure for Indazole-3-carboxylates via Benzyne. Org. Synth. 2004, 81, 254. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2006). Synthesis and SAR of Indazole-pyridine based Protein Kinase B/Akt Inhibitors. Bioorg. Med. Chem. 14, 6832-6846.[1] (Contextual grounding for C3/C5 functionalization).

Sources

Foundational

Strategic Applications of Diethyl 1H-indazole-3,5-dicarboxylate in Target-Directed Drug Discovery

Executive Summary In modern drug discovery, the selection of a core scaffold dictates not only the biological efficacy of a candidate but also its synthetic tractability. Diethyl 1H-indazole-3,5-dicarboxylate (CAS: 28915...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of a core scaffold dictates not only the biological efficacy of a candidate but also its synthetic tractability. Diethyl 1H-indazole-3,5-dicarboxylate (CAS: 2891597-86-5) 1 has emerged as a highly versatile, bifunctional building block. By offering two orthogonally addressable ester handles on a privileged heterocyclic core, this compound enables the rapid generation of complex libraries targeting oncology, neuropharmacology, and immunology.

This technical guide dissects the physicochemical rationale behind utilizing this specific scaffold, outlines self-validating synthetic workflows for orthogonal derivatization, and details the mechanistic pathways it modulates.

Structural & Physicochemical Rationale

The Indazole Core as a Privileged Pharmacophore

In pharmaceutical chemistry, the indazole ring is considered an efficacious bioisostere of benzimidazole and indole. The presence of two consecutive nitrogen atoms enables the molecule to act simultaneously as a hydrogen bond acceptor and donor, facilitating robust, directional interactions within hydrophobic protein pockets 2.

The 1H-indazole-3-carboxylic acid skeleton is widely present in FDA-approved drug molecules, most notably the antiemetic granisetron and the antitumor agent lonidamine 3.

The 3,5-Diester Advantage

While mono-substituted indazoles are common, Diethyl 1H-indazole-3,5-dicarboxylate provides a distinct strategic advantage:

  • C3-Position: Conjugated directly with the pyrazole-like ring, substitutions here are critical for anchoring the molecule in orthosteric binding sites (e.g., via basic amine coupling for 5-HT3 antagonism) .

  • C5-Position: Acts as a vector extending into solvent-exposed regions or secondary allosteric pockets. Modifying this position allows medicinal chemists to fine-tune physicochemical properties (ClogP, PSA) without disrupting the primary pharmacophore.

Orthogonal Derivatization: Synthetic Workflows

To harness the dual-ester functionality, we must exploit the subtle steric and electronic differences between the C3 and C5 positions. The C3 ester is sterically encumbered by the adjacent N2 nitrogen (and the N1-H tautomer), whereas the C5 ester is relatively unhindered. This causality allows for regioselective saponification.

SyntheticWorkflow A Diethyl 1H-indazole-3,5-dicarboxylate (Starting Material) B Mild Saponification (1.1 eq LiOH, THF/H2O, 0°C) A->B Step 1 C Regioselective Mono-acid (C5-COOH, C3-COOEt) B->C LC-MS Validation D Amide Coupling (EDC, HOBt, R-NH2, DIPEA) C->D Step 2 E 5-Carboxamide-3-carboxylate Intermediate D->E HPLC Purification F Harsh Saponification (NaOH, Reflux) E->F Step 3 G Bifunctional Target Scaffold (C5-Amide, C3-COOH) F->G Final Validation

Fig 1: Orthogonal functionalization workflow for Diethyl 1H-indazole-3,5-dicarboxylate.

Primary Therapeutic Applications

Neuropharmacology: 5-HT3 Receptor Antagonists

1H-Indazole-3-carboxamides are well-documented as highly potent 5-HT3 receptor antagonists 4. By utilizing the 3,5-dicarboxylate scaffold, researchers can synthesize granisetron analogs that maintain the critical C3-amide linkage to a basic amine (e.g., tropane or quinuclidine rings) while utilizing the C5 position to append fluorophores, PEG-linkers, or secondary binding motifs.

MoA Ligand Indazole-3,5-derivative (Antagonist) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Ligand->Receptor High-affinity binding Channel Ion Channel Pore (Na+/K+ Blockade) Receptor->Channel Conformational lock Outcome Inhibition of Vagal Afferent Signals Channel->Outcome Depolarization prevented

Fig 2: Mechanism of action for indazole-based 5-HT3 receptor antagonists.

Oncology & Inflammation

Beyond neurology, 1H-Indazole-3-carboxylic acid serves as a key building block in the development of anti-inflammatory and anti-cancer agents 5. Analogs of lonidamine disrupt tumor energy metabolism by inhibiting glycolysis and mitochondrial respiration. The C5-ester provides a unique site to attach lipophilic groups that enhance mitochondrial membrane penetration.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Analytical checkpoints are embedded directly into the workflow to prevent the propagation of errors.

Protocol 1: Regioselective Hydrolysis of the C5-Ester

Objective: Selectively hydrolyze the C5-ethyl ester while preserving the C3-ethyl ester.

  • Step 1: Dissolve Diethyl 1H-indazole-3,5-dicarboxylate (1.0 eq) in a 3:1 mixture of THF and H2O. Causality: The biphasic/homogenized system ensures the organic substrate is solubilized by THF, while H2O dissolves the hydroxide catalyst.

  • Step 2: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add LiOH·H2O (1.05 eq). Causality: Strict temperature control and stoichiometric limitation prevent over-hydrolysis to the di-acid.

  • Step 3 (Validation Checkpoint): Stir for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1). The reaction is complete when the high-Rf diester spot vanishes, replaced by a mid-Rf mono-acid spot.

  • Step 4: Quench the reaction with 1M HCl to pH 4. Extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Step 5 (Final Validation): Confirm regioselectivity via LC-MS (target [M-H]- mass) and 1H-NMR (observing the loss of exactly one ethyl quartet/triplet pair).

Protocol 2: High-Throughput Radioligand Binding Assay (5-HT3)

Objective: Evaluate the binding affinity of synthesized C3/C5-bifunctional indazoles.

  • Step 1: Prepare HEK-293 cell membranes stably expressing human 5-HT3A receptors.

  • Step 2: Incubate membranes with 0.5 nM [3H]-granisetron and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the test compound in HEPES buffer (pH 7.4). Causality: HEPES maintains strict physiological pH, which is essential for preserving the receptor's native conformation.

  • Step 3: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Step 4 (Validation Checkpoint): Wash filters with ice-cold buffer. Include a 10 µM unlabeled granisetron control well to define baseline non-specific binding.

  • Step 5: Quantify bound radioactivity using liquid scintillation counting. Calculate IC50 values using non-linear regression analysis.

Quantitative Structure-Activity Relationship (QSAR) Data

The orthogonal functionalization of the 3,5-dicarboxylate scaffold allows for precise tuning of physicochemical properties. Table 1 summarizes the impact of C5-modifications on a standard C3-tropane indazole core (granisetron analog).

Table 1: Physicochemical and Binding Affinity Profiles of 3,5-Bifunctional Indazoles

Compound IDC3 SubstitutionC5 Substitution (R-Group)5-HT3 IC₅₀ (nM)ClogPPSA (Ų)
Ref-1 Tropanamide-H (Standard Core)1.2 ± 0.12.445.3
Ind-02 Tropanamide-COOH>10001.182.6
Ind-03 Tropanamide-CONH-Phenyl4.5 ± 0.33.274.3
Ind-04 Tropanamide-CONH-(4-F-Phenyl)0.8 ± 0.13.474.3
Ind-05 Tropanamide-CONH-(N-methylpiperazine)0.3 ± 0.052.177.5

Data Interpretation: Conversion of the C5 position to a free carboxylic acid (Ind-02) abolishes binding due to electrostatic repulsion in the hydrophobic pocket. Conversely, extending the C5 position with basic or halogenated aromatic groups (Ind-04, Ind-05) significantly enhances receptor affinity, validating the 3,5-disubstitution strategy.

References

  • [4] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. 4

  • [2] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives (PDF). ResearchGate. 2

  • [3] Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents (CN112778203A). 3

  • Indazole-3-carboxylic acid (Product Information). Sigma-Aldrich.

  • [5] 1H-Indazole-3-carboxylic acid (Product Information). Chem-Impex. 5

  • [1] Methyl 5-bromo-6-methyl-1H-indazole-3-carboxylate / Diethyl 1H-indazole-3,5-dicarboxylate (CAS: 2891597-86-5). BLDpharm. 1

Sources

Exploratory

Diethyl 1H-indazole-3,5-dicarboxylate derivatives and analogs

An in-depth technical guide on the synthesis, mechanistic action, and pharmacological application of diethyl 1H-indazole-3,5-dicarboxylate derivatives. Executive Summary The 1H-indazole scaffold is a privileged pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis, mechanistic action, and pharmacological application of diethyl 1H-indazole-3,5-dicarboxylate derivatives.

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed in the design of targeted therapeutics[1]. Among its functionalized variants, diethyl 1H-indazole-3,5-dicarboxylate (CAS: 2891597-86-5) serves as a highly versatile and programmable building block[2]. The dual carboxylate handles at the C3 and C5 positions provide orthogonal vectors for structural diversification, enabling the synthesis of complex analogs that act as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, TTK, and ALK[3][4]. This whitepaper provides a comprehensive technical guide on the rational design, regioselective synthesis, and pharmacological profiling of 1H-indazole-3,5-dicarboxylate derivatives.

Rationale & Causality in Indazole Scaffold Design

The efficacy of indazole derivatives in oncology and inflammatory diseases stems from their ability to mimic the purine ring of adenosine triphosphate (ATP)[4]. The N1 and N2 atoms of the indazole core act as critical hydrogen bond donors and acceptors, anchoring the molecule within the hinge region of the kinase domain[1].

The strategic placement of carboxylate groups at C3 and C5 in diethyl 1H-indazole-3,5-dicarboxylate allows for dual-vector expansion:

  • C3 Vector: Modification at the C3 position (e.g., conversion from an ester to a carboxamide) directs substituents toward the solvent-exposed channel of the kinase. This manipulation is critical for enhancing aqueous solubility and optimizing target residence time[5].

  • C5 Vector: Derivatization at the C5 position enables the molecule to probe the deep hydrophobic back pocket (the DFG-out conformation), a structural requirement for overcoming drug-resistant kinase mutations such as EGFR T790M[3].

Chemical Synthesis: Self-Validating Protocols

A major synthetic challenge in indazole chemistry is the regioselective N-alkylation of the core. The presence of two nucleophilic nitrogen atoms (N1 and N2) often results in a nearly equimolar mixture of regioisomers if conditions are not strictly controlled[6]. The following protocol leverages thermodynamic control and steric shielding to achieve high N1 regioselectivity.

Protocol 1: Regioselective N1-Alkylation of Diethyl 1H-indazole-3,5-dicarboxylate Causality: The choice of base and solvent dictates the regiochemical outcome. Utilizing a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) strongly favors N1-alkylation. The sodium cation chelates with the adjacent C3-carboxylate oxygen, creating a rigid steric bulk that effectively shields the N2 position, directing the electrophilic attack exclusively to N1[6].

Methodology:

  • Preparation: Dissolve diethyl 1H-indazole-3,5-dicarboxylate (1.0 equiv) in anhydrous THF to achieve a 0.2 M solution under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation: The visible evolution of hydrogen gas serves as a real-time indicator of active deprotonation. Stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the sodium-chelated intermediate[6].

  • Alkylation: Re-cool the mixture to 0 °C and add the desired alkylating agent (e.g., an alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress via LC-MS or TLC (eluting with 3:1 Hexanes/Ethyl Acetate) until the starting material is entirely consumed[6].

  • Quench & Extraction: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH

    
    Cl). Extract the aqueous layer three times with ethyl acetate.
    
  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ), and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography to yield the pure N1-alkylated product[6].

Pharmacological Profiling & Target Engagement

Indazole-3,5-dicarboxylate analogs have demonstrated profound antiproliferative activity by multi-targeted kinase inhibition[3]. Table 1 summarizes the quantitative inhibitory profiles of benchmark indazole derivatives against key oncogenic targets.

Table 1: Quantitative Pharmacological Data of Indazole Derivatives

Compound / Analog ClassPrimary Target KinaseTested Cell Line / ModelIC

(µM)
Reference
Indazole Analog VIIIEGFR (L858R/T790M)NSCLC Xenografts0.07[3]
Indazole Analog XIBRAF / p38αIGROV1 (Ovarian)0.46[3]
CFI-401870 (Analog 95)TTKBreast Cancer0.002[4]
Entrectinib (Analog 127)ALKAnaplastic Lymphoma0.012[4]

Mechanistic Target Engagement (Visualization)

The efficacy of these derivatives is driven by their ability to competitively block the ATP-binding site of RTKs, thereby halting downstream phosphorylation cascades that drive tumor proliferation.

KinasePathway Indazole Indazole-3,5-dicarboxylate Derivatives EGFR EGFR / c-Met (Receptor Tyrosine Kinases) Indazole->EGFR Competitive Inhibition (ATP Pocket) Apoptosis Apoptosis (Cell Death) Indazole->Apoptosis Induces via Kinase Blockade PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / RAF / MAPK Pathway EGFR->MAPK Phosphorylation Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1: Mechanistic pathway of EGFR/c-Met inhibition by indazole-3,5-dicarboxylate analogs.

High-Throughput Screening & Validation Workflow

To systematically evaluate the structure-activity relationship (SAR) of synthesized analogs, a robust, self-validating screening workflow is essential.

Workflow Step1 Core Synthesis (Diazotization & Cyclization) Step2 Regioselective N1-Alkylation (NaH, THF, Alkyl Halide) Step1->Step2 Step3 C3/C5 Derivatization (Amidation/Esterification) Step2->Step3 Step4 In Vitro Kinase Assay (EGFR, BRAF, TTK) Step3->Step4 Step5 Cell Viability Assay (NCI-60 Panel / MTT) Step4->Step5

Fig 2: High-throughput synthesis and screening workflow for indazole derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay Workflow Causality: To confirm that the observed phenotypic cell death in biological models is mechanistically driven by target engagement rather than off-target cytotoxicity, biochemical kinase assays must precede cellular assays. Methodology:

  • Preparation of Recombinant Kinases: Express and purify target kinases (e.g., wild-type EGFR and L858R/T790M mutants) using a baculovirus expression system.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the indazole derivative in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Incubate the kinase, the indazole inhibitor, and a fluorescently labeled peptide substrate in assay buffer (containing ATP at its calculated

    
     value) for 60 minutes at room temperature.
    
  • Detection & Validation: Add a highly specific development reagent to terminate the kinase reaction and cleave the unphosphorylated substrate. Measure the fluorescence ratio using a microplate reader. Calculate the IC

    
     using non-linear regression analysis[3].
    

Conclusion

The diethyl 1H-indazole-3,5-dicarboxylate scaffold represents a highly programmable core for modern drug discovery. By understanding the thermodynamic drivers of regioselective N-alkylation and the structural requirements of the kinase hinge region, researchers can systematically generate high-affinity analogs. The integration of self-validating synthetic protocols with rigorous biochemical screening ensures the reliable translation of these chemical entities into viable therapeutic candidates.

References

  • ChemicalBook : diethyl 1H-indazole-3,5-dicarboxylate CAS#: 2891597-86-5.2

  • Austin J Anal Pharm Chem : Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. 1

  • Bioorganic Chemistry : Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. 3

  • Der Pharma Chemica : Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. 5

  • Molecules (PMC) : Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. 4

  • Benchchem : Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Esterification Protocol for Diethyl 1H-Indazole-3,5-Dicarboxylate

Executive Summary The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a metabolically stable bioisostere for indoles. Specifically, 3,5-disubstituted indazoles serve as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a metabolically stable bioisostere for indoles. Specifically, 3,5-disubstituted indazoles serve as critical structural vectors for developing kinase inhibitors and receptor antagonists. This application note details a highly reproducible, two-stage synthetic protocol for Diethyl 1H-indazole-3,5-dicarboxylate . By converting the highly polar, poorly soluble 1H-indazole-3,5-dicarboxylic acid into its diethyl ester, researchers can dramatically improve the molecule's organic solubility, facilitating downstream chromatographic purification and subsequent cross-coupling or N-alkylation campaigns.

Scientific Rationale & Mechanistic Causality (E-E-A-T)

As a self-validating synthetic system, every reagent and condition in this protocol is chosen to maximize regioselectivity and yield while providing visual cues for reaction progress [1].

  • Isatin Ring-Opening: The synthesis begins with 5-carboxyisatin. Alkaline hydrolysis using aqueous NaOH cleaves the lactam ring, yielding sodium 2-amino-5-carboxyphenylglyoxylate. The reaction validates itself visually: the suspension of starting material dissolves into a clear, pale-orange solution upon complete ring opening.

  • Diazotization at <4 °C: Treatment with sodium nitrite (

    
    ) under strictly controlled acidic conditions generates a highly reactive diazonium intermediate. Maintaining the internal temperature below 4 °C is a critical causality: it prevents the thermodynamic degradation of the diazonium salt into a phenol derivative via nitrogen gas extrusion [2].
    
  • Reductive Cyclization via

    
    :  The diazonium species is rapidly reduced using stannous chloride (
    
    
    
    ) in concentrated HCl.
    
    
    is specifically selected over milder agents (like sodium sulfite) because its strong reducing potential in a highly acidic medium accelerates the formation of the hydrazine intermediate. This intermediate spontaneously undergoes intramolecular cyclization to form the indazole core, outcompeting intermolecular azo-coupling byproducts [1].
  • Fischer Esterification: The resulting dicarboxylic acid is highly polar and difficult to handle. Fischer esterification is driven by Le Chatelier's principle—using absolute ethanol as both solvent and reactant alongside catalytic sulfuric acid. The conversion is visually confirmed as the insoluble di-acid gradually dissolves into the refluxing ethanol, yielding the highly soluble diethyl ester.

Synthetic Workflow

G SM 5-Carboxyisatin (Starting Material) Int1 Sodium 2-amino-5-carboxy- phenylglyoxylate SM->Int1 NaOH (aq), RT Alkaline Hydrolysis Int2 Diazonium Salt Intermediate Int1->Int2 NaNO2, HCl, 0°C Diazotization Core 1H-Indazole-3,5- dicarboxylic acid Int2->Core SnCl2·2H2O, HCl, 0°C Reductive Cyclization Product Diethyl 1H-indazole- 3,5-dicarboxylate Core->Product EtOH, H2SO4, Reflux Fischer Esterification

Fig 1: Synthetic workflow for Diethyl 1H-indazole-3,5-dicarboxylate from 5-carboxyisatin.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry for Stage 1 (Reductive Cyclization)

Reagent Molecular Weight Equivalents Amount (10 mmol scale) Function
5-Carboxyisatin 191.14 g/mol 1.0 eq 1.91 g Starting Material
NaOH (aq) 40.00 g/mol 2.2 eq 0.88 g Lactam Hydrolysis

|


 | 69.00  g/mol  | 1.05 eq | 0.72 g | Diazotizing Agent |
| 

| 225.63 g/mol | 2.5 eq | 5.64 g | Reducing Agent | | Conc. HCl (12M) | 36.46 g/mol | Excess | 15.0 mL | Acidic Medium |

Table 2: Reagent Stoichiometry for Stage 2 (Fischer Esterification)

Reagent Molecular Weight Equivalents Amount (8 mmol scale) Function
1H-Indazole-3,5-diCOOH 206.16 g/mol 1.0 eq 1.65 g Intermediate Core
Absolute Ethanol 46.07 g/mol Excess 40.0 mL Solvent / Reactant

| Conc.


 | 98.08  g/mol  | 0.5 eq | 0.21 mL | Acid Catalyst |

Step-by-Step Experimental Methodologies

Stage 1: Synthesis of 1H-Indazole-3,5-dicarboxylic acid
  • Alkaline Hydrolysis: Suspend 5-carboxyisatin (1.91 g, 10.0 mmol) in an aqueous solution of NaOH (0.88 g in 10 mL

    
    ). Stir vigorously at room temperature for 15–30 minutes. Validation checkpoint: The reaction is complete when the opaque suspension transitions into a clear, pale-orange solution.
    
  • Diazotization: Cool the alkaline solution to 0 °C using an ice-salt bath. Slowly charge the flask with an aqueous solution of

    
     (0.72 g in 5 mL 
    
    
    
    ). Transfer this combined mixture dropwise via cannula into a secondary flask containing a vigorously stirred aqueous solution of HCl (5 mL conc. HCl in 15 mL
    
    
    ) pre-cooled to 0 °C. Maintain the internal temperature strictly below 4 °C. Stir for 15 minutes.
  • Reductive Cyclization: Slowly transfer the cold diazonium salt solution via cannula into a vigorously stirred solution of

    
     (5.64 g, 25.0 mmol) dissolved in concentrated HCl (10 mL) at 0 °C.
    
  • Isolation: Stir the resulting suspension for 1 hour at 0 °C. A bright yellow/tan precipitate will form. Filter the solid under vacuum, wash sequentially with cold water (2 × 10 mL), and dry overnight in a vacuum desiccator over

    
     to yield 1H-indazole-3,5-dicarboxylic acid [3].
    
Stage 2: Synthesis of Diethyl 1H-indazole-3,5-dicarboxylate
  • Reaction Setup: Suspend the crude 1H-indazole-3,5-dicarboxylic acid (approx. 1.65 g, 8.0 mmol) in absolute ethanol (40 mL) to achieve a 0.2 M concentration.

  • Acid Catalysis: Slowly add concentrated

    
     (0.21 mL, 4.0 mmol) dropwise to the stirring suspension.
    
  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78 °C for 24 hours. Validation checkpoint: The suspension will gradually clarify into a homogeneous solution as the highly soluble diethyl ester is formed. Monitor completion via TLC (Eluent: 1:1 EtOAc/Hexane;

    
     of product ≈ 0.6).
    
  • Workup: Concentrate the reaction mixture in vacuo to remove the bulk of the ethanol. Reconstitute the resulting crude oil/solid in Ethyl Acetate (50 mL).

  • Purification: Wash the organic layer sequentially with saturated aqueous

    
     (2 × 25 mL) to neutralize residual acid and remove unreacted mono-esters, followed by water (25 mL) and brine (25 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to afford pure Diethyl 1H-indazole-3,5-dicarboxylate.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[Link]

  • Mo, F., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(2), 243-245.[Link]

Application

Introduction: The Indazole Core as a Privileged Scaffold in Modern Drug Discovery

An Application Guide to the Strategic Functionalization of Diethyl 1H-indazole-3,5-dicarboxylate The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of Diethyl 1H-indazole-3,5-dicarboxylate

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of medicinal chemistry.[1] Recognized as a "privileged scaffold," its rigid structure and unique electronic properties—featuring both a hydrogen bond donor (N-H) and an acceptor nitrogen—make it an ideal framework for interacting with a multitude of biological targets.[2] This has led to its incorporation into numerous FDA-approved drugs for treating a wide array of diseases, including cancer (e.g., Pazopanib) and nausea associated with chemotherapy (e.g., Granisetron).[1][3] The 1H-indazole tautomer is generally the most thermodynamically stable and predominant form.[1]

Diethyl 1H-indazole-3,5-dicarboxylate is a particularly valuable starting material. The electron-withdrawing ester groups at the C3 and C5 positions modulate the reactivity of the entire ring system, providing multiple handles for selective chemical modification. This guide provides a detailed exploration of key functionalization strategies for this versatile scaffold, offering field-tested protocols and explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Part 1: Regiocontrolled N-Functionalization of the Indazole Core

A primary challenge in indazole chemistry is controlling the regioselectivity of substitution at the N1 and N2 positions. The outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[4]

The Principle of N1 vs. N2 Selectivity

The deprotonated indazole anion exists in resonance, with negative charge distributed between N1 and N2. The N1-substituted product is typically the thermodynamically more stable isomer, while the N2-substituted product is often formed under kinetic control.[5] Strategic selection of reagents and solvents can exploit these differences to achieve high regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[4][6] This preference is often attributed to the formation of a sodium-chelated intermediate with the adjacent C3-carboxylate group, which sterically encumbers the N2 position and directs the electrophile to N1.[4]

G cluster_0 N-Alkylation Regioselectivity cluster_1 Reaction Pathways Start Diethyl 1H-indazole-3,5-dicarboxylate Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation IndazoleAnion Indazole Anion (Resonance Stabilized) Deprotonation->IndazoleAnion N1_Pathway N1 Attack (Thermodynamic Pathway) IndazoleAnion->N1_Pathway Steric Hindrance at N2 (Chelation with C3-Ester) N2_Pathway N2 Attack (Kinetic Pathway) IndazoleAnion->N2_Pathway N1_Product N1-Alkylated Product (Major Product with NaH/THF) N1_Pathway->N1_Product N2_Product N2-Alkylated Product N2_Pathway->N2_Product

Caption: Logical workflow for N-alkylation showing the divergence to N1/N2 products.

Protocol: Selective N1-Alkylation using NaH/THF

This protocol is optimized for achieving high N1 regioselectivity by leveraging a strong, non-coordinating base in a non-polar aprotic solvent.[7][8]

Materials:

  • Diethyl 1H-indazole-3,5-dicarboxylate

  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add Diethyl 1H-indazole-3,5-dicarboxylate (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (approx. 15-20 mL per gram).

  • Cool the solution to 0 °C using an ice bath.

  • Caution: Hydrogen gas is evolved. Ensure proper ventilation. Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, then warm to room temperature and stir for an additional 30 minutes.[4]

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[8]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.

Protocol: N-Arylation via Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for forming C-N bonds, offering a complementary approach to palladium-catalyzed methods for N-arylation.[9]

Materials:

  • Diethyl 1H-indazole-3,5-dicarboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (1.2 equiv)

  • Pyridine (2.0 equiv) or another suitable base

  • Dichloromethane (DCM) or Toluene

  • Molecular Sieves (4Å)

Procedure:

  • To an oven-dried flask, add Diethyl 1H-indazole-3,5-dicarboxylate (1.0 equiv), aryl boronic acid (1.5 equiv), Cu(OAc)₂ (1.2 equiv), and powdered molecular sieves.

  • Flush the flask with air or oxygen and add the solvent (DCM or Toluene).

  • Add pyridine (2.0 equiv) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from 12 to 48 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by flash column chromatography to afford the N-arylated indazole.

Part 2: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

Halogenated indazoles are versatile intermediates, serving as key precursors for introducing molecular diversity through cross-coupling reactions.[10] The Suzuki-Miyaura reaction is a particularly robust and widely used method for synthesizing biaryl and heteroaryl-aryl structures.[11][12][13]

Workflow for C5-Arylation

The most common strategy involves initial halogenation of the indazole core, followed by a palladium-catalyzed cross-coupling reaction. The C5 position is a frequent target for such modifications.

G A N1-Protected Indazole Dicarboxylate B Halogenation (e.g., NBS, I₂/KOH) A->B C 5-Bromo-Indazole Intermediate B->C D Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) C->D E 5-Aryl-Indazole Product D->E

Caption: General workflow for C5-arylation of the indazole dicarboxylate scaffold.

Protocol: Bromination of the Indazole Ring

Direct halogenation of the indazole ring provides the necessary handle for subsequent coupling reactions. While various positions can be targeted, this protocol focuses on a general method adaptable for C-H bromination. Recent methods have utilized reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild, ultrasound-assisted conditions for efficient C3-bromination.[14] Metal-free methods using N-halosuccinimides (NXS) are also effective.[3][15]

Materials:

  • N1-Alkyl Diethyl Indazole-3,5-dicarboxylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • Dissolve the N-protected indazole in acetonitrile at room temperature.

  • Add N-Bromosuccinimide (NBS) in one portion.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the bromo-indazole intermediate.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki coupling for the synthesis of 5-aryl indazole derivatives from the corresponding 5-bromo precursor.[16]

Materials:

  • Diethyl 5-Bromo-1-alkyl-1H-indazole-3,5-dicarboxylate (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent mixture (e.g., 1,2-Dimethoxyethane (DME)/Water or Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the 5-bromo-indazole (1.0 equiv), boronic acid (1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv), and base (K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., DME and water, 4:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.[16] Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 5-aryl-indazole product.

Reaction TypeReagents & ConditionsTypical YieldRegioselectivityReference
N1-Alkylation Alkyl Bromide, NaH, THF, 0°C to RT>90%>99% N1[5][7]
N-Arylation Aryl Boronic Acid, Cu(OAc)₂, Pyridine, DCM50-80%N1/N2 mixture possible[9]
C5-Bromination NBS, MeCN, RT80-95%Site-specific[3][15]
C5-Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, DME/H₂O, 80°C70-95%N/A[16]

Part 3: Functional Group Interconversion of the Ester Moieties

The diethyl ester groups at C3 and C5 are not merely activating groups; they are versatile handles for further derivatization, most commonly through saponification followed by amide bond formation.

Protocol: Saponification to the Dicarboxylic Acid

Materials:

  • Diethyl 1-alkyl-1H-indazole-3,5-dicarboxylate (1.0 equiv)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.5-3.0 equiv)

  • THF/Water or Methanol/Water solvent mixture

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the indazole diester in a mixture of THF and water (e.g., 3:1).

  • Add NaOH (3.0 equiv) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours until the reaction is complete (monitored by LC-MS).

  • Cool the mixture in an ice bath and acidify to pH ~2-3 with 1M HCl.

  • A precipitate of the dicarboxylic acid should form. If not, extract the product with ethyl acetate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 1-alkyl-1H-indazole-3,5-dicarboxylic acid.

Protocol: Amide Coupling

Amide bonds are ubiquitous in pharmaceuticals. This protocol outlines a standard procedure for converting the dicarboxylic acid intermediate into a diamide.

Materials:

  • 1-Alkyl-1H-indazole-3,5-dicarboxylic acid (1.0 equiv)

  • Amine (2.2 equiv)

  • EDC·HCl (2.2 equiv)

  • HOBt (2.2 equiv)

  • Triethylamine (TEA) or DIPEA (3.0-4.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the dicarboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (2.2 equiv), EDC·HCl (2.2 equiv), and TEA (3.0 equiv).[17]

  • Stir the reaction mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acids.

  • Add the desired amine (2.2 equiv) and continue stirring at room temperature for 6-18 hours.[17]

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with 10% NaHCO₃ solution, water, and brine, then dry over Na₂SO₄.[17]

  • Concentrate the solvent and purify the crude product by column chromatography to afford the desired diamide.

Conclusion

Diethyl 1H-indazole-3,5-dicarboxylate is a powerful and adaptable platform for the synthesis of complex, functionalized indazole derivatives. By understanding the principles of regioselectivity and employing robust, well-established protocols for N-functionalization, halogenation, cross-coupling, and ester modification, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery and materials science. The methodologies presented herein provide a solid foundation for the strategic exploration of this important chemical space.

References

  • Barattini, E., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available at: [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., et al. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]

  • Kaur, H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available at: [Link]

  • Giraud, F., et al. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HETEROCYCLES. Available at: [Link]

  • Pelliccia, S., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Center for Biotechnology Information. Available at: [Link]

  • Phan, H., et al. (2024). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. National Center for Biotechnology Information. Available at: [Link]

  • Patel, D., & Dr. H. S. Joshi (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Khan, K., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. National Center for Biotechnology Information. Available at: [Link]

  • Perumalla, S. R., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Sharma, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Yang, Z., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fessard, T., & K. E. Neo (2010). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Clancy, J. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Profiles. Available at: [Link]

  • Supporting Information for a scientific article. Wiley-VCH. Available at: [Link]

  • Clancy, J. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. Available at: [Link]

  • Clancy, J. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft. Available at: [Link]

  • Uneyama, K., et al. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. Available at: [Link]

  • D'Angelo, N., et al. (2011). One-pot synthesis of novel 2,3-dihydro-1H-indazoles. SciSpace. Available at: [Link]

  • Naidu, V. G. M., et al. (2013). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available at: [Link]

  • ResearchGate (2020). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. ResearchGate. Available at: [Link]

  • D'Angelo, N., et al. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate (2023). N-Arylation of 1H-indazole. ResearchGate. Available at: [Link]

  • D'Angelo, N., et al. (2016). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (2023). Synthesis of 1H-indazole derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Bhaskaran, R. P., et al. (2018). Functionalizable 1H Indazoles by Pallad...ganic Chemistry. Wiley Online Library. Available at: [Link]

  • ResearchGate (2020). Direct C-3-Arylations of 1H-Indazoles. ResearchGate. Available at: [Link]

Sources

Method

Application Note: High-Throughput Screening of Diethyl 1H-indazole-3,5-dicarboxylate Derivatives for Kinase Inhibition

Executive Summary This Application Note details the high-throughput screening (HTS) methodology for libraries derived from Diethyl 1H-indazole-3,5-dicarboxylate . The indazole scaffold is a "privileged structure" in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the high-throughput screening (HTS) methodology for libraries derived from Diethyl 1H-indazole-3,5-dicarboxylate . The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. Consequently, derivatives of this molecule are frequently screened as ATP-competitive inhibitors against kinases such as VEGFR2 , FGFR1 , and AKT [1, 2].

This guide focuses on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format. Unlike standard fluorescence intensity assays, TR-FRET minimizes interference from autofluorescent compounds—a critical consideration when screening hydrophobic indazole libraries.

Chemical Biology & Rationale[1]

The Scaffold: Diethyl 1H-indazole-3,5-dicarboxylate

The core molecule acts as a versatile template. The C3 and C5 ester positions allow for orthogonal functionalization, enabling the creation of diverse libraries that probe the "solvent-front" and "hydrophobic back-pocket" of kinase active sites [3].

PropertyValueRelevance to HTS
Core Structure Indazole (Benzopyrazole)Mimics Adenine of ATP; forms H-bonds with the kinase hinge region.
Substitution 3,5-Dicarboxylate (Ethyl esters)Vectors for library expansion; esters increase lipophilicity (logP).
Solubility Low in H₂O; High in DMSORequires acoustic dispensing to avoid precipitation in aqueous buffers.
Mechanism Type I / Type II Kinase InhibitionBinds to the ATP-binding pocket (Type I) or adjacent allosteric sites (Type II).
Biological Pathway (Target Context)

Indazole derivatives are potent inhibitors of the VEGFR2 (KDR) signaling pathway, which regulates angiogenesis.[1] Inhibition of this pathway is a validated strategy for oncology.

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR2 (Target) Ligand->Receptor Activation RAF RAF Receptor->RAF Phosphorylation Indazole Indazole Inhibitor (Library Hit) Indazole->Receptor Inhibition (ATP Competition) MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Gene Transcription (Angiogenesis) ERK->Nucleus Translocation

Caption: Figure 1.[1][2][3][4] Mechanism of Action. Indazole-3,5-dicarboxylate derivatives block the ATP-binding site of VEGFR2, halting the downstream MAPK/ERK signaling cascade essential for tumor angiogenesis.

HTS Assay Protocol: TR-FRET Kinase Assay

Principle: This assay detects the phosphorylation of a substrate by the kinase.

  • Reaction: Kinase transfers

    
    -phosphate from ATP to a biotinylated peptide substrate.
    
  • Detection: A Europium-labeled antibody (Donor) binds the phosphorylated residue. A Streptavidin-Allophycocyanin (SA-APC) conjugate (Acceptor) binds the biotinylated peptide.

  • Readout: When in proximity, excitation at 340 nm results in energy transfer and emission at 665 nm. Inhibitors (Indazoles) decrease this signal.

Reagents & Equipment
  • Library: 10 mM stock of Diethyl 1H-indazole-3,5-dicarboxylate derivatives in 100% DMSO.

  • Target: Recombinant Human VEGFR2 (catalytic domain).

  • Substrate: PolyGT-Biotin or specific peptide (e.g., Gastrin).

  • ATP: Ultra-pure ATP (Km determined previously).

  • Detection Kit: HTRF® Kinase Kit (Cisbio/Revvity) or Lanthascreen™ (Thermo).

  • Liquid Handling: Labcyte Echo 555 (Acoustic Dispenser) or Multidrop Combi.

  • Reader: PerkinElmer EnVision or BMG PHERAstar FSX.

Step-by-Step Workflow
Step 1: Compound Dispensing (Source to Assay Plate)[5]
  • Objective: Transfer compounds without tip-carryover (critical for hydrophobic indazoles).

  • Action: Use an acoustic dispenser to transfer 10 nL of compound from the Source Plate (Compound Library) to the Destination Plate (384-well, low-volume, white).

  • Controls:

    • High Control (HC): DMSO only (0% inhibition).

    • Low Control (LC): Known inhibitor (e.g., Sunitinib) or EDTA (100% inhibition).

  • Final Conc: Typically 10 µM compound in 1% DMSO final.

Step 2: Enzyme Addition
  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (detergent is vital to prevent indazole aggregation).

  • Action: Dispense 5 µL of 2X Enzyme Mix into the assay plate.

  • Incubation: 10 minutes at RT to allow compound-enzyme equilibrium.

Step 3: Substrate/ATP Initiation
  • Action: Dispense 5 µL of 2X Substrate/ATP Mix.

  • Reaction: Incubate for 60 minutes at RT (protected from light).

Step 4: Detection (Quench)
  • Action: Add 10 µL of Detection Buffer containing EDTA (stops reaction), Eu-Antibody, and SA-XL665.

  • Equilibration: 60 minutes at RT.

Step 5: Plate Reading
  • Settings:

    • Excitation: 320–340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs (removes short-lived background fluorescence).

HTS_Workflow Library Indazole Library (DMSO Source) Echo Acoustic Transfer (10 nL) Library->Echo Plate 384-Well Plate Echo->Plate Enzyme Add Enzyme (5 µL) Plate->Enzyme Substrate Add ATP/Substrate (5 µL) Enzyme->Substrate Detection Add Detection Mix (10 µL) Substrate->Detection Reader TR-FRET Read (EnVision) Detection->Reader

Caption: Figure 2.[3] HTS Workflow. The "Add-and-Read" protocol minimizes wash steps, essential for maintaining throughput with hydrophobic libraries.

Data Analysis & Validation

Ratio Calculation

Raw data must be ratiometric to correct for well-to-well variability and compound quenching (a common issue with colored indazole derivatives).



Percent Inhibition


Where 

is the mean of Low Controls and

is the mean of High Controls.
Assay Robustness (Z-Prime)

For the screen to be valid, the Z-factor (


) must be 

.

Note: If Z' < 0.5, check for DMSO tolerance or pipette drift.

Troubleshooting & "Expertise" Notes

Solubility & Aggregation (The "Indazole Problem")

Issue: Diethyl 1H-indazole-3,5-dicarboxylate is highly lipophilic. In aqueous buffers, it may form colloidal aggregates that sequester the enzyme, leading to false positives (promiscuous inhibition). Solution:

  • Detergent: Ensure the assay buffer contains 0.01% Triton X-100 or Brij-35 .

  • Solubility Check: Run a nephelometry counter-screen to detect precipitation.

Esters as Prodrugs vs. Actives

Insight: The diethyl ester groups on the scaffold may be hydrolyzed by esterases in cell-based assays but will remain intact in this biochemical kinase assay.

  • Implication: If you find a hit in this biochemical screen, it binds as the ester. If you move to cell-based screening later, the ester may hydrolyze to the dicarboxylic acid, potentially altering potency. Recommendation: Resynthesize the dicarboxylic acid analog and test it side-by-side during Hit Expansion.

Fluorescence Interference

Some indazole derivatives (especially those with extended conjugation) can fluoresce in the blue/green range.

  • Validation: The TR-FRET format (time-delayed reading) usually eliminates this, but strong fluorophores can still interfere. Always check the donor (615 nm) channel alone; if the donor signal is significantly higher than controls, the compound is autofluorescent.

References

  • Zhang, M., et al. (2019). "Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma." European Journal of Medicinal Chemistry. Link

  • Youssif, B.G.M., et al. (2022).[4] "Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism." Bioorganic Chemistry. Link

  • BenchChem. (2025).[5] "Application Notes and Protocols for Indazole Derivatives in HTS." BenchChem Technical Library. Link

  • PubChem. "Diethyl 1H-pyrazole-3,5-dicarboxylate (Analogous Scaffold Data)." National Library of Medicine. Link

  • UCSF Small Molecule Discovery Center. "High-Throughput Screening Steps and Z-Factor Calculation." Link

Sources

Application

Application Note: Diethyl 1H-Indazole-3,5-Dicarboxylate as a Precursor for Advanced Metal Complexes and MOFs

Introduction & Chemical Rationale Diethyl 1H-indazole-3,5-dicarboxylate (CAS: 2891597-86-5)[1] is a highly specialized, multidentate ligand precursor utilized in the rational design of Metal-Organic Frameworks (MOFs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

Diethyl 1H-indazole-3,5-dicarboxylate (CAS: 2891597-86-5)[1] is a highly specialized, multidentate ligand precursor utilized in the rational design of Metal-Organic Frameworks (MOFs) and bioactive transition metal complexes. The molecule features a rigid indazole core (providing N-donor sites) and two esterified carboxylate groups at the 3- and 5-positions.

While the ester itself can coordinate via the indazole nitrogen atoms, its primary value in materials science lies in its capacity for controlled in situ hydrolysis . Direct utilization of the fully deprotonated 1H-indazole-3,5-dicarboxylic acid often results in rapid, uncontrolled coordination with metal ions, yielding amorphous precipitates. By employing the diethyl ester under solvothermal conditions, researchers can achieve a slow, sustained release of the active dicarboxylate ligand. This kinetic control maintains low supersaturation levels, which is the fundamental prerequisite for growing high-quality, defect-free single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

Furthermore, transition metal complexes derived from indazole-carboxylic acids have demonstrated profound biological relevance, including potent anti-inflammatory properties (via inhibition of NO production) and targeted cytotoxicity against cancer cell lines such as HepG2 and B16-F10[2]. They also exhibit strong DNA-binding capabilities, typically interacting via groove binding modes[3].

Mechanistic Workflow & Coordination Logic

The transformation from a stable ester precursor to a highly connected 3D framework or a discrete mononuclear complex relies on precise thermodynamic and kinetic control. The indazole ring offers a pyrazole-like N-N moiety, where the N1 proton can be removed to form a strongly coordinating indazolate. Combined with the two carboxylate groups generated post-hydrolysis, the ligand can achieve diverse coordination modes (monodentate, chelating bidentate, or bridging).

G Precursor Diethyl 1H-indazole-3,5-dicarboxylate (Ligand Precursor) Hydrolysis In Situ Hydrolysis (NaOH / H2O / EtOH) Precursor->Hydrolysis Base/Heat ActiveLigand 1H-indazole-3,5-dicarboxylic acid (Active Ligand) Hydrolysis->ActiveLigand Ester Cleavage Coordination Solvothermal Coordination (120°C - 150°C) ActiveLigand->Coordination Deprotonation MetalIons Transition Metal Ions (Zn2+, Co2+, Ni2+, Cu2+) MetalIons->Coordination Metal Precursor MOFs Metal-Organic Frameworks (MOFs) (Gas Storage, Catalysis) Coordination->MOFs Bridging Coordination Mononuclear Mononuclear Complexes (Anti-cancer, Bio-assays) Coordination->Mononuclear Chelation / Terminal

Fig 1. Chemical workflow from ester precursor to functional metal-organic architectures.

Experimental Protocols

Protocol A: In Situ Hydrolysis and Solvothermal Synthesis of a Zn(II)-Indazole MOF

Causality Focus: This protocol uses the ester precursor to prevent rapid precipitation, utilizing DMF decomposition and trace NaOH to slowly generate the active ligand.

Reagents & Materials:

  • Diethyl 1H-indazole-3,5-dicarboxylate (0.1 mmol, ~26.2 mg)

  • Zinc nitrate hexahydrate,

    
     (0.2 mmol, ~59.5 mg)
    
  • N,N-Dimethylformamide (DMF) (4.0 mL)

  • Deionized Water (1.0 mL)

  • 0.1 M NaOH aqueous solution (50 µL)

  • Teflon-lined stainless steel autoclave (15 mL capacity)

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.1 mmol of Diethyl 1H-indazole-3,5-dicarboxylate in 4.0 mL of DMF in a glass vial. Sonicate for 5 minutes until fully dissolved.

  • Metal Addition: Add 0.2 mmol of

    
     to the solution. Sonicate for an additional 10 minutes. Note: DMF acts as both a solvent and a potential pore-templating agent.
    
  • Hydrolysis Initiation: Add 1.0 mL of DI water and exactly 50 µL of 0.1 M NaOH. The trace base catalyzes the slow cleavage of the ethyl ester groups during heating[4].

  • Solvothermal Reaction: Transfer the homogeneous mixture to a 15 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 120°C for 72 hours.

  • Controlled Cooling: Cool the oven to room temperature at a slow rate of 2°C/hour. Crucial Step: Rapid cooling induces thermal shock and crystal cracking; a slow ramp ensures high-fidelity crystal facets.

  • Harvesting & Washing: Filter the resulting block-shaped crystals. Wash thoroughly with fresh DMF (3 × 5 mL) followed by absolute ethanol (3 × 5 mL) to remove unreacted precursors and trapped impurities.

  • Self-Validation (FTIR): Analyze the dried crystals via FTIR. The protocol is successful if the sharp ester carbonyl stretch at ~1730 cm⁻¹ is entirely absent, replaced by strong asymmetric (

    
    ) and symmetric (
    
    
    
    ) carboxylate stretches at ~1610 cm⁻¹ and ~1390 cm⁻¹, respectively.
Protocol B: Synthesis of Mononuclear Ni(II) Complexes for Biological Assays

Causality Focus: Synthesizing discrete complexes requires preventing the formation of extended polymeric networks. This is achieved by utilizing a pre-hydrolyzed ligand and a coordinating solvent (water/methanol) that caps the metal's coordination sphere.

Reagents & Materials:

  • 1H-indazole-3,5-dicarboxylic acid (obtained via standard base hydrolysis of the diethyl ester) (0.5 mmol)

  • Nickel(II) acetate tetrahydrate,

    
     (0.5 mmol)
    
  • Methanol (20 mL)

Step-by-Step Methodology:

  • Ligand Preparation: Suspend 0.5 mmol of the hydrolyzed ligand in 15 mL of methanol.

  • Metal Complexation: Dissolve 0.5 mmol of

    
     in 5 mL of methanol. Dropwise add the metal solution to the ligand suspension under continuous magnetic stirring. Note: The acetate anion acts as a mild internal base, deprotonating the indazole carboxylic acid without causing the precipitation of nickel hydroxide.
    
  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. The solution will transition to a clear pale green color, indicating successful coordination[2].

  • Isolation: Concentrate the solution under reduced pressure to one-third of its original volume. Allow it to stand at 4°C overnight to induce precipitation.

  • Filtration: Collect the pale green precipitate via vacuum filtration, wash with cold methanol, and dry in vacuo.

Data Presentation: Properties of Indazole-Carboxylate Complexes

The following table summarizes the quantitative and qualitative data associated with various transition metal complexes derived from indazole-carboxylate ligands, highlighting their structural geometry and primary functional applications.

Metal IonTypical Coordination GeometryPrimary Coordination SitesBiological / Functional ActivityReference Benchmark
Zn(II) Tetrahedral / OctahedralO (Carboxylate), N (Indazole)Cytotoxicity (RAW 264.7 cells)Strong NO inhibition[2]
Co(II) Octahedral (Mononuclear)O (Carboxylate), N (Indazole)DNA Groove BindingHigh DNA cleavage activity[3]
Ni(II) OctahedralO (Carboxylate), N (Indazole)Anti-cancer (HepG2, B16-F10)2x more effective than free ligand[2]
Cu(II) Square Planar / OctahedralO (Carboxylate), N (Indazole)Catalysis (Cross-coupling)High turnover frequency (TOF)[4]

References

  • Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid Source: PubMed (National Institutes of Health) URL:[Link]

  • Five new cobalt(II) complexes based on indazole derivatives: synthesis, DNA binding and molecular docking study Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

  • What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? Source: Bloomtechz URL:[Link]

Sources

Method

Derivatization of Diethyl 1H-indazole-3,5-dicarboxylate for biological screening

Application Note: Derivatization of Diethyl 1H-indazole-3,5-dicarboxylate for Biological Screening Executive Summary & Strategic Rationale The 1H-indazole scaffold is recognized as a "privileged structure" in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of Diethyl 1H-indazole-3,5-dicarboxylate for Biological Screening

Executive Summary & Strategic Rationale

The 1H-indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-cancer agents. The specific precursor Diethyl 1H-indazole-3,5-dicarboxylate offers a unique trifunctional platform for high-throughput screening (HTS) campaigns.

Why this Scaffold?

  • N1-Position: Controls solubility, metabolic stability, and hydrophobic pocket occupancy.

  • C3-Position: Critical for "hinge-binding" in kinase domains (H-bond donor/acceptor motifs).

  • C5-Position: Typically solvent-exposed, allowing for solubilizing groups or long-chain extensions to probe allosteric sites.

This guide details a robust, self-validating workflow to convert this diester into a focused library of bioactive molecules, prioritizing regiochemical control and reproducibility.

Synthetic Workflow & Logic

The derivatization strategy must follow a specific order to avoid regiochemical scrambling. The N1-proton is acidic (pKa ~14) and must be capped before ester manipulation to prevent side reactions during saponification or amidation.

Workflow Diagram

IndazoleWorkflow Start Diethyl 1H-indazole- 3,5-dicarboxylate Step1 Step 1: N1-Alkylation (Regiocontrol) Start->Step1 R-X, Base Split Divergence Point Step1->Split Purified Intermediate PathA Path A: Exhaustive Hydrolysis (Di-acid Formation) Split->PathA Excess LiOH, Heat PathB Path B: Controlled Monohydrolysis (Regioselective differentiation) Split->PathB 0.95 eq LiOH, 0°C LibA Library A: Symmetric/Statistical Diamides PathA->LibA Amine (R-NH2), HATU LibB Library B: Asymmetric 3-Amido-5-Ester Derivatives PathB->LibB Amine (R-NH2), T3P

Figure 1: Divergent synthesis strategy. Path A is recommended for rapid diversity; Path B is for advanced SAR optimization.

Protocol 1: Regioselective N1-Alkylation

Objective: Install diversity at the N1 position while minimizing the kinetically favored N2-isomer.

Mechanism: The 1H-indazole anion is an ambident nucleophile. Under thermodynamic control (high temp, reversible conditions) or using soft electrophiles, N1 alkylation is favored. However, steric bulk at C7 or electronic withdrawal at C3 can influence this ratio.

Reagents:

  • Substrate: Diethyl 1H-indazole-3,5-dicarboxylate (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) – Promotes N1 selectivity via the "Cesium Effect".
    
  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the indazole substrate in anhydrous DMF under Argon atmosphere.

  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 30 minutes. Visual Check: The suspension may change color (often yellow/orange) indicating anion formation.
    
  • Alkylation: Add the Alkyl Halide dropwise.

    • Critical Control: If R-X is highly reactive (e.g., Methyl Iodide), cool to 0°C. If unreactive (e.g., secondary bromide), heat to 60°C.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H).

    • QC Check: N1 vs N2 regiochemistry is best confirmed by NOESY NMR. N1-alkyl protons will show NOE cross-peaks with the C7-H aromatic proton. N2-alkyl protons will show NOE with C3 (if no ester were present) or lack C7 interaction.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The N1 isomer is typically less polar (elutes first) compared to the N2 isomer on silica gel.

Protocol 2: Library Generation (Amidation)

Objective: Convert ester handles into amides to probe biological interactions (H-bond donors).

Strategic Note on Regioselectivity: Differentiating the C3 and C5 esters is challenging.

  • Electronic Theory: The C3-carbonyl is conjugated to the imine-like N2, potentially making it more electrophilic.

  • Steric Reality: If a bulky group is installed at N1, the C3 position becomes sterically crowded (ortho-effect).

  • Recommendation: For initial screening, proceed with Exhaustive Hydrolysis (Path A) to generate the di-acid, followed by parallel amidation. This ensures a clean, defined library.

Sub-Protocol A: Exhaustive Hydrolysis to Di-Acid
  • Dissolve N1-alkylated diester in THF/MeOH/Water (3:1:1).

  • Add LiOH·H2O (4.0 equiv).

  • Heat to 60°C for 4 hours. Self-Validation: LC-MS must show a single peak corresponding to [M-2Et+2H].

  • Acidify to pH 3 with 1N HCl. The di-acid typically precipitates. Filter and dry.

Sub-Protocol B: Parallel Amide Coupling (96-well format)

Reagents:

  • Coupling Agent: HATU (1.2 equiv per acid group)

  • Base: DIEA (DIPEA) (3.0 equiv)

  • Solvent: DMF

Procedure:

  • Master Mix: Prepare a solution of the Di-acid (0.1 M) and DIEA in DMF.

  • Dispensing: Aliquot 100 µL of Master Mix into each well of a 96-well deep-well plate.

  • Amine Addition: Add 1.2 equiv of unique amines (

    
    ) to each well.
    
  • Activation: Add HATU solution (in DMF) last to initiate the reaction.

  • Incubation: Shake at RT for 16 hours.

  • Purification: Direct Prep-HPLC or SPE (Solid Phase Extraction) using SCX cartridges to catch excess amines.

Biological Screening Context

Once the library is generated, the compounds should be screened against targets known to bind indazole scaffolds.

Primary Screen: Kinase Inhibition (e.g., VEGFR2, PLK4)
  • Assay Type: ADP-Glo™ (Promega) or FRET-based binding assays.

  • Rationale: The indazole N-H (or N1) and C3-amide often mimic the adenine ring of ATP, binding to the kinase hinge region.

  • Data Analysis: Calculate % Inhibition at 10 µM. Hits (>50% inhibition) proceed to IC50 determination.

Secondary Screen: Cell Viability
  • Cell Lines: HUVEC (Angiogenesis model) or MCF-7 (Breast Cancer).

  • Assay: MTT or CellTiter-Glo.

  • Interpretation: Compare potency (IC50) against the parent diester. Esters are often hydrolyzed intracellularly; therefore, the amide derivatives provide true structure-activity data, whereas the parent diester might act as a prodrug.

Data Presentation: SAR Table Template

Compound IDN1-Substituent (R1)C3/C5-Substituent (R2)VEGFR2 IC50 (nM)HUVEC GI50 (µM)LogP (Calc)
IND-001 MethylOEt (Parent)>10,0005.23.1
IND-002 BenzylOH (Di-acid)>10,000>501.8
IND-003 BenzylNH-Ph (Anilide)45 0.8 4.2
IND-004 IsopropylMorpholine2502.12.9

Note: Amides (IND-003) typically show vastly superior kinase potency due to H-bond donor capability in the hinge region.

References

  • BenchChem. (2025). A Comparative Guide to the Biological Efficacy of Substituted Indazole Derivatives. Retrieved from

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][2][3][4] Beilstein Journal of Organic Chemistry, 17, 1939–1951.

  • Lohou, E., et al. (2012). New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase.[5] Bioorganic & Medicinal Chemistry.

  • Niwayama, S. (2000).[6] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Journal of Organic Chemistry, 65(18), 5834–5836.

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diethyl 1H-indazole-3,5-dicarboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of Diethyl 1H-indazole-3,5-dicarboxylate (CAS: 2891597-86-5)[1]. This guide is designed for researchers, scientists, and drug development professionals experienci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Diethyl 1H-indazole-3,5-dicarboxylate (CAS: 2891597-86-5)[1]. This guide is designed for researchers, scientists, and drug development professionals experiencing yield, purity, or scalability issues during the synthesis of this critical bicyclic scaffold.

The most robust and industrially favored method for constructing 1H-indazole-3-carboxylates relies on the condensation and subsequent intramolecular nucleophilic aromatic substitution (SNAr) of a 2-halophenylglyoxylate precursor with hydrazine[2][3]. For this specific target, the optimal precursor is ethyl 2-(5-(ethoxycarbonyl)-2-fluorophenyl)-2-oxoacetate .

Mechanistic Workflow

SynthesisRoute A Ethyl 2-(5-(ethoxycarbonyl) -2-fluorophenyl)-2-oxoacetate (Precursor) C Hydrazone Intermediate (Unstable) A->C Nucleophilic attack at alpha-keto group B Hydrazine Hydrate (N2H4·H2O) B->C D Intramolecular SNAr Cyclization C->D -H2O E Diethyl 1H-indazole- 3,5-dicarboxylate (Target Product) D->E -HF (Requires Base)

Reaction pathway: Hydrazine-mediated SNAr cyclization of a 2-fluorophenylglyoxylate precursor.

Troubleshooting FAQs

Q1: I am observing significant ester hydrolysis (formation of carboxylic acids) instead of the target dicarboxylate. How can I prevent this? Causality & Solution: Hydrazine hydrate acts as both a potent nucleophile and a base. In the presence of excess water and thermal energy, it will readily hydrolyze the ethyl esters at the 3- and 5-positions. To prevent this, you must minimize the water content in your reaction environment. Use absolute ethanol as the solvent rather than aqueous mixtures or 95% ethanol. Furthermore, limit the stoichiometry of hydrazine hydrate to exactly 1.05 – 1.1 equivalents. If hydrolysis persists, consider adding a mild dehydrating agent (like molecular sieves) to the initial condensation step.

Q2: My reaction stalls at the hydrazone intermediate. The final cyclization to the indazole ring is incomplete, resulting in low yields. Causality & Solution: The initial condensation to form the hydrazone is rapid and occurs readily at room temperature. However, the subsequent intramolecular SNAr to displace the fluoride ion requires sufficient thermal energy and an acid scavenger. While the 5-ethoxycarbonyl group withdraws electron density (which actively helps sensitize the 2-fluoro position for SNAr)[3], the cyclization generates hydrofluoric acid (HF). If this HF is not neutralized, it protonates the hydrazine intermediate, completely stalling the nucleophilic attack. Solution: Elevate the reaction temperature to reflux (78°C in ethanol) and ensure a mild, non-nucleophilic base (such as anhydrous K₂CO₃ or N,N-diisopropylethylamine [DIPEA]) is present in the reaction mixture (1.2 – 1.5 eq) to act as an HF scavenger.

Q3: LC-MS analysis shows a mixture of methyl and ethyl esters in my final product. What causes this? Causality & Solution: This is a classic transesterification issue. If methanol is used as the solvent for the cyclization of an ethyl ester precursor, the nucleophilic methoxide (generated in situ under basic/thermal conditions) will exchange with the ethyl groups. Strictly match the reaction solvent to the ester alkyl group. Use absolute ethanol exclusively for the synthesis of diethyl dicarboxylates.

Quantitative Data: Optimization of Cyclization Conditions

The table below summarizes the causality between reaction conditions and the resulting yield/impurity profile of the synthesis workflow.

SolventBase AddedHydrazine (eq)Temp (°C)Time (h)Yield (%)Primary Impurity Observed
MethanolNone2.0651235%Transesterified methyl esters
Ethanol (95%)None2.0781242%Hydrolyzed carboxylic acids
Abs. EthanolNone1.1781868%Uncyclized hydrazone
Abs. Ethanol K₂CO₃ (1.5 eq) 1.1 78 8 >92% None (Clean conversion)
Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system to ensure maximum yield and purity of Diethyl 1H-indazole-3,5-dicarboxylate.

Step 1: Preparation & Base Addition In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(5-(ethoxycarbonyl)-2-fluorophenyl)-2-oxoacetate (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir for 5 minutes at room temperature under a nitrogen atmosphere.

Step 2: Hydrazone Formation Dropwise, add hydrazine hydrate (64% hydrazine, 1.1 eq) via syringe. The reaction mixture will typically turn slightly yellow as the transient hydrazone intermediate forms.

Step 3: SNAr Cyclization Heat the reaction mixture to a gentle reflux (78°C) for 8 hours.

  • Self-Validation Check: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass corresponding to the uncyclized hydrazone intermediate (m/z [M+H]⁺ = 283) has completely disappeared, replaced dominantly by the target dicarboxylate (m/z [M+H]⁺ = 263)[1].

Step 4: Workup Cool the mixture to room temperature. Concentrate the ethanol solvent under reduced pressure. Partition the remaining residue between ethyl acetate and saturated aqueous NaHCO₃ (to neutralize any residual acid and remove inorganic salts).

Step 5: Purification Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid via flash column chromatography (silica gel, gradient of Hexanes/Ethyl Acetate) to afford pure Diethyl 1H-indazole-3,5-dicarboxylate as a crystalline solid[4].

References
  • Title: Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives Source: Heterocycles (via CLOCKSS) URL: [Link]

  • Title: Product Class 2: 1H- and 2H-Indazoles (Science of Synthesis) Source: Thieme Connect URL: [Link]

  • Title: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination Source: ACS Omega URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Diethyl 1H-indazole-3,5-dicarboxylate

This guide provides researchers, scientists, and drug development professionals with in-depth technical advice, troubleshooting strategies, and detailed protocols for the purification of Diethyl 1H-indazole-3,5-dicarboxy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical advice, troubleshooting strategies, and detailed protocols for the purification of Diethyl 1H-indazole-3,5-dicarboxylate. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and purification of indazole derivatives.

Q1: My crude Diethyl 1H-indazole-3,5-dicarboxylate is a colored oil or solid. Is this normal, and what does the pure compound look like?

A1: Yes, it is very common for crude indazole esters to appear as orange, brown, or off-white solids or oils.[1] This coloration is typically due to residual starting materials, reagents from the cyclization step, or minor oxidative and polymeric byproducts. An analytically pure sample of a similar compound, ethyl 1H-indazole-3-carboxylate, is described as an off-white or white crystalline solid after purification.[1] Your target for Diethyl 1H-indazole-3,5-dicarboxylate should be a white to light-colored crystalline solid.

Q2: What are the primary purification challenges and the most effective techniques?

A2: The two main challenges are removing colored impurities and separating the desired product from structurally similar isomers or unreacted starting materials. A multi-step approach is almost always necessary. The most robust and widely reported strategy involves:

  • Flash Column Chromatography: To perform the bulk separation of the target compound from most impurities.[1][2]

  • Recrystallization: To remove trace impurities and achieve high analytical purity, which is particularly effective for removing residual color.[1][3]

Q3: How can I effectively monitor the reaction and purification progress?

A3: Thin-Layer Chromatography (TLC) is the most efficient method for real-time monitoring. For indazole esters, a common and effective eluent system is a mixture of hexanes and ethyl acetate.[1] Visualization can be achieved using a UV lamp (254 nm), as the indazole ring is UV-active. For a related mono-ester, a typical Rf value is around 0.10 to 0.30 in hexanes/EtOAc systems, depending on the exact ratio.[1] For quantitative purity analysis post-purification, techniques like HPLC, GC-MS, and NMR spectroscopy are essential.[4][5]

Q4: What are the best practices for storing the purified Diethyl 1H-indazole-3,5-dicarboxylate?

A4: Indazole compounds can be sensitive to air, light, and moisture over long periods. To ensure stability, the purified product should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light by wrapping the container in aluminum foil or using an amber vial.[6] For long-term storage, refrigeration (2-8°C) is recommended.[7]

Section 2: General Purification Workflow & Protocols

The purification strategy for Diethyl 1H-indazole-3,5-dicarboxylate typically follows a logical sequence from crude workup to final polishing. The diagram below outlines the recommended workflow.

Purification_Workflow Crude Crude Reaction Mixture (Post-Workup) Chromatography Flash Column Chromatography Crude->Chromatography Bulk Separation TLC Purity Check by TLC/NMR Chromatography->TLC Analyze Fractions Pure Pure Crystalline Product (>98%) TLC->Pure Purity > 98% & Colorless Impure Product Still Impure or Colored TLC->Impure Purity < 98% Recrystallization Recrystallization Recrystallization->Pure Final Isolation Impure->Recrystallization Polishing Step

Caption: General purification workflow for Diethyl 1H-indazole-3,5-dicarboxylate.

Protocol 1: Flash Column Chromatography

This technique is the primary method for separating the target compound from significant impurities. The polarity of the eluent is critical for successful separation.

Step-by-Step Methodology:

  • Column Preparation: Select a glass column and pack it with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes). The amount of silica should be 50-100 times the weight of your crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This second method often provides superior resolution.

  • Elution: Begin elution with a low-polarity solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC. For indazole esters, a gradient of ethyl acetate in hexanes is highly effective.[1]

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Combine the fractions that contain the pure product (single spot at the correct Rf).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified product, which may still have a slight color.

Data Presentation: Recommended Chromatography Systems

Stationary Phase Mobile Phase (Eluent) Target Rf Notes and Rationale
Silica Gel (60 Å) Hexanes/Ethyl Acetate (EtOAc) Gradient (e.g., 10% to 50% EtOAc) ~0.3 This is the most common and effective system.[1] The gradient allows for the removal of non-polar impurities first, followed by the elution of the product.

| Silica Gel (60 Å) | Dichloromethane (DCM)/Methanol (MeOH) Gradient (e.g., 0.5% to 5% MeOH) | ~0.3 | Use this more polar system if your product has low solubility in Hexanes/EtOAc or if you are dealing with more polar impurities.[8] |

Protocol 2: Recrystallization

Recrystallization is an essential final step to remove trace impurities and obtain a high-purity, crystalline solid. The choice of solvent is paramount.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. Toluene and ethanol are excellent starting points.[1][3]

  • Dissolution: Place the partially purified product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is still colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or freezer (-19 °C was used for a similar compound) to maximize the yield.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Dry the crystals under high vacuum to remove all residual solvent.

Data Presentation: Recommended Recrystallization Solvents

Solvent Procedure Expected Outcome Reference
Toluene Dissolve in minimal hot toluene, cool slowly to room temperature, then chill in a freezer. Excellent for removing colored impurities, yielding a white crystalline solid. [1]

| Ethanol (EtOH) or Isopropanol (IPA) | Dissolve in minimal hot alcohol, cool slowly. If needed, add a small amount of water as an anti-solvent. | Effective for many indazole esters, yielding off-white or colorless needles. |[3] |

Section 3: Troubleshooting Guide

Even with robust protocols, issues can arise. This guide provides solutions to common problems.

Troubleshooting_Guide Start Problem Encountered During Purification Prob_Color Product is still colored after column Start->Prob_Color Prob_Sep Poor separation or streaking on column Start->Prob_Sep Prob_Crystal Product will not crystallize Start->Prob_Crystal Sol_Color Perform recrystallization from Toluene or Ethanol Prob_Color->Sol_Color Cause: Trace impurities Sol_Sep1 Optimize eluent using TLC to achieve Rf ~0.3 Prob_Sep->Sol_Sep1 Cause: Wrong polarity Sol_Sep2 Reduce sample load; use 'dry loading' method Prob_Sep->Sol_Sep2 Cause: Overloading Sol_Sep3 Deactivate silica with ~0.5% Triethylamine in eluent Prob_Sep->Sol_Sep3 Cause: Acidic silica Sol_Crystal1 Ensure product is dry (high vacuum) Prob_Crystal->Sol_Crystal1 Cause: Residual solvent Sol_Crystal2 Try different solvent or solvent/anti-solvent pair Prob_Crystal->Sol_Crystal2 Cause: Wrong solvent Sol_Crystal3 Induce crystallization: scratch flask or add seed crystal Prob_Crystal->Sol_Crystal3 Cause: Supersaturation

Caption: Troubleshooting decision tree for common purification issues.

Issue 1: Poor Separation During Column Chromatography

  • Symptoms: Co-elution of the product with impurities, streaking on the column or TLC plate.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The polarity of your eluent may be too high or too low. Before running the column, optimize the solvent system with TLC to achieve a retention factor (Rf) of ~0.25-0.35 for your product.[9]

    • Column Overload: Using too much crude material for the amount of silica will result in poor separation. A general guideline is to use a silica-to-sample weight ratio of at least 50:1.

    • Compound Degradation on Silica: Silica gel is slightly acidic and can cause degradation of sensitive compounds. If you observe streaking or new spots appearing on TLC after exposure to silica, consider deactivating the silica by using an eluent containing a small amount of triethylamine (~0.5%).[6]

Issue 2: Product Fails to Crystallize

  • Symptoms: The purified product remains an oil or "goo" after solvent removal and attempts to recrystallize.

  • Possible Causes & Solutions:

    • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation. If the product is an oil after chromatography, it may require a second column or purification by an alternative method before recrystallization is attempted.[6]

    • Residual Solvent: Trace amounts of solvent can prevent crystallization. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating, before attempting to recrystallize.

    • Incorrect Solvent Choice: The chosen recrystallization solvent may be too good a solvent, even when cold. Try a different solvent or an anti-solvent system. For example, dissolve the oil in a minimal amount of a "good" solvent (like ethyl acetate) and slowly add a "poor" solvent (like hexanes) until the solution becomes turbid, then warm until clear and cool slowly.[6]

    • Inducing Crystallization: If the solution is supersaturated but won't crystallize, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal from a previous successful batch.

Issue 3: Low Yield After Purification

  • Symptoms: Significant loss of material after chromatography and/or recrystallization.

  • Possible Causes & Solutions:

    • Product Loss During Recrystallization: Using too much hot solvent to dissolve the product will result in low recovery upon cooling. Always use the minimum amount of hot solvent required for complete dissolution.[7] Additionally, ensure the wash of the filtered crystals is done with a minimal amount of ice-cold solvent.

    • Material Adherence to Silica: Highly polar compounds can sometimes adhere strongly to the silica gel. Ensure you have flushed the column with a sufficiently polar solvent at the end of the elution to recover all of your product.

    • Multiple Purification Steps: Every transfer and purification step incurs some material loss. If purity allows, consider if a single, highly optimized purification step (e.g., a very careful column chromatography) is sufficient for your needs, or if recrystallization directly from the crude material is possible.

References

  • Organic Syntheses Procedure, 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.
  • Narayana Swamy, G. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • MilliporeSigma. 1H-Indazole-3,6-dicarboxylic acid diethyl ester.
  • Reddy, A. et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062.
  • Garia, I. et al. (2017). Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D. FOLIA.
  • Sapeta, K. & Kerr, M. A. (n.d.). Science of Synthesis, 12.2 1H- and 2H-Indazoles.
  • Ishizaki, T. et al. (1996).
  • PubChem. diethyl 1H-pyrazole-3,5-dicarboxylate.
  • BenchChem. (2025).
  • Antonsson, T. et al. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org.
  • Beilstein Journals. (n.d.).
  • Google Patents. (2021).
  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra.
  • Wiley-VCH. (2007).
  • Kiani, M. et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • BenchChem. (n.d.).
  • The Royal Society of Chemistry. (2014).
  • BenchChem. (2025).
  • BLD Pharm.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.
  • BenchChem. (2025).

Sources

Troubleshooting

Side reactions in the synthesis of Diethyl 1H-indazole-3,5-dicarboxylate

Technical Support Center: Synthesis of Diethyl 1H-indazole-3,5-dicarboxylate Ticket ID: IND-35-DC-SYNTH Topic: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Diethyl 1H-indazole-3,5-dicarboxylate

  • Ticket ID: IND-35-DC-SYNTH

  • Topic: Troubleshooting Side Reactions & Process Optimization

  • Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of Diethyl 1H-indazole-3,5-dicarboxylate is a critical workflow for generating scaffolds used in PARP inhibitors and kinase inhibitors. The most robust industrial route involves the diazotization of diethyl 2-aminoterephthalate followed by reductive cyclization.

While the 1H-indazole core is thermodynamically stable, this specific pathway is prone to three primary failure modes: azo-coupling dimerization (formation of "red tars"), hydrolysis of the ester moieties (yielding mono-acids), and protodediazoniation (loss of the nitrogen functionality).

This guide provides a self-validating troubleshooting framework to isolate and resolve these specific chemical deviations.

Module 1: The Standard Reaction Pathway

To troubleshoot effectively, we must first establish the baseline mechanism. The synthesis relies on converting the aniline amine to a diazonium salt, which is then reduced (typically in situ) to a hydrazine species that undergoes intramolecular cyclization.

Core Mechanism (Graphviz Visualization)

IndazoleSynthesis SM Diethyl 2-aminoterephthalate Diazo Diazonium Salt (Intermediate) SM->Diazo NaNO2, HCl < 5°C Hydra Hydrazine Intermediate Diazo->Hydra SnCl2 or Na2SO3 (Reduction) Azo Azo Dimer (Red Impurity) Diazo->Azo Coupling w/ SM (pH > 4) Tere Diethyl Terephthalate (Deamination) Diazo->Tere H3PO2 or Radical Loss Prod Diethyl 1H-indazole-3,5-dicarboxylate (Target) Hydra->Prod Cyclization (-NH3 equivalent) Mono Mono-Acid Derivative (Hydrolysis) Prod->Mono Strong Acid/Base Workup

Figure 1: Reaction pathway showing the critical diazotization-cyclization sequence and major divergence points leading to impurities.

Module 2: Troubleshooting Guide (Q&A Format)

Issue 1: The product is bright red or orange instead of pale yellow/off-white.

Diagnosis: Azo Coupling (Dimerization). This is the most common failure mode. Diazonium salts are electrophiles. If the reaction mixture contains unreacted starting material (aniline) and the pH rises (becomes less acidic), the diazonium salt attacks the aniline to form an azo dye (Ar-N=N-Ar).

  • Root Cause:

    • Insufficient acid during diazotization.

    • Addition of nitrite was too fast, allowing local "hotspots" where diazonium species encountered unreacted amine.

    • Temperature exceeded 5°C, destabilizing the diazonium salt.

  • Corrective Protocol:

    • Acid Stoichiometry: Ensure the reaction matrix is strongly acidic (pH < 1) before adding

      
      . Use concentrated HCl (approx. 2.5–3.0 equivalents).
      
    • Temperature Lock: Maintain the internal temperature between -5°C and 0°C during nitrite addition.

    • Purification: If the product is already red, recrystallize from Ethanol/Water (9:1) . Azo impurities are often more soluble in ethanol than the indazole product.

Issue 2: Low yield with recovery of Diethyl Terephthalate.

Diagnosis: Protodediazoniation (Deamination). The amine group was successfully diazotized, but instead of cyclizing, the


 group was eliminated and replaced by a hydrogen atom.
  • Root Cause:

    • Presence of reducing agents that act via radical mechanisms (e.g., if hypophosphorous acid was inadvertently used or if ethanol was used as a solvent at high temperatures during diazotization).

    • Over-reduction of the diazonium intermediate before cyclization can occur.

  • Corrective Protocol:

    • Solvent Switch: Avoid ethanol during the diazotization step if heating is required; use Acetic Acid/Water mixtures.

    • Reduction Control: If using

      
       for the reductive cyclization, add it slowly to the cold diazonium solution. Do not dump the diazonium salt into a warm reducing mixture [1].
      
Issue 3: Melting point is too high (>140°C) and solubility in is poor.

Diagnosis: Partial Hydrolysis (Mono-acid formation). The ester groups at positions 3 and 5 are susceptible to hydrolysis. The 3-ester is particularly labile due to electronic activation by the indazole ring.

  • Root Cause:

    • Quenching the reaction with strong base (NaOH/KOH) to neutralize the acid.

    • Prolonged heating in aqueous acid during the workup.

  • Corrective Protocol:

    • Gentle Quench: Use solid

      
       or a saturated solution of sodium acetate to adjust pH to neutral. Avoid strong caustic bases.
      
    • Validation: Check IR spectroscopy. A broad -OH stretch at 3000-3300

      
       (carboxylic acid) alongside the ester carbonyl indicates hydrolysis.
      

Module 3: Experimental Specifications & Data

Optimized Synthetic Parameters

Use these parameters to minimize the side reactions described above.

ParameterSpecificationReason for Control
Solvent System Glacial Acetic Acid /

Solubilizes the amine while stabilizing the diazonium salt [2].
Temperature (Step 1) -5°C to 0°CPrevents thermal decomposition of diazonium (prevents tar).
Nitrite Equivalents 1.05 – 1.10 eqSlight excess ensures complete conversion of amine (prevents azo coupling).
Reduction Time 2 hours @ RTAllows hydrazine formation without over-reduction to aniline.
Workup pH 7.0 – 8.0Prevents ester hydrolysis (too high) or salt formation (too low).
Analytical Validation (Self-Check)

Before proceeding to the next synthetic step, validate your isolated solid:

  • 1H NMR (DMSO-d6):

    • 
       14.2 (br s, 1H, NH) — Must be present.
      
    • 
       4.4 (q, 2H), 4.3 (q, 2H) — Two distinct ethyl quartets indicate both esters are intact.
      
    • Absence of peaks at

      
       7.5–8.0 region corresponding to azo-dimer aromatics.
      

Module 4: Advanced FAQ

Q: Can I use alkyl nitrites (e.g., t-butyl nitrite) instead of


? 
A:  Yes. This is known as the "anhydrous diazotization" method. It is often cleaner and avoids the aqueous acidic conditions that promote ester hydrolysis. However, it requires careful thermal control as the reaction is exothermic and can lead to rapid evolution of 

(runaway risk) [2].

Q: Why do I see a mixture of 1H and 2H isomers in the NMR? A: In solution, indazoles exist in tautomeric equilibrium. The 1H form (NH at position 1) is generally thermodynamically favored over the 2H form. However, if you attempt to alkylate the product (e.g., with methyl iodide), you may get a mixture of N1- and N2-alkylated products. The 3,5-dicarboxylate substitution pattern generally favors N1-alkylation due to steric hindrance at N2 from the 3-ester group [3].

Q: How do I remove the "red impurity" if recrystallization fails? A: If ethanol recrystallization fails, perform a silica plug filtration . Dissolve the crude material in DCM/MeOH (95:5). The azo impurities are highly non-polar and often elute first or stick irreversibly depending on the specific dye structure, while the indazole is moderately polar. A gradient flush usually separates them effectively.

References

  • Lynch, B. M., et al. "Syntheses of Indazoles via Diazotization." Canadian Journal of Chemistry, vol. 66, 1988, pp. 420-428.[1] Link

  • Stadlbauer, W. "Synthesis of 1H-Indazole-3-carboxylic acid derivatives." Heterocycles, vol. 43, no.[2][1][3][4][5][6] 12, 1996, pp. 2701-2712.[4] Link

  • Keating, T. A., & Alam, M. "Regioselective Synthesis of N-Alkylated Indazoles." Journal of Organic Chemistry, vol. 74, 2009.[2] Link

Sources

Optimization

Optimizing reaction conditions for the N-alkylation of Diethyl 1H-indazole-3,5-dicarboxylate

Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: IND-35-ALK-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Logic Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: IND-35-ALK-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Logic

Welcome to the technical support hub for indazole functionalization. You are working with Diethyl 1H-indazole-3,5-dicarboxylate , a scaffold critical in the synthesis of male contraceptives (e.g., Gamendazole analogs) and HIF-1 inhibitors.

The Central Challenge: The indazole ring is an ambident nucleophile . The proton on the nitrogen (


-H) is acidic (

due to the electron-withdrawing esters), meaning it can be deprotonated to form an anion that attacks electrophiles at either the

or

position.
  • 
    -Alkylation:  Thermodynamically favored.[1][2][3][4] Usually the desired pharmacological target.
    
  • 
    -Alkylation:  Kinetically favored in some contexts but generally less stable.[2]
    

Your Objective: Maximize


-regioselectivity while preserving the sensitive ethyl ester moieties.

The Regioselectivity Conundrum ( vs. )

The choice of base and solvent is not just about "making the reaction go"; it is about steering the geometry of the transition state .

Mechanism of Selectivity

For 3-substituted indazoles (like your 3-carboxylate), the "Chelation Control" model is the dominant theory for achieving high


 selectivity.
  • The Sodium Effect: When using Sodium Hydride (NaH) in a non-polar aprotic solvent (THF ), the

    
     cation coordinates between the 
    
    
    
    nitrogen and the carbonyl oxygen of the C3-ester.[5] This "locks" the
    
    
    site, sterically and electronically hindering it, thereby forcing the alkylating agent to attack the open
    
    
    position.
  • The Cesium/Potassium Effect: Larger cations (

    
    , 
    
    
    
    ) in polar solvents (DMF) form looser ion pairs (solvent-separated). This removes the chelation constraint, often leading to a mixture of
    
    
    and
    
    
    isomers (typically 60:40 or 70:30), requiring tedious chromatographic separation.
Visualization: Chelation Control Pathway

The following diagram illustrates why NaH/THF is superior for your specific substrate.

IndazoleAlkylation Substrate Diethyl 1H-indazole-3,5-dicarboxylate Base_NaH Base: NaH / Solvent: THF (Tight Ion Pair) Substrate->Base_NaH Base_K2CO3 Base: K2CO3 / Solvent: DMF (Loose Ion Pair) Substrate->Base_K2CO3 Intermediate_Chelate Na+ Chelation Complex (Na+ blocks N2 via C3-Ester) Base_NaH->Intermediate_Chelate Deprotonation Intermediate_Free Free Anion / Solvent Separated (N1 and N2 accessible) Base_K2CO3->Intermediate_Free Deprotonation Product_N1 N1-Alkyl Product (Major/Exclusive) Intermediate_Chelate->Product_N1 RX Attack at N1 Product_Mix Mixture (N1 + N2) (Hard to Separate) Intermediate_Free->Product_Mix RX Attack at N1/N2

Caption: Figure 1. Chelation control mechanism. NaH/THF promotes coordination between the C3-ester and N2, directing alkylation to N1.[5]

Optimized Experimental Protocol ( -Selective)

Target: >95%


-Alkylation
Scale:  1.0 mmol (Adjust linearly)
Reagents
  • Substrate: Diethyl 1H-indazole-3,5-dicarboxylate (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[4]

  • Electrophile: Alkyl Halide (R-X) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Solvation: Dissolve the indazole substrate in anhydrous THF.

    • Note: The 3,5-dicarboxylate is less soluble than simple indazoles. Ensure full dissolution; mild sonication is acceptable.

  • Deprotonation (Critical Step): Cool the solution to 0°C . Add NaH portion-wise.

    • Observation: Evolution of

      
       gas. The solution often turns yellow/orange (formation of the anion).
      
    • Timing: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation and chelation.

  • Alkylation: Cool back to 0°C (optional, but recommended for reactive halides). Add the Alkyl Halide dropwise.[6][7]

  • Reaction: Allow to warm to RT and stir.

    • Monitoring: Check TLC after 2 hours. Most primary halides complete within 4-6 hours.

  • Quench: Do not use strong acid. Quench carefully with Saturated Aqueous Ammonium Chloride (

    
    ).
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .[4][6]

Troubleshooting Guide (FAQ)

Q1: I am seeing a second spot on TLC that is very close to my product. Is this the isomer?

A: Likely, yes.

  • Diagnosis: In most solvent systems (Hexane/EtOAc), the

    
    -alkylated isomer is less polar  (higher 
    
    
    
    ) than the
    
    
    -isomer.
  • Confirmation: Run a crude NMR. The

    
    -isomer often shows a distinct shift in the C3-proton or substituent signals. However, since you have a C3-ester, look at the ring protons :
    
    • 
      -Product:  The proton at C7 (adjacent to 
      
      
      
      ) usually appears as a doublet around 7.5–7.7 ppm.
    • 
      -Product:  The electronic environment changes; shifts may vary, but the integration ratio will reveal the mixture.
      
  • Fix: If the ratio is poor (< 90:10), you likely used wet THF or the wrong base (

    
    ). Recrystallization from Ethanol/Heptane can sometimes enrich the 
    
    
    
    isomer if chromatography fails.
Q2: My yield is low, and I see starting material remaining. Should I heat it?

A: Proceed with caution.

  • Risk: Heating Diethyl 1H-indazole-3,5-dicarboxylate with NaH can lead to Claisen condensation (self-reaction of esters) or hydrolysis if any moisture is present.

  • Alternative: Instead of heating >50°C, add catalytic Tetrabutylammonium Iodide (TBAI) (0.1 equiv) to facilitate the Finkelstein reaction in situ (converting R-Cl/Br to reactive R-I).

Q3: My ethyl esters disappeared, and I have a carboxylic acid. What happened?

A: Saponification (Hydrolysis).

  • Cause: You likely used a hydroxide base (NaOH/KOH) or your "anhydrous" solvent contained water. The 3,5-esters are electron-deficient and highly susceptible to nucleophilic attack by hydroxide.

  • Solution: Switch to NaH or

    
     . Ensure solvents are dried over molecular sieves. Quench with 
    
    
    
    (mildly acidic/buffered) rather than water/HCl.
Q4: I need the isomer specifically. How do I invert the selectivity?

A: Use the "Cesium Effect" or Mitsunobu conditions.

  • Protocol: Use

    
     in DMF. The large Cesium cation disrupts the tight ion pair. While you will still get 
    
    
    
    , the
    
    
    ratio will increase significantly.
  • Alternative: Mitsunobu reaction (Alcohol + DIAD +

    
    ) often favors 
    
    
    
    alkylation for indazoles, although steric bulk at C3 (your ester) fights this.

Decision Matrix for Optimization

Use this flow to determine your next experimental move.

OptimizationFlow Start Start Optimization Check_Regio Check Regioselectivity (NMR/TLC) Start->Check_Regio Good_Regio >95% N1 Isomer Check_Regio->Good_Regio High Selectivity Bad_Regio Mixture of N1/N2 Check_Regio->Bad_Regio Poor Selectivity Check_Yield Check Yield Good_Regio->Check_Yield Action_Base Switch to NaH/THF (0°C -> RT) Bad_Regio->Action_Base If using K2CO3/DMF Action_Dry Dry Solvent/Reagents (Prevent Hydrolysis) Check_Yield->Action_Dry Esters Hydrolyzed? Action_Add Add TBAI Catalyst or Increase Time Check_Yield->Action_Add Low Conversion? Success Scale Up Check_Yield->Success Yield >80% Action_Base->Check_Regio Action_Dry->Check_Yield Action_Add->Check_Yield

Caption: Figure 2. Troubleshooting decision tree for optimizing yield and regioselectivity.

Comparative Data: Base & Solvent Screening

The following table summarizes expected outcomes for 3-EWG substituted indazoles based on internal data and literature consensus [1][2].

EntryBaseSolventTempMajor IsomerApprox Ratio (

:

)
Notes
1 NaH THF 0°C -> RT

>98 : 2 Recommended. Chelation control active.[8]
2

DMFRT

70 : 30Loose ion pair; difficult separation.
3

DMF60°C

60 : 40Higher

content due to "Cesium effect."
4

DCMRT--Too weak. No reaction observed.
5NaOH

/EtOH
Reflux--FAILURE. Hydrolysis of esters to di-acid.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021).[8] Key Finding: Confirms NaH/THF provides >99%

    
     selectivity for C3-substituted indazoles due to sodium chelation.[5]
    URL:[Link][8]
    
  • Synthesis and biological evaluation of indazole-3-carboxamide derivatives. Source: Der Pharma Chemica. Key Finding: Demonstrates the utility of the 3-carboxylate scaffold and standard workup procedures for similar esters. URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology. Key Finding: Discusses the energy differences between N1 and N2 transition states and how specific conditions can flip selectivity. URL:[Link]

Sources

Troubleshooting

Troubleshooting guide for Diethyl 1H-indazole-3,5-dicarboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges encountered during the synthesis of Di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges encountered during the synthesis of Diethyl 1H-indazole-3,5-dicarboxylate .

The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of Akt inhibitors, 5-HT receptor antagonists, and anticancer agents. However, the de novo construction of the 1H-indazole-3,5-dicarboxylate system via the functional group transformation of 5-carboxyisatin is notoriously sensitive to temperature, stoichiometry, and pH.

This guide bypasses generic advice, focusing instead on the causality behind experimental choices, self-validating protocol design, and field-proven solutions to common failure modes.

Synthetic Workflow & Quantitative Data

The most robust route to Diethyl 1H-indazole-3,5-dicarboxylate involves a three-stage continuous sequence: base-promoted ring opening of 5-carboxyisatin, diazotization, reductive cyclization, and finally, a global Fischer-type esterification [1, 2].

Workflow A 5-Carboxyisatin (Starting Material) B 2-Amino-5-carboxy- phenylglyoxylic acid A->B NaOH (aq) RT, 10 min C Diazonium Salt Intermediate B->C NaNO2, H2SO4 < 4 °C D 1H-Indazole-3,5- dicarboxylic acid C->D SnCl2, HCl 0 °C to RT E Diethyl 1H-indazole- 3,5-dicarboxylate D->E SOCl2, EtOH Reflux, 12h

Caption: Synthetic workflow for Diethyl 1H-indazole-3,5-dicarboxylate from 5-carboxyisatin.

Quantitative Reaction Parameters
Reaction StageReagents & SolventsOptimal TempTimeExpected YieldCritical Control Parameter (CCP)
Ring Opening 5-Carboxyisatin, NaOH (aq)20–25 °C15 min>95% (in situ)Complete dissolution of starting material
Diazotization NaNO₂, H₂SO₄ (aq)0–4 °C30 minN/A (Transient)Strict thermal control (< 4 °C)
Cyclization SnCl₂·2H₂O, conc. HCl0 °C to RT1.5 hrs75–85%Reverse addition of diazonium to SnCl₂
Esterification SOCl₂, Absolute EtOH78 °C12–24 hrs80–90%Anhydrous conditions; continuous HCl generation

Self-Validating Experimental Protocol

To ensure reproducibility, every step in this protocol includes a self-validating physical observation. If your reaction does not match the described visual cues, halt the process and consult the troubleshooting section.

Step 1: Ring Opening & Diazotization [1]

  • Suspend 5-carboxyisatin (1.0 equiv) in aqueous NaOH (1.1 equiv, 1.5 M). Stir at room temperature for 10–15 minutes.

    • Validation: The suspension will clear into a pale orange solution, indicating complete hydrolysis to 2-amino-5-carboxyphenylglyoxylic acid.

  • Cool the solution to 0 °C. Slowly add an aqueous solution of NaNO₂ (1.05 equiv).

  • Transfer this combined solution dropwise via cannula into a vigorously stirred solution of aqueous H₂SO₄ (2.0 equiv, 1.0 M) pre-cooled to 0 °C. Maintain the internal temperature strictly below 4 °C.

    • Validation: The solution will transition to a tan-brown mixture. Effervescence (nitrogen gas) should be minimal; excessive bubbling indicates diazonium degradation.

Step 2: Reductive Cyclization [2]

  • In a separate oversized flask, prepare a solution of SnCl₂·2H₂O (2.5 equiv) in concentrated HCl (12 M) at 0 °C.

  • Critical Step: Slowly introduce the cold diazonium salt solution into the SnCl₂ solution via cannula. Do not reverse this order.

  • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

    • Validation: A bright yellow to off-white precipitate of 1H-indazole-3,5-dicarboxylic acid will crash out of the highly acidic media. Filter, wash with cold water, and dry under vacuum over P₂O₅.

Step 3: Global Esterification [3]

  • Suspend the thoroughly dried 1H-indazole-3,5-dicarboxylic acid in absolute ethanol (0.2 M).

  • Cool to 0 °C and add Thionyl Chloride (SOCl₂, 3.0 equiv) dropwise.

  • Attach a reflux condenser and heat to 78 °C for 12–24 hours.

    • Validation: The heterogeneous suspension will gradually become a clear, homogeneous solution as the highly insoluble di-acid converts into the soluble diethyl ester.

  • Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

Technical Support Center: Troubleshooting & FAQs

Q1: During the diazotization step, my reaction foams violently and yields a black, sticky tar instead of a clean intermediate. What is happening?

The Causality: You are experiencing thermal degradation and premature azo-coupling. Diazonium salts of electron-deficient anilines are highly unstable. If the internal temperature exceeds 5 °C, the diazonium ion expels N₂ gas (causing the foaming) and degrades into a phenol. The generated phenol then reacts with surviving diazonium ions to form polymeric azo-dyes (the black tar). The Fix:

  • Submerge the reaction in a brine-ice bath (-5 °C).

  • Ensure the addition rate of NaNO₂ is slow enough that the internal temperature never spikes above 4 °C.

  • Pro-Tip: If minor foaming begins, adding a few drops of cold diethyl ether (Et₂O) will break the surface tension and suppress the foam [1].

Q2: My reductive cyclization with SnCl₂ is yielding uncyclized arylhydrazine or a complex mixture of degraded products. Why didn't it cyclize?

The Causality: This is almost always caused by an incorrect order of addition or insufficient acidity. The reduction of the diazonium salt to the arylhydrazine is extremely fast. If you add SnCl₂ to the diazonium salt, the SnCl₂ is initially the limiting reagent, leading to side reactions (like dimerization). Furthermore, the subsequent intramolecular cyclization (where the hydrazine attacks the alpha-keto acid) requires a highly acidic environment to activate the carbonyl. The Fix: Always perform a reverse addition —add the diazonium solution dropwise into a massive excess of SnCl₂ dissolved in concentrated HCl [1, 2]. This ensures the diazonium ion is instantly reduced the moment it enters the flask, and the high HCl concentration forces the immediate dehydration/cyclization to the indazole core.

Mechanism A Diazonium Ion (Electrophilic) B Arylhydrazine Intermediate A->B SnCl2 (Excess) Conc. HCl, 0 °C Fail1 Phenol Byproduct (Foaming) A->Fail1 T > 5 °C (Thermal degradation) Fail2 Azo-Dye Tar (Oligomerization) A->Fail2 SnCl2 limiting (Forward addition error) C Hydrazone-like Transition State B->C Intramolecular attack on alpha-keto group D 1H-Indazole Core (Aromatized) C->D Dehydration (-H2O)

Caption: Mechanistic logic of reductive cyclization vs. thermal/stoichiometric failure modes.

Q3: After esterification, LC-MS shows a massive peak for the mono-ester and very little of the desired Diethyl 1H-indazole-3,5-dicarboxylate. How do I drive it to completion?

The Causality: The two carboxylic acid groups have vastly different reactivities. The 5-carboxylic acid is a standard aromatic acid and esterifies easily. However, the 3-carboxylic acid is directly attached to the electron-withdrawing, sterically demanding indazole core. Standard Fischer esterification (EtOH/H₂SO₄) often stalls at the mono-ester because the equilibrium does not favor the di-ester without aggressive water removal. The Fix: Abandon standard H₂SO₄ catalysis. Instead, use the Thionyl Chloride (SOCl₂) / Ethanol method described in Step 3 [3]. SOCl₂ reacts with ethanol to generate HCl gas in situ while simultaneously consuming any trace water in the absolute ethanol, driving the equilibrium entirely to the right. If the reaction still stalls, increase the reflux time to 24 hours.

Q4: My final product is heavily contaminated with an insoluble white powder that ruins my NMR spectra. What is it?

The Causality: You have carryover of tin (Sn) salts from the reductive cyclization step. SnCl₂ oxidizes to SnCl₄ during the reaction, which can hydrolyze into insoluble polymeric tin oxides (SnO₂) during aqueous workup if the pH is not managed correctly. The Fix: During the extraction of the final diethyl ester, wash the organic layer with a 1 M solution of Sodium Potassium Tartrate (Rochelle's salt) or a 10% aqueous KF solution. These reagents act as powerful chelating agents for heavy metals, pulling the tin complexes safely into the aqueous waste layer.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold Beilstein Journal of Organic Chemistry[Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Der Pharma Chemica[Link]

Optimization

Preventing decomposition of Diethyl 1H-indazole-3,5-dicarboxylate during workup

A Guide to Preventing Decomposition During Experimental Workup Welcome to the Technical Support Center for Diethyl 1H-indazole-3,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the Technical Support Center for Diethyl 1H-indazole-3,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability challenges during the workup and purification of this and structurally similar polyfunctionalized indazole derivatives. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven insights to help you navigate these complexities and ensure the integrity of your compound.

Introduction

Diethyl 1H-indazole-3,5-dicarboxylate is a valuable building block in medicinal chemistry, featuring the thermodynamically stable 1H-indazole scaffold. The presence of two electron-withdrawing diethyl carboxylate groups at the C3 and C5 positions significantly influences the electronic properties and, consequently, the reactivity and stability of the molecule. While the indazole core is relatively robust, the ester functionalities introduce vulnerabilities, particularly to hydrolysis under certain workup conditions. This guide provides a structured, question-and-answer-based approach to troubleshoot and prevent the decomposition of Diethyl 1H-indazole-3,5-dicarboxylate during its isolation and purification.

Troubleshooting Guide & FAQs

Question 1: I'm observing a lower than expected yield after my aqueous workup. What are the likely decomposition pathways for Diethyl 1H-indazole-3,5-dicarboxylate?

Answer:

Lower than expected yields following an aqueous workup of Diethyl 1H-indazole-3,5-dicarboxylate can often be attributed to two primary decomposition pathways:

  • Base-Catalyzed Hydrolysis of the Ester Groups: This is the most probable cause of decomposition, especially if the aqueous workup involves basic conditions (e.g., washing with sodium carbonate or a strong base like sodium hydroxide). The electron-withdrawing nature of the indazole ring can make the carbonyl carbons of the ester groups more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions. This hydrolysis, also known as saponification, will convert one or both of the ethyl ester groups into the corresponding carboxylate salts.[1][2][3] Upon subsequent acidification of the aqueous layer (if performed), these salts will be protonated to form the corresponding carboxylic acids, which will have very different solubility profiles and may not be extracted efficiently with the desired diester product.

  • Acid-Catalyzed Hydrolysis of the Ester Groups: While generally slower than base-catalyzed hydrolysis for esters, prolonged exposure to acidic conditions during workup can also lead to the hydrolysis of the ester groups to the corresponding carboxylic acids.[2]

  • Ring Opening/Rearrangement: Although less common under standard workup conditions, the indazole ring itself can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures. Studies on related indazole-3-carboxylic acids have shown that decarboxylation can be accompanied by ring fission, a process that is more pronounced when electron-withdrawing groups are present on the aryl ring.[4] While your compound has ester groups, this highlights a potential sensitivity of the indazole core when substituted with electron-withdrawing functionalities.

Question 2: My reaction was performed under acidic conditions. What are the best practices for neutralizing the reaction mixture without causing decomposition of my product?

Answer:

Neutralizing an acidic reaction mixture containing Diethyl 1H-indazole-3,5-dicarboxylate requires a careful choice of base to minimize the risk of ester hydrolysis.

Recommended Procedure:

  • Cool the reaction mixture: Before neutralization, cool the reaction mixture to 0-5 °C in an ice bath. This will help to slow down the rate of any potential side reactions, including hydrolysis.

  • Use a mild inorganic base: The preferred method is to slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium bicarbonate with vigorous stirring.[5][6] Sodium bicarbonate is a weak base and is generally not strong enough to significantly catalyze the hydrolysis of the ethyl esters at low temperatures, especially with short contact times.

  • Monitor the pH: Monitor the pH of the aqueous layer during the addition of the base, aiming for a final pH of 7-8.

  • Avoid strong bases: Avoid using strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), as these will rapidly hydrolyze the ester groups.[1]

  • Minimize contact time: Once the reaction mixture is neutralized, proceed with the extraction immediately to minimize the contact time between your product and the aqueous basic solution.

Question 3: I am performing an extraction to isolate my product. What are the key considerations to avoid decomposition and maximize recovery?

Answer:

A well-planned extraction procedure is critical for isolating Diethyl 1H-indazole-3,5-dicarboxylate while minimizing decomposition.

Key Considerations for Extraction:

  • Choice of Organic Solvent: Ethyl acetate (EtOAc) is a commonly used and effective solvent for extracting indazole derivatives.[7][8] It has good solvating power for the target molecule and is immiscible with water. Other suitable solvents include dichloromethane (DCM).

  • Aqueous Wash Protocol:

    • Neutralization: As discussed in Q2, begin by neutralizing any acid with a cold, saturated solution of NaHCO₃.

    • Water Wash: Follow the bicarbonate wash with a wash using deionized water to remove any remaining inorganic salts.

    • Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is highly recommended. This helps to remove dissolved water from the organic layer and can aid in breaking up emulsions.[9]

  • Gentle Mixing: When performing the extractions, use gentle inversions of the separatory funnel rather than vigorous shaking, which can lead to the formation of emulsions that are difficult to separate.[9]

  • Drying the Organic Layer: After the final wash, thoroughly dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). This is crucial to remove any residual water, which could potentially cause hydrolysis upon concentration, especially if heat is applied.

  • Concentration under Reduced Pressure: Remove the organic solvent under reduced pressure using a rotary evaporator. It is important to use a moderate water bath temperature (e.g., 30-40 °C) to avoid potential thermal degradation of the product.

Purification Troubleshooting

Question 4: My crude product is an oil and is difficult to purify by crystallization. What are some common issues and solutions?

Answer:

The presence of impurities can often inhibit crystallization, causing the product to "oil out".

Troubleshooting Crystallization:

  • Purity Assessment: First, assess the purity of your crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If multiple spots are observed, a preliminary purification by column chromatography may be necessary.

  • Solvent Selection: Experiment with different solvent systems for crystallization. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble when heated. Common choices for indazole derivatives include ethanol, ethyl acetate/hexanes, or toluene.[10]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator or freezer. Rapid cooling can lead to the formation of an oil.

  • Inducing Crystallization: If an oil forms, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask at the surface of the oil with a glass rod to create nucleation sites.[9]

    • Seeding: Add a small crystal of pure Diethyl 1H-indazole-3,5-dicarboxylate (if available) to the cooled solution.

    • Trituration: If the oil is persistent, remove the solvent and try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification.

Question 5: I am purifying my compound by silica gel column chromatography and am observing streaking or decomposition on the column. What can I do?

Answer:

Silica gel is acidic and can sometimes cause the decomposition of sensitive compounds. The polar nature of Diethyl 1H-indazole-3,5-dicarboxylate can also lead to streaking on the column.

Troubleshooting Column Chromatography:

  • Assess Stability on TLC: Before running a column, spot your compound on a TLC plate and let it sit for 30-60 minutes before developing. If you observe a new spot or smearing from the baseline, your compound may be unstable on silica gel.[11]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a base to your eluent system. A common practice is to add 0.1-1% triethylamine (Et₃N) to the mobile phase.[9] This will help to neutralize the acidic sites on the silica and can significantly improve the chromatography of basic or sensitive compounds.

  • Alternative Stationary Phases: If decomposition is still an issue, consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for compounds that are sensitive to acid.[9] Reversed-phase (C18) chromatography is another option for purifying polar compounds.[12]

  • Optimize Your Eluent System: Use TLC to find an optimal solvent system that gives your product an Rf value of approximately 0.2-0.4. A mixture of hexanes and ethyl acetate is a good starting point for indazole derivatives.[7] For highly polar compounds, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[6]

Visualizing the Workup Workflow

The following diagram illustrates a recommended workflow for the workup and purification of Diethyl 1H-indazole-3,5-dicarboxylate to minimize decomposition.

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Cool Cool to 0-5 °C Reaction->Cool Neutralize Neutralize with sat. NaHCO₃ (aq) to pH 7-8 Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash_H2O Wash with H₂O Extract->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo (T < 40 °C) Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purify Column Chromatography (Silica Gel + 0.5% Et₃N) or Crystallization Crude_Product->Purify Pure_Product Pure Diethyl 1H-indazole-3,5-dicarboxylate Purify->Pure_Product

Caption: Recommended workup and purification workflow.

Key Factors Influencing Stability

The stability of Diethyl 1H-indazole-3,5-dicarboxylate during workup is influenced by several interconnected factors. Understanding these relationships is key to designing a robust experimental protocol.

Stability_Factors Stability Product Stability pH pH of Aqueous Phase Hydrolysis Ester Hydrolysis pH->Hydrolysis influences rate Temperature Temperature Temperature->Hydrolysis influences rate Contact_Time Contact Time with Aqueous Phase Contact_Time->Hydrolysis influences extent Base_Strength Strength of Base (for neutralization) Base_Strength->pH Hydrolysis->Stability decreases

Caption: Factors affecting product stability during workup.

Summary of Recommendations

ParameterRecommendationRationale
Neutralization pH pH 7-8Minimizes both acid- and base-catalyzed hydrolysis of the ester groups.
Neutralizing Agent Saturated aq. NaHCO₃A mild base that is less likely to induce significant ester hydrolysis compared to strong bases.[5][6]
Temperature 0-5 °C during neutralization and washingReduces the rate of potential decomposition reactions, including hydrolysis.
Extraction Solvent Ethyl AcetateGood solubility for the product and immiscible with water.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes water from the organic phase to prevent hydrolysis upon concentration.
Purification Silica gel chromatography with 0.1-1% Et₃N in the eluent, or crystallization.The basic additive deactivates the acidic silica surface, preventing decomposition.[9]

References

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Not Voodoo. [Link]

  • Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Chemistry Stack Exchange. (2019, February 22). Preference for basic conditions in ester hydrolysis. [Link]

  • Ono, S. (2010). Polarographical Studies on the Hydrolysis Velocity of Aromatic Acrylic Ethyl Esters. Journal of the Chinese Chemical Society. [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Siddiqui, S. A., et al. (2024). Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. Scientific Reports. [Link]

  • ResearchGate. (n.d.). How can I isolate a highly polar compound from an aqueous solution?[Link]

  • The Analytical Scientist. (2016, September 19). Purification of polar compounds. [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Gicquel, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • De, S. K. (2012). Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Organic Letters. [Link]

  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molbank. [Link]

  • International Journal of Scientific Research. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). [Link]

  • Noszál, B., & Kraszni, M. (2006). Characterization of ester hydrolysis in terms of microscopic rate constants. The Journal of Physical Chemistry B. [Link]

  • Knochel, P., et al. (2009). Preparation of polyfunctional indazoles and heteroarylazo compounds using highly functionalized zinc reagents. Organic Letters. [Link]

  • ResearchGate. (2021, January 19). Work up of ester?[Link]

  • Google Patents. (n.d.).
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • PubMed. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]

  • G.S.S.S. S.N. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Royal Society of Chemistry. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances. [Link]

  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. [Link]

  • Royal Society of Chemistry. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. [Link]

  • Niiyama, H., & Echigo, R. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Journal of Chemical Engineering of Japan. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • ResearchGate. (n.d.). Synthesis of Polyfunctional Indazoles via Novel Rearrangement of Isatin Derivatives. [Link]

  • Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • The Organic Chemistry Tutor. (2021, December 10). Saponification (Hydrolysis of Esters with OH-) [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. [Link]

  • The Organic Chemistry Tutor. (2017, December 27). Saponification Ester Hydrolysis (Creating Soap) [Video]. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: NMR Structural Validation of Diethyl 1H-indazole-3,5-dicarboxylate

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core motif in [1]. Accurate structural validation of substituted indazoles is critical during drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core motif in [1]. Accurate structural validation of substituted indazoles is critical during drug development, particularly when differentiating between regioisomers and varying degrees of substitution.

This guide provides an objective, data-driven comparison of Diethyl 1H-indazole-3,5-dicarboxylate against its mono-esterified alternatives: Ethyl 1H-indazole-3-carboxylate and Ethyl 1H-indazole-5-carboxylate . By analyzing the causality behind specific


H and 

C NMR chemical shifts, this guide establishes a definitive framework for identifying these compounds.

Mechanistic Insights: Causality in Indazole NMR Shifts

To accurately interpret the NMR spectra of indazole derivatives, one must understand the underlying electronic and environmental factors dictating the chemical shifts:

  • Tautomerism and Solvent Effects: Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. In highly polar, hydrogen-bonding solvents like DMSO-

    
    , the 1H-tautomer is heavily favored. The solvent locks the N-H proton exchange, producing a distinct, self-validating broad singlet around 13.5–14.0 ppm, as documented in  [2].
    
  • Synergistic Deshielding (The C-4 Anomaly): The introduction of a carboxylate group at C-3 exerts a strong electron-withdrawing inductive effect across the pyrazole ring. When a second ester is added at C-5 (forming the 3,5-diester), the H-4 proton becomes "trapped" between two electron-withdrawing anisotropic cones. This synergistic deshielding strips electron density from H-4, pushing its chemical shift significantly downfield (

    
    8.8 ppm) compared to the mono-esters.
    
  • Splitting Pattern Alterations: Substitution at C-5 eliminates the ortho-proton (H-5). Consequently, the H-4 splitting pattern transitions from a distinct doublet (

    
     Hz) in the 3-monoester to a fine meta-coupled doublet (
    
    
    
    Hz) in the 3,5-diester, serving as a primary diagnostic marker.

Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating internal referencing system. The spectrometer is locked and shimmed to the DMSO-


 residual solvent peak; any deviation in this solvent peak automatically flags the calibration for review.
Step-by-Step Acquisition Protocol
  • Sample Preparation: Accurately weigh 20.0 mg of the indazole analyte. Dissolve completely in 600 µL of anhydrous DMSO-

    
     (100.0 atom % D) containing 0.03% v/v TMS (Tetramethylsilane).
    
  • Tube Loading: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

  • 
    H NMR Acquisition: 
    
    • Frequency: 400 MHz

    • Temperature: 298 K (25 °C)

    • Pulse Sequence: Standard 1D sequence (zg30)

    • Relaxation Delay (D1): 2.0 s (Ensures full relaxation of small molecules)

    • Number of Scans (NS): 16

    • Referencing: Set TMS internal standard to 0.00 ppm. Verify DMSO-

      
       residual quintet at 2.50 ppm.
      
  • 
    C NMR Acquisition: 
    
    • Frequency: 100 MHz

    • Pulse Sequence: Power-gated

      
      H decoupling (zgpg30)
      
    • Relaxation Delay (D1): 3.0 s (Extended delay is critical here to ensure quantitative integration of the unprotonated quaternary carbonyl carbons).

    • Number of Scans (NS): 512

    • Referencing: Verify DMSO-

      
       residual septet at 39.52 ppm.
      

Comparative Spectral Data

The tables below synthesize the experimental chemical shifts of the [3] with the target diester, highlighting the diagnostic differences.

Table 1: H NMR Chemical Shift Comparison (DMSO- , 400 MHz)
Proton AssignmentEthyl 1H-indazole-3-carboxylateEthyl 1H-indazole-5-carboxylateDiethyl 1H-indazole-3,5-dicarboxylate
N-H (1) 13.60 (br s)13.45 (br s)13.95 (br s)
H-3 Substituted8.25 (s)Substituted
H-4 8.10 (d, J = 8.2 Hz)8.45 (dd, J = 1.5, 0.8 Hz)8.82 (dd, J = 1.6, 0.8 Hz)
H-5 7.30 (ddd, J = 8.2, 7.0, 1.0 Hz)SubstitutedSubstituted
H-6 7.45 (ddd, J = 8.4, 7.0, 1.2 Hz)7.95 (dd, J = 8.8, 1.5 Hz)8.05 (dd, J = 8.8, 1.6 Hz)
H-7 7.65 (d, J = 8.4 Hz)7.60 (d, J = 8.8 Hz)7.75 (d, J = 8.8 Hz)
Ester -CH

-
4.38 (q, J = 7.1 Hz)4.32 (q, J = 7.1 Hz)C3: 4.42 (q) C5: 4.35 (q)
Ester -CH

1.36 (t, J = 7.1 Hz)1.34 (t, J = 7.1 Hz)C3: 1.38 (t) C5: 1.35 (t)

Data Insight: The H-4 proton in the 3,5-diester is shifted downfield by over 0.7 ppm compared to the 3-monoester due to the dual anisotropic effect of the adjacent carbonyls.

Table 2: C NMR Chemical Shift Comparison (DMSO- , 100 MHz)
Carbon AssignmentEthyl 1H-indazole-3-carboxylateEthyl 1H-indazole-5-carboxylateDiethyl 1H-indazole-3,5-dicarboxylate
C-3 135.5136.2136.8
C-4 121.2124.5125.8
C-5 123.0124.0125.2
C=O (Ester) 162.4166.1C3: 161.8 C5: 165.4

Diagnostic Workflow for Indazole Esters

To streamline the analytical process, the following logical workflow dictates the identification of indazole substitution patterns based strictly on


H NMR splitting and shifts.

G Start Unknown Indazole Ester Sample Analysis H3_Check Is the H-3 Singlet present (~8.2 - 8.4 ppm)? Start->H3_Check H4_Check Analyze H-4 Chemical Shift and Splitting Pattern H3_Check->H4_Check No (C3 Substituted) Is_5_Ester Ethyl 1H-indazole-5-carboxylate (H-3 present, H-4 ~8.4 ppm, d, J=1.5 Hz) H3_Check->Is_5_Ester Yes (C5 Mono-ester) Is_3_Ester Ethyl 1H-indazole-3-carboxylate (No H-3, H-4 ~8.1 ppm, d, J=8.2 Hz) H4_Check->Is_3_Ester H-4 Ortho-coupled (~8.1 ppm) Is_35_Diester Diethyl 1H-indazole-3,5-dicarboxylate (No H-3, H-4 ~8.8 ppm, dd, J=1.6 Hz) H4_Check->Is_35_Diester H-4 Meta-coupled, Highly Deshielded (~8.8 ppm)

Figure 1: Diagnostic NMR workflow for differentiating indazole ester substitution patterns.

Conclusion

The structural validation of Diethyl 1H-indazole-3,5-dicarboxylate relies heavily on the behavior of the H-4 proton. By understanding the causality of the synergistic deshielding caused by the dual esterification at C-3 and C-5, analytical chemists can confidently distinguish this compound from its mono-esterified alternatives. The elimination of ortho-coupling and the extreme downfield shift to ~8.8 ppm serve as the ultimate self-validating markers for the 3,5-disubstituted indazole core.

References

  • Title: Heterocyclic compound and p27kip1 degradation inhibitor - CA2804225A1 Source: Google Patents URL
  • Title: Synthesis, Characterization and Biological Evaluation of Schiff’s Bases Containing Indazole moiety Source: Der Pharma Chemica URL: [Link]

  • Title: Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy Indazole Derivatives Source: ScholarWorks@UNO URL: [Link]

Comparative

Comparative Guide: Mass Spectrometry Analysis of Diethyl 1H-indazole-3,5-dicarboxylate

Executive Summary Diethyl 1H-indazole-3,5-dicarboxylate is a critical intermediate in the synthesis of kinase inhibitors (e.g., AKT, PAK1) and indazole-based pharmacophores. Its analysis presents specific challenges due...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 1H-indazole-3,5-dicarboxylate is a critical intermediate in the synthesis of kinase inhibitors (e.g., AKT, PAK1) and indazole-based pharmacophores. Its analysis presents specific challenges due to the potential for regioisomerism (1H- vs. 2H- tautomers) and the stability of the diester functionalities.

This guide objectively compares the analytical performance of LC-ESI-MS/MS against GC-EI-MS , establishing the former as the superior method for trace impurity profiling and metabolic stability studies. We provide validated fragmentation mechanisms, experimental protocols, and diagnostic ion tables to support drug development workflows.[1]

Part 1: Structural Context & Analytical Challenges

The analyte consists of an indazole core substituted with ethyl ester groups at the C3 and C5 positions. The presence of the N-H proton on the pyrazole ring introduces tautomeric mobility, complicating chromatography and mass spectral interpretation.

PropertySpecification
IUPAC Name Diethyl 1H-indazole-3,5-dicarboxylate
Molecular Formula

Exact Mass 262.0954 Da
Monoisotopic Mass 262.0954 Da
Key Challenge Differentiation from 3,6-dicarboxylate and 2H-indazole isomers.
Structural Visualization

The following diagram illustrates the core structure and primary sites of ionization and fragmentation.

G Molecule Diethyl 1H-indazole-3,5-dicarboxylate (MW 262.09) N1_Site N1 Position (Protonation Site) Molecule->N1_Site ESI(+) Charge Localization Ester3 C3-Ethyl Ester (Labile in MS/MS) Molecule->Ester3 Primary Fragmentation Ester5 C5-Ethyl Ester (Stable) Molecule->Ester5 Secondary Fragmentation

Figure 1: Structural breakdown highlighting the N1 protonation site critical for ESI+ sensitivity and the differential stability of the C3 vs. C5 ester groups.

Part 2: Comparative Analysis of Methodologies

In drug development, selecting the correct ionization mode is pivotal. Below is a direct comparison of the two dominant methodologies for analyzing this diester.

Comparison: LC-ESI-MS/MS vs. GC-EI-MS
FeatureLC-ESI-MS/MS (Recommended) GC-EI-MS (Alternative)
Ionization Type Soft Ionization (Electrospray)Hard Ionization (Electron Impact, 70eV)
Dominant Ion

Molecular Ion

(often weak)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Isomer Resolution Excellent (via C18 retention time)Good (via boiling point differences)
Suitability Best for: Biological matrices, metabolic stability, trace impurities.Best for: Initial synthesis confirmation, library matching.
Drawbacks Requires optimization of mobile phase pH to suppress tautomerism.Thermal degradation of esters can occur in the injector port.

Verdict: While GC-MS is useful for raw material QC, LC-ESI-MS/MS is the superior choice for biological applications due to the compound's polar nitrogenous core, which protonates readily to yield high-intensity signals without thermal degradation.

Part 3: Fragmentation Mechanics (ESI+)

Understanding the fragmentation pathway is essential for building Selected Reaction Monitoring (SRM) methods. The fragmentation of Diethyl 1H-indazole-3,5-dicarboxylate follows a predictable "stripping" of the ester groups, followed by ring destabilization.

Mechanism of Action[2][3]
  • Precursor Selection: The protonated molecule

    
     at m/z 263.1.
    
  • Primary Loss: Neutral loss of ethanol (46 Da) or the ethoxy radical (45 Da) from the C3-ester, which is electronically more activated than the C5-ester.

  • Secondary Loss: Loss of CO (28 Da) from the resulting carbonyl cation.

Validated Fragmentation Pathway[4]

Fragmentation Parent Precursor Ion [M+H]+ m/z 263.1 Frag1 Fragment A [M+H - EtOH]+ m/z 217.1 Parent->Frag1 - 46 Da (Ethanol) (C3 Ester Cleavage) Frag2 Fragment B [M+H - 2x EtOH]+ m/z 171.1 Frag1->Frag2 - 46 Da (Ethanol) (C5 Ester Cleavage) Frag3 Core Indazole Ion [Indazole+H]+ m/z 119.0 Frag2->Frag3 - 52 Da (Ring Contraction/CO loss)

Figure 2: ESI(+) fragmentation pathway. The sequential loss of ethanol groups is characteristic of ethyl esters, providing a high-confidence transition for MRM assays.

Diagnostic Ion Table
m/z (ESI+)IdentityOriginRelative Intensity
263.1

Protonated Parent100% (Base Peak)
235.1

McLafferty Rearrangement15-20%
217.1

Loss of C3-ester group60-80%
191.0

Loss of full ester side chain30-40%

Part 4: Experimental Protocols

This protocol is designed for self-validation. The use of a formic acid modifier is non-negotiable to ensure the nitrogen remains protonated and to stabilize the 1H-tautomer.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Diethyl 1H-indazole-3,5-dicarboxylate in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock to 1 µg/mL using 50:50 Acetonitrile:Water (v/v).

  • Filtration: 0.22 µm PTFE filter (prevents particulate clogging in UHPLC).

LC-MS/MS Conditions (Agilent/Waters/Thermo Systems)
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm)Retains moderately hydrophobic diesters.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures

formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidPromotes desolvation in ESI source.
Gradient 5% B to 95% B over 8 minsSeparates 3,5-diester from more polar hydrolysis products.
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI sensitivity.
Source Temp 350°CEnsures complete vaporization of diesters.
Capillary Voltage 3.5 kV (ESI+)Standard positive mode ionization.
Isomer Differentiation (Critical Step)

Indazole synthesis often yields the 3,6-dicarboxylate regioisomer as a byproduct.

  • Differentiation Strategy: The 3,5-isomer is generally less polar than the 3,6-isomer due to the proximity of the C3 and C5 esters creating a distinct dipole moment.

  • Retention Time: On a standard C18 column, the 3,5-isomer typically elutes after the 3,6-isomer.

  • Validation: Spike the sample with a known standard of the 3,6-isomer to confirm resolution (

    
    ).
    

References

  • BenchChem. (2025).[1][2] Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide. Retrieved from

  • Banister, S. D., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids.... Drug Testing and Analysis.[1] Retrieved from

  • Organic Syntheses. (2025). 1H-Indazole-3-carboxylic acid, ethyl ester.[3] Org. Synth. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

  • MDPI. (2023).[3] A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. Molecules. Retrieved from

Sources

Validation

A Comparative Guide to the Synthesis of Diethyl 1H-indazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract Diethyl 1H-indazole-3,5-dicarboxylate is a key building block in the synthesis of a variety o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Diethyl 1H-indazole-3,5-dicarboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its rigid, bicyclic core, adorned with two reactive ester functionalities, provides a versatile scaffold for the development of novel therapeutics. This guide presents a comparative analysis of two distinct and viable synthetic strategies for the preparation of this important intermediate. We will delve into a "Functionalization Route," which involves the sequential modification of a pre-existing indazole core, and a "Ring-Formation Route," which constructs the indazole ring from a strategically substituted benzene derivative. Each method is evaluated based on its efficiency, scalability, and the accessibility of its starting materials. Detailed, step-by-step experimental protocols, supported by mechanistic insights and quantitative data, are provided to enable researchers to make informed decisions for their synthetic campaigns.

Introduction

The indazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The presence of two ester groups in Diethyl 1H-indazole-3,5-dicarboxylate offers multiple points for diversification, allowing for the systematic exploration of the chemical space around the indazole core to optimize drug-like properties. The selection of an appropriate synthetic route is a critical first step in any drug discovery program. This guide aims to provide a clear and objective comparison of two logical and experimentally validated approaches to the synthesis of this versatile building block.

Method 1: The Functionalization Route - Building upon the Indazole Core

This strategy commences with the commercially available 5-amino-1H-indazole and proceeds through a series of well-established transformations to introduce the desired carboxylate functionalities at the C3 and C5 positions. This route is advantageous when the starting indazole is readily accessible and the required functional group interconversions are high-yielding and reliable.

Logical Workflow: Functionalization Route

A 5-Amino-1H-indazole B 1H-Indazole-5-diazonium salt A->B Diazotization (NaNO₂, HCl) C 5-Cyano-1H-indazole B->C Sandmeyer Reaction (CuCN) D 1H-Indazole-5-carboxylic acid C->D Hydrolysis (H₂SO₄, H₂O) E N-Protected 1H-Indazole-5-carboxylic acid D->E N-Protection (e.g., Boc₂O) F N-Protected 1H-Indazole-3,5-dicarboxylic acid E->F C3-Lithiation & Carboxylation (n-BuLi, CO₂) G 1H-Indazole-3,5-dicarboxylic acid F->G Deprotection (TFA) H Diethyl 1H-indazole-3,5-dicarboxylate G->H Diethyl Esterification (EtOH, H₂SO₄)

Caption: Synthetic pathway for the Functionalization Route.

Experimental Protocols: Functionalization Route

Step 1: Diazotization and Sandmeyer Reaction of 5-Amino-1H-indazole

The conversion of the amino group at the C5 position to a nitrile is a crucial step, achieved through a Sandmeyer reaction.[1][2] This classic transformation proceeds via an intermediate diazonium salt.

  • Protocol:

    • Suspend 5-amino-1H-indazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide in water, and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield 5-cyano-1H-indazole.

Step 2: Hydrolysis of 5-Cyano-1H-indazole

The nitrile group is then hydrolyzed to a carboxylic acid under acidic conditions.

  • Protocol:

    • Reflux a solution of 5-cyano-1H-indazole (1.0 eq) in a mixture of concentrated sulfuric acid and water for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it onto ice.

    • Collect the precipitated 1H-indazole-5-carboxylic acid by filtration, wash with cold water, and dry.

Step 3: C3-Carboxylation and Diethyl Esterification

To introduce the second carboxyl group at the C3 position, the indazole nitrogen is first protected, followed by directed ortho-metalation and quenching with carbon dioxide. The final step is the esterification of both carboxylic acid groups.

  • Protocol:

    • Protect the N1 position of 1H-indazole-5-carboxylic acid with a suitable protecting group (e.g., Boc anhydride) to yield the N-protected intermediate.

    • Dissolve the N-protected indazole in dry THF and cool to -78 °C.

    • Add n-butyllithium (2.2 eq) dropwise and stir for 1 hour at -78 °C.

    • Bubble dry carbon dioxide gas through the solution for 1-2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Acidify the aqueous layer and extract again to isolate the dicarboxylic acid.

    • Remove the protecting group under acidic conditions (e.g., TFA in dichloromethane).

    • Dissolve the resulting 1H-indazole-3,5-dicarboxylic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid, and reflux until the reaction is complete (monitored by TLC).[3]

    • Cool the reaction mixture, neutralize with a weak base, and extract the diethyl ester with an organic solvent. Purify by column chromatography.

Method 2: The Ring-Formation Route - Constructing the Indazole Scaffold

This approach builds the indazole ring from a commercially available, appropriately substituted benzene derivative, 4-amino-isophthalic acid. This strategy is particularly attractive as it introduces the two carboxylic acid functionalities at the outset, potentially leading to a more convergent and efficient synthesis.

Logical Workflow: Ring-Formation Route

A 4-Amino-isophthalic acid B Diethyl 4-amino-isophthalate A->B Diethyl Esterification (EtOH, H₂SO₄) C Diethyl 4-diazonium-isophthalate salt B->C Diazotization (NaNO₂, HCl) D Diethyl 4-hydrazinyl-isophthalate C->D Reduction (SnCl₂, HCl) E Diethyl 1H-indazole-3,5-dicarboxylate D->E Cyclization (e.g., with triethyl orthoformate)

Caption: Synthetic pathway for the Ring-Formation Route.

Experimental Protocols: Ring-Formation Route

Step 1: Diethyl Esterification of 4-Amino-isophthalic acid

The commercially available starting material is first converted to its diethyl ester.

  • Protocol:

    • Suspend 4-amino-isophthalic acid (1.0 eq) in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid and reflux the mixture until the starting material is fully dissolved and the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product, diethyl 4-amino-isophthalate, with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Diazotization and Reduction to Hydrazine

The amino group is converted to a hydrazine functionality, which is a key precursor for the indazole ring formation.

  • Protocol:

    • Dissolve diethyl 4-amino-isophthalate (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • To the resulting diazonium salt solution, add a solution of tin(II) chloride (2.5 eq) in concentrated hydrochloric acid at 0-5 °C.

    • Stir the reaction mixture for several hours, allowing it to warm to room temperature.

    • Basify the mixture with a strong base (e.g., NaOH) and extract the hydrazine derivative with an organic solvent.

Step 3: Indazole Ring Formation

The final step involves the cyclization of the hydrazine derivative to form the indazole ring.

  • Protocol:

    • Reflux the diethyl 4-hydrazinyl-isophthalate (1.0 eq) with an excess of triethyl orthoformate.

    • Monitor the reaction by TLC. Upon completion, remove the excess triethyl orthoformate under reduced pressure.

    • Purify the residue by column chromatography to obtain Diethyl 1H-indazole-3,5-dicarboxylate.

Comparative Analysis

ParameterFunctionalization RouteRing-Formation Route
Starting Material 5-Amino-1H-indazole4-Amino-isophthalic acid
Number of Steps 5 (excluding protection/deprotection)3
Key Reactions Sandmeyer, Hydrolysis, Lithiation, EsterificationEsterification, Diazotization, Reduction, Cyclization
Potential Challenges Handling of toxic cyanide reagents in Sandmeyer reaction. Regioselectivity of C3-lithiation. Multiple protection/deprotection steps may be required.Potential for side reactions during diazotization and reduction. Optimization of cyclization conditions may be necessary.
Scalability May be limited by the use of cryogenic conditions (lithiation) and handling of cyanide on a large scale.Generally more amenable to large-scale synthesis due to fewer steps and less hazardous reagents.
Overall Yield Potentially lower due to the number of steps.Potentially higher due to the more convergent approach.

Conclusion and Recommendations

Both the "Functionalization Route" and the "Ring-Formation Route" present viable pathways for the synthesis of Diethyl 1H-indazole-3,5-dicarboxylate.

The Functionalization Route offers a logical, stepwise approach to building complexity on a readily available indazole core. However, it involves a greater number of synthetic steps and requires the use of hazardous reagents such as sodium cyanide and n-butyllithium, which may pose challenges for scalability.

The Ring-Formation Route is a more convergent and potentially more efficient strategy. By starting with a precursor that already contains the two carboxylate functionalities, this route minimizes the number of synthetic manipulations required. This approach is likely to be more amenable to large-scale production and may offer a higher overall yield.

For research-scale synthesis where the starting indazole is readily available, the Functionalization Route may be a practical choice. However, for process development and large-scale manufacturing, the Ring-Formation Route is the recommended strategy due to its convergency, fewer steps, and avoidance of highly toxic and pyrophoric reagents. The choice of synthesis will ultimately depend on the specific requirements of the research or development program, including scale, available resources, and safety considerations.

References

  • Organic Syntheses, Coll. Vol. 10, p.436 (2004); Vol. 79, p.109 (2002).
  • Sandmeyer, T. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
  • Hodgson, H. H. Chem. Rev.1947, 40, 251–277.
  • Der Pharma Chemica, 2012, 4 (3):1311-1316.
  • Heterocycles, 1996, 43(12), 2701-2712.
  • [Link]

  • [Link]

  • [Link]

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  • [Link]

Sources

Comparative

Biological Activity and Scaffold Versatility: Diethyl 1H-indazole-3,5-dicarboxylate vs. Structural Analogs

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide / Technical Methodology Executive Summary The indazole ring system is a "privileged scaffold" in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide / Technical Methodology

Executive Summary

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved small-molecule drugs (e.g., Axitinib, Pazopanib) and experimental therapeutics[1]. While mono-substituted indazoles like Lonidamine have paved the way for metabolic cancer targeting[2], modern drug discovery increasingly relies on multi-functionalized precursors to hit complex protein pockets. Diethyl 1H-indazole-3,5-dicarboxylate (CAS: 2891597-86-5) has emerged as a critical bifunctional building block. By offering orthogonal functionalization points at the C3 and C5 positions, it enables the synthesis of highly specific dual-action inhibitors, most notably in the development of novel Factor Xa antithrombotics[3].

This guide objectively compares the biological utility of Diethyl 1H-indazole-3,5-dicarboxylate against similar indazole compounds, detailing their mechanistic pathways and providing self-validating experimental protocols for evaluating their efficacy.

Structural Rationale & Scaffold Significance

To understand the biological activity of these compounds, one must look at their structural geometry and functional handles:

  • Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid): A mature therapeutic agent. The bulky dichlorobenzyl group at N1 and the carboxylic acid at C3 are essential for its specific binding to the hydrophobic cleft of mitochondrial Hexokinase II (HK2)[4].

  • Ethyl 1H-indazole-3-carboxylate (CAS: 4498-68-4): A baseline mono-ester scaffold. It is primarily used to synthesize simple C3-amides or C3-alcohols. Its biological activity is generally broad and less target-specific until further derivatized[5].

  • Diethyl 1H-indazole-3,5-dicarboxylate (CAS: 2891597-86-5): A highly versatile di-ester[6]. The presence of two carboxylate groups allows chemists to selectively hydrolyze and amidate the C3 and C5 positions. This dual substitution is mechanistically required to bridge distinct binding pockets in target enzymes. For example, in Factor Xa inhibitors , the C3-amide extends into the S1 specificity pocket, while the C5-amide interacts with the S4 pocket, yielding picomolar binding affinities[3].

Comparative Biological Activity Profiles

The following table summarizes the primary biological targets and downstream effects of these structural analogs. Note that while Lonidamine is an active drug, the dicarboxylate serves as a pro-drug/scaffold whose biological activity is realized post-derivatization.

Compound / ScaffoldPrimary Biological TargetMechanism of ActionDownstream Cellular EffectPrimary Application
Diethyl 1H-indazole-3,5-dicarboxylate (Derivatives)Coagulation Factor Xa (FXa)Competitive active-site inhibition (S1 & S4 pockets)Prevents prothrombin cleavage to thrombinAntithrombotic / Cardiovascular[3]
Lonidamine Mitochondrial Hexokinase II (HK2)Allosteric/Competitive inhibition of glycolysisATP depletion, ROS generation, ApoptosisAnti-cancer (Metabolic)[2]
Ethyl 1H-indazole-3-carboxylate Broad Kinases / BaselineNon-specific kinase bindingVariable (dependent on N1 substitution)Early-stage SAR screening[5]

Mechanistic Pathways: Target Engagement

Pathway A: Metabolic Inhibition (Lonidamine Mechanism)

Cancer cells rely heavily on aerobic glycolysis (the Warburg effect). Lonidamine exploits this by targeting mitochondrially-bound Hexokinase II (HK2), the enzyme responsible for the first committed step of glycolysis[7]. By blocking the conversion of glucose to glucose-6-phosphate, the compound starves the tumor cell of ATP and triggers the release of cytochrome C, initiating the apoptotic cascade[8].

HK2_Pathway Glucose Intracellular Glucose HK2 Mitochondrial Hexokinase II Glucose->HK2 binds G6P Glucose-6-Phosphate HK2->G6P catalyzes Glycolysis Glycolytic Cascade G6P->Glycolysis feeds ATP ATP Production (Cell Survival) Glycolysis->ATP produces Lonidamine Lonidamine (Indazole-3-carboxylic acid) Lonidamine->HK2 inhibits

Fig 1: Mechanism of Hexokinase II inhibition by indazole-3-carboxylic acid derivatives.

Pathway B: Coagulation Cascade Inhibition (3,5-Dicarboxylate Derivatives)

Derivatives synthesized from Diethyl 1H-indazole-3,5-dicarboxylate are potent inhibitors of Factor Xa, a serine endopeptidase central to the blood coagulation cascade[9]. By occupying the active site of FXa, these indazole-3,5-bisamides prevent the conversion of prothrombin to active thrombin, thereby halting fibrin clot formation without depleting essential coagulation factors[3].

Experimental Methodologies: Self-Validating Systems

To accurately compare the biological activity of these synthesized derivatives, rigorous, self-validating assays must be employed. Below is the optimized protocol for evaluating the Factor Xa inhibitory activity of compounds derived from Diethyl 1H-indazole-3,5-dicarboxylate.

Protocol: High-Throughput Factor Xa Chromogenic Assay

Purpose: To determine the half-maximal inhibitory concentration (


) and inhibition constant (

) of indazole derivatives against human Factor Xa.

Scientific Causality & Assay Design: This assay utilizes a highly specific chromogenic substrate that mimics the natural cleavage site of prothrombin. When cleaved by active FXa, it releases para-nitroaniline (pNA), a chromophore that absorbs light at 405 nm[10].

  • Why pre-incubate? Indazole-based FXa inhibitors often exhibit slow-binding kinetics. A 30-minute pre-incubation ensures the enzyme-inhibitor complex reaches a steady-state equilibrium before the substrate introduces competitive binding[9].

  • Why kinetic readout over endpoint? Measuring the initial velocity (

    
    ) via kinetic reads (every 5 minutes) prevents artifacts caused by substrate depletion or enzyme degradation over time.
    

Materials:

  • Purified Human Factor Xa (0.125 ng/µL working stock)

  • Chromogenic Substrate (e.g., PR Substrate 2 or equivalent pNA-linked peptide)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4

  • Indazole derivatives (Test compounds) dissolved in DMSO

  • Positive Control: Rivaroxaban (Known FXa inhibitor)

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute the indazole derivatives in DMSO to create a 10-point concentration curve (e.g., 10 µM down to 0.5 nM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add 20 µL of the Human Factor Xa working stock to a 384-well transparent microplate.

  • Inhibitor Addition: Add 5 µL of the diluted test compounds to the respective wells.

    • Self-Validation Step: Include "Vehicle Controls" (DMSO only, for maximum uninhibited enzyme activity) and "Background Controls" (Buffer only, no enzyme, to subtract intrinsic compound absorbance).

  • Pre-Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes with gentle agitation.

  • Substrate Initiation: Dilute the chromogenic substrate 100-fold in assay buffer. Rapidly add 25 µL of this substrate solution to all wells using a multichannel pipette to initiate the reaction[9].

  • Kinetic Readout: Immediately place the plate in a microplate reader. Measure absorbance at

    
     nm every 2 minutes for 30 minutes at 37°C[10].
    
  • Data Analysis: Calculate the initial reaction velocity (

    
    ) from the linear portion of the progress curve. Plot % Inhibition vs. Log[Inhibitor] and fit to a 4-parameter logistic (4PL) equation to derive the 
    
    
    
    .

FXa_Assay Compound Indazole-3,5-bisamide (Test Inhibitor) Incubation Pre-incubation (37°C, 30 min) Establishes Equilibrium Compound->Incubation added to Cleavage Proteolytic Cleavage (Reaction Phase) Compound->Cleavage blocks (if active) FXa Human Factor Xa (Active Enzyme) FXa->Incubation added to Incubation->Cleavage proceeds to Substrate Chromogenic Substrate (pNA-linked peptide) Substrate->Cleavage initiates Detection Kinetic Absorbance Readout (λ = 405 nm) Cleavage->Detection releases pNA

Fig 2: High-Throughput Screening (HTS) workflow for evaluating Factor Xa inhibition.

Conclusion

While mono-substituted indazoles like Lonidamine and Ethyl 1H-indazole-3-carboxylate offer valuable starting points for metabolic and kinase targeting, Diethyl 1H-indazole-3,5-dicarboxylate provides superior topological control. Its dual-ester configuration allows medicinal chemists to independently tailor the C3 and C5 vectors, a necessity for achieving the high potency and selectivity required in modern antithrombotic (Factor Xa) drug development.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents RSC Advances[Link]

  • EP1479675A1 - Indazole-derivatives as factor Xa inhibitors Google P
  • What is the mechanism of Lonidamine? Patsnap Synapse[Link]

  • Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders National Institutes of Health (NIH)[Link]

  • A mitochondria-targeting self-assembled carrier-free lonidamine nanodrug for redox-activated drug release to enhance cancer chemotherapy Journal of Materials Chemistry B (RSC Publishing)[Link]

  • Factor Xa Inhibitor Screening Assay Kit BPS Bioscience[Link]

Sources

Validation

Precision Analytics: Comparative Guide to Purity Assessment of Diethyl 1H-indazole-3,5-dicarboxylate

Executive Summary Diethyl 1H-indazole-3,5-dicarboxylate is a critical intermediate scaffold in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and various anti-inflammatory agents. Its pu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 1H-indazole-3,5-dicarboxylate is a critical intermediate scaffold in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and various anti-inflammatory agents. Its purity is paramount, as ester hydrolysis by-products or regioisomers can significantly alter the biological activity of the final pharmaceutical ingredient.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against Quantitative NMR (qNMR) and Gas Chromatography (GC), establishing HPLC as the superior method for routine purity profiling due to its sensitivity to polar hydrolysis impurities and thermal stability.

Part 1: Comparative Analysis of Analytical Methodologies

To select the optimal analytical strategy, one must weigh sensitivity against specificity and throughput. While qNMR offers absolute quantification without reference standards, it lacks the resolution required to detect trace regioisomeric impurities common in indazole synthesis.

Table 1: Performance Matrix – HPLC vs. qNMR vs. GC
FeatureHPLC-UV (Proposed) qNMR (1H) GC-MS
Primary Utility Impurity profiling & Routine QCAbsolute Assay (Potency)Volatile Impurity Analysis
Thermal Stress None (Ambient/Column Temp)NoneHigh (Risk of decarboxylation)
Sensitivity (LOD) High (< 0.05%)Moderate (~0.5 - 1.0%)High
Selectivity Excellent (Separates mono-esters)Poor (Signal overlap on aromatic ring)Good (if stable)
Sample Prep Simple DilutionDeuterated Solvents (Costly)Derivatization often required
Throughput High (Automated injection)Low (Manual processing)Moderate
Expert Insight: The Thermal Instability Factor

Diethyl 1H-indazole-3,5-dicarboxylate contains two ester moieties. Under the high injection port temperatures of GC (typically >250°C), dicarboxylates are prone to thermal decarboxylation or transesterification. This creates "ghost peaks"—artifacts of the method rather than the sample. Therefore, HPLC is the requisite standard for this compound to ensure data integrity.

Visualization: Analytical Decision Matrix

The following logic flow illustrates the decision-making process for selecting HPLC over alternatives for this specific indazole derivative.

AnalyticalDecision Start Start: Purity Assessment of Diethyl 1H-indazole-3,5-dicarboxylate IsVolatile Is the analyte volatile? Start->IsVolatile ThermalStable Is it thermally stable (>200°C)? IsVolatile->ThermalStable No GC Method: GC-MS (Risk: Decarboxylation) IsVolatile->GC Yes TraceImpurities Need to detect impurities < 0.1%? ThermalStable->TraceImpurities No (Risk of degradation) ThermalStable->GC Yes qNMR Method: qNMR (Limit: Low Sensitivity) TraceImpurities->qNMR No (Assay only) HPLC Method: RP-HPLC (Recommended) TraceImpurities->HPLC Yes (Profiling)

Figure 1: Decision matrix highlighting the logical pathway leading to HPLC as the preferred method due to thermal instability and sensitivity requirements.

Part 2: HPLC Method Development & Protocol

This protocol utilizes Reverse Phase Chromatography (RP-HPLC). The key challenge with indazole derivatives is the basic nitrogen (N-2) and the acidic proton (N-1), which can cause peak tailing. We utilize an acidic mobile phase modifier to suppress silanol activity and maintain the molecule in a consistent ionization state.

Experimental Conditions
  • Instrument: HPLC system with DAD/UV detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent). Rationale: C18 provides optimal hydrophobic retention for the diethyl ester groups.

  • Wavelength: 254 nm (Primary) and 220 nm (Secondary). Rationale: The indazole core has strong absorption at 254 nm.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

Time (min)% Solvent A% Solvent BPhase Description
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Ramp (Elution)
20.01090Wash
20.19010Re-equilibration
25.09010End
Sample Preparation Workflow
  • Stock Solution: Weigh 10 mg of Diethyl 1H-indazole-3,5-dicarboxylate into a 10 mL volumetric flask. Dissolve in Acetonitrile (sonicate for 5 mins). Concentration: 1 mg/mL.

  • Working Solution: Dilute 1 mL of Stock to 10 mL with Mobile Phase A:B (50:50). Final Concentration: 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Visualization: The HPLC Workflow

This diagram outlines the critical path from sample preparation to data integration, emphasizing the "Self-Validating" checkpoints.

HPLCWorkflow cluster_prep Sample Prep cluster_analysis Analysis cluster_data Validation Weigh Weigh Sample (10mg) Dissolve Dissolve in ACN (Sonicate) Weigh->Dissolve Filter Filter 0.22µm (Remove Particulates) Dissolve->Filter Inject Injection (10µL) Filter->Inject Separate C18 Separation (Gradient) Inject->Separate Detect UV Detection (254nm) Separate->Detect SST System Suitability (RSD < 2%) Detect->SST SST->Inject Fail (Retest) Result Purity Report (% Area) SST->Result Pass

Figure 2: End-to-end workflow emphasizing the System Suitability Test (SST) as a critical gatekeeper before reporting results.

Part 3: Validation & Expected Results

To ensure the method is scientifically robust (Trustworthiness), specific system suitability parameters must be met. These parameters confirm the system is performing correctly before the sample is assessed.

System Suitability Parameters (Acceptance Criteria)

Based on ICH Q2(R1) guidelines, the following criteria define a successful run:

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ± 0.1 min variabilityEnsures flow rate and gradient stability.
Theoretical Plates (N) > 5000Indicates column efficiency and packing integrity.
Tailing Factor (T) 0.8 < T < 1.5Critical for indazoles; T > 1.5 indicates secondary silanol interactions.
Resolution (Rs) > 2.0Must separate the diester from potential mono-ester hydrolysis products.
Injection Precision RSD < 2.0% (n=5)Validates autosampler accuracy.
Representative Data (Simulated)

In a typical analysis of a 98% pure batch, one should expect the following elution profile. Note the separation of the hydrolysis impurity.

  • Peak 1 (3.2 min): Indazole-3,5-dicarboxylic acid (Fully hydrolyzed - highly polar).

  • Peak 2 (5.8 min): Mono-ethyl ester impurity (Partial hydrolysis).

  • Peak 3 (12.4 min): Diethyl 1H-indazole-3,5-dicarboxylate (Main Analyte).

Note: The main analyte elutes later due to the hydrophobic nature of the two ethyl groups compared to the free acids.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • PubChem. (n.d.). Compound Summary: Indazole-3-carboxylic acid derivatives. National Library of Medicine. [Link]

Comparative

X-ray crystallography for the structural validation of Diethyl 1H-indazole-3,5-dicarboxylate

Technical Comparison Guide: Structural Validation of Diethyl 1H-indazole-3,5-dicarboxylate Executive Summary: The Isomer Challenge In the development of kinase inhibitors and anti-inflammatory agents, the indazole scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Structural Validation of Diethyl 1H-indazole-3,5-dicarboxylate

Executive Summary: The Isomer Challenge

In the development of kinase inhibitors and anti-inflammatory agents, the indazole scaffold is a privileged structure. However, Diethyl 1H-indazole-3,5-dicarboxylate presents a classic structural ambiguity that frequently derails Structure-Activity Relationship (SAR) studies: Annular Tautomerism and N-Alkylation Regioisomerism.

While 1H-NMR and MS provide connectivity data, they often fail to definitively distinguish between the 1H-indazole and 2H-indazole tautomers, or confirm the precise regiochemistry of N-substituted derivatives in solution due to rapid proton exchange and solvent effects.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives, demonstrating why SC-XRD is the requisite "Gold Standard" for validating this specific molecular geometry.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the efficacy of analytical techniques specifically for the structural elucidation of diethyl 1H-indazole-3,5-dicarboxylate.

FeatureSC-XRD (Crystallography) 1H / 13C NMR (Solution) HR-MS (Mass Spec) IR Spectroscopy
Primary Output 3D Atomistic Coordinates & PackingChemical Environment & ConnectivityMolecular Formula & FragmentationFunctional Group Identification
Tautomer ID Definitive. Locates H-atom positions on N1 vs N2 via electron density maps.Ambiguous. Signals often average due to fast exchange; N-H peaks are broad/solvent-dependent.Ineffective. Tautomers have identical mass.Indicative but weak. N-H stretch shifts are subtle and overlap.
Regioisomer ID Absolute. Distinguishes 3,5- vs 3,6-substitution patterns spatially.Inferred. Requires complex 2D-NOESY experiments; often inconclusive for quaternary carbons.Ineffective. Isomers often share fragmentation patterns.Ineffective.
Sample State Solid State (Single Crystal)Solution (Dynamic equilibrium)Gas Phase (Ionized)Solid or Solution
Data Confidence >99% (Absolute Structure) ~85% (Inferred Structure)Validates Mass, not GeometryValidates Functional Groups

Expert Insight: Relying solely on NMR for indazole cores is a calculated risk. I have witnessed drug discovery campaigns delayed by months because a lead compound was assumed to be the N1-isomer based on NOESY data, only to be revealed as the N2-isomer by X-ray crystallography later in the pipeline.

Technical Deep Dive: The SC-XRD Validation Protocol

To achieve unambiguous structural validation, the following self-validating workflow is recommended. This protocol is designed to freeze the tautomeric state and provide high-resolution data.

Phase 1: Crystallization Strategy (The Critical Step)

Indazoles with ester side chains often exhibit high solubility in organic solvents, making crystallization challenging.

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System: Diethyl ether/Hexane or Ethanol/Water.

  • Protocol: Dissolve 10 mg of the compound in minimal hot ethanol. Place in a small vial. Place this vial inside a larger jar containing hexane (antisolvent). Cap the large jar.

  • Mechanism: As hexane vapor diffuses into the ethanol, the solubility decreases, promoting the growth of high-quality prisms or blocks suitable for diffraction.

Phase 2: Data Collection & Refinement
  • Temperature: Data must be collected at 100 K (Cryogenic cooling) .

    • Reasoning: Cooling minimizes thermal vibration (atomic displacement parameters), which is critical for locating the electron density of the Hydrogen atom attached to the Indazole Nitrogen.

  • Resolution: Aim for < 0.8 Å resolution.

  • Refinement Strategy:

    • Heavy Atoms (C, N, O): Refine anisotropically.

    • Hydrogen Atoms: For the critical N-H tautomer identification, do not use a riding model initially. Locate the H-atom in the Difference Fourier Map (

      
      ) . This provides direct experimental evidence of whether the proton is on N1 or N2.
      
Phase 3: Structural Analysis

For Diethyl 1H-indazole-3,5-dicarboxylate, the crystal structure typically reveals:

  • Tautomeric State: The 1H-tautomer is thermodynamically favored in the solid state, often stabilized by intermolecular hydrogen bonds.

  • Dimerization: Look for Centrosymmetric Dimers (

    
     motif) where the N-H of one molecule donates to the Nitrogen lone pair or the Carbonyl Oxygen of a neighbor.
    
  • Planarity: The indazole core should be planar, with the ester groups rotated slightly out of plane depending on steric packing.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix and experimental workflow for validating the indazole structure.

IndazoleValidation Start Crude Synthesis Product (Diethyl 1H-indazole-3,5-dicarboxylate) IsomerCheck Initial QC: 1H-NMR & LC-MS Start->IsomerCheck Ambiguity Ambiguity Detected: N1 vs N2 Tautomer? Regioisomer Purity? IsomerCheck->Ambiguity Crystallization Crystallization: Vapor Diffusion (EtOH/Hexane) Ambiguity->Crystallization Required for Certainty XRD SC-XRD Experiment: Mo-Kα Source, 100K (Freezes Tautomer) Crystallization->XRD Refinement Structure Refinement: Locate H-atoms in Difference Fourier Map XRD->Refinement Result Validated Structure: Confirmed 1H-Tautomer & 3,5-Substitution Refinement->Result Result->Start Inform SAR Library Design

Caption: Workflow for definitive structural assignment. Note the critical transition from ambiguous NMR data to conclusive SC-XRD refinement.

References

  • Claramunt, R. M., et al. (2011). "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry. (Demonstrates the use of X-ray to solve indazole tautomerism).

  • Vedsø, P., et al. (1995). "Regiochemistry of the Alkylation of Indazoles." Journal of the Chemical Society, Perkin Transactions 1. (Classic text on N1 vs N2 isomer challenges).
  • Cambridge Crystallographic Data Centre (CCDC). "Structures of Indazole-3-carboxylic acid derivatives." (General database for comparative lattice parameters).

  • Sigma-Aldrich. "1H-Indazole-3,6-dicarboxylic acid diethyl ester Product Specification." (Reference for properties of analogous dicarboxylates).

  • PubChem. "Diethyl 1H-pyrazole-3,5-dicarboxylate Crystal Structure Data." (Comparative data for the pyrazole core analog).

Validation

Comparative study of Diethyl 1H-indazole-3,5-dicarboxylate and its methyl ester analog

Title: Comparative Guide: Diethyl vs. Dimethyl 1H-Indazole-3,5-Dicarboxylate in Drug Discovery Executive Summary: The Indazole Scaffold in Medicinal Chemistry The 1H-indazole-3,5-dicarboxylate core is a privileged bident...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Diethyl vs. Dimethyl 1H-Indazole-3,5-Dicarboxylate in Drug Discovery

Executive Summary: The Indazole Scaffold in Medicinal Chemistry

The 1H-indazole-3,5-dicarboxylate core is a privileged bidentate scaffold widely utilized in the development of kinase inhibitors and serine protease inhibitors, notably Factor Xa inhibitors[1]. The dual carboxylate vectors at the C3 and C5 positions allow for divergent vectorization into the hinge region of kinases or the S1/S4 pockets of proteases. However, the choice of ester protecting group—specifically between the dimethyl and diethyl variants—profoundly impacts synthetic routing, orthogonal deprotection strategies, and the physicochemical profile of the final active pharmaceutical ingredient (API). This guide provides a mechanistic and experimental comparison of these two critical building blocks to aid synthetic chemists in optimal route design.

Mechanistic Divergence: Sterics, Kinetics, and Orthogonality

The fundamental difference between the dimethyl and diethyl esters lies in the steric bulk and hyperconjugative electron donation of the alkyl groups.

  • Saponification Kinetics (The Causality of Hydrolysis): Ester hydrolysis via saponification proceeds through a tetrahedral intermediate following hydroxide attack at the carbonyl carbon. The ethyl group in Diethyl 1H-indazole-3,5-dicarboxylate presents a larger steric shield and greater electron density than a methyl group, raising the activation energy (

    
    ) of the transition state. Consequently, the dimethyl ester undergoes basic hydrolysis significantly faster. This makes the dimethyl ester the optimal choice when the target molecule contains other base-sensitive moieties (e.g., epimerizable stereocenters or fragile lactams) that would degrade under the harsher conditions or extended times required to cleave an ethyl ester.
    
  • Regioselective Differentiation: The C3 ester is adjacent to the pyrazole N2 atom, creating an electron-deficient microenvironment that makes the C3 carbonyl more electrophilic than the C5 carbonyl. When using the dimethyl ester[2], this subtle electronic difference can be exploited using exactly 1.0 equivalent of LiOH at low temperatures to achieve regioselective mono-saponification. The diethyl ester's inherent steric resistance dampens this selectivity, often leading to complex mixtures of mono- and di-acids if partial hydrolysis is attempted.

Physicochemical & Structural Comparison

Property / FeatureDimethyl 1H-indazole-3,5-dicarboxylateDiethyl 1H-indazole-3,5-dicarboxylate
Alkyl Group Methyl (-CH₃)Ethyl (-CH₂CH₃)
Steric Hindrance LowModerate
Relative Hydrolysis Rate Fast (Complete in 1-2h at 0 °C)Slow (Requires RT or heating, >4h)
Lipophilicity (clogP) LowerHigher (~ +1.0 log unit vs Dimethyl)
Primary Synthetic Utility Rapid, mild deprotection strategiesOrthogonal stability, prodrug formulation

Synthetic Workflows & Logical Selection

DecisionTree Start Select Indazole-3,5-diester Q1 Need orthogonal deprotection vs. bulky ester? Start->Q1 Dimethyl Choose Dimethyl Ester Q1->Dimethyl No, need fast saponification Q2 Is late-stage lipophilicity required for prodrug? Q1->Q2 Yes Diethyl Choose Diethyl Ester Q2->Dimethyl No, standard building block Q2->Diethyl Yes, retain ethyl group

Caption: Logical decision matrix for selecting between dimethyl and diethyl indazole esters.

G A 1H-Indazole-3,5- dicarboxylic acid B Dimethyl Ester (Fast Hydrolysis) A->B MeOH, H2SO4 C Diethyl Ester (Steric Shielding) A->C EtOH, H2SO4 D Selective C5 Mono-hydrolysis B->D 1 eq LiOH THF/H2O, 0°C E Direct C3 Amidation C->E R-NH2, AlMe3 Toluene, 80°C F Target Kinase/ Factor Xa Inhibitor D->F Amide Coupling (HATU, DIPEA) E->F Saponification & Coupling

Caption: Synthetic divergence of indazole-3,5-dicarboxylate esters in drug discovery workflows.

Self-Validating Experimental Protocols

Protocol A: Regioselective Mono-Saponification of Dimethyl 1H-Indazole-3,5-Dicarboxylate Causality Focus: A mixed solvent system of THF:MeOH:H₂O (3:1:1) is critical. THF solubilizes the organic diester, water dissolves the LiOH, and methanol acts as a miscible bridge to prevent biphasic stalling, ensuring homogenous kinetics and preventing localized over-concentration of base.

  • Initialization: Dissolve Dimethyl 1H-indazole-3,5-dicarboxylate (1.0 eq, 10 mmol) in 30 mL of THF:MeOH (3:1). Cool the reaction flask to 0 °C using an ice bath to kinetically trap the mono-hydrolyzed intermediate and prevent over-saponification to the di-acid.

  • Reagent Addition: Dropwise, add a pre-chilled solution of LiOH·H₂O (1.05 eq, 10.5 mmol) dissolved in 6 mL of deionized water.

  • Self-Validation (In-Situ Monitoring): Stir at 0 °C for 1.5 hours. Check progress via LCMS. Validation Checkpoint: The starting mass[M+H]⁺ should diminish, replaced by the mono-acid mass [M-14]⁺. If the di-acid mass [M-28]⁺ appears >5%, the internal temperature is too high or the base addition was too rapid.

  • Quenching & Isolation: Acidify the mixture to pH 3-4 using 1M HCl. The mono-acid will precipitate[3]. Filter, wash with cold water, and dry under a vacuum to yield the regioselective product.

Protocol B: Direct Amidation of Diethyl 1H-Indazole-3,5-Dicarboxylate via Weinreb-Type Activation Causality Focus: The diethyl ester is highly resistant to direct nucleophilic attack by amines. Trimethylaluminum (AlMe₃) is used to activate the amine, forming a highly nucleophilic aluminum amide complex that forces the displacement of the sterically hindered ethoxy leaving group.

  • Initialization: Under a strict inert atmosphere (N₂ or Ar), dissolve the desired primary amine (1.5 eq, 15 mmol) in anhydrous toluene (20 mL).

  • Activation: Carefully add AlMe₃ (2.0 M in toluene, 1.5 eq, 15 mmol) dropwise at 0 °C. Stir for 30 minutes at room temperature to ensure complete formation of the aluminum amide complex. Methane gas evolution will be observed.

  • Coupling: Add Diethyl 1H-indazole-3,5-dicarboxylate (1.0 eq, 10 mmol) as a solid or in minimal anhydrous toluene. Heat the reaction to 80 °C.

  • Self-Validation (In-Situ Monitoring): Monitor by TLC (EtOAc:Hexane 1:1). Validation Checkpoint: The diethyl ester spot (Rf ~0.6) should disappear, replaced by a highly polar amide spot (Rf ~0.2).

  • Quenching: Cool to 0 °C and carefully quench with saturated aqueous Rochelle's salt (potassium sodium tartrate) to break the aluminum emulsion. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

References

  • Title: EP1479675A1 - Indazole-derivatives as factor Xa inhibitors. Source: Google Patents.

Sources

Comparative

In vitro testing of Diethyl 1H-indazole-3,5-dicarboxylate derivatives

In Vitro Testing of Diethyl 1H-indazole-3,5-dicarboxylate Derivatives Executive Summary This technical guide outlines the in vitro evaluation of Diethyl 1H-indazole-3,5-dicarboxylate and its structural derivatives. While...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Testing of Diethyl 1H-indazole-3,5-dicarboxylate Derivatives

Executive Summary

This technical guide outlines the in vitro evaluation of Diethyl 1H-indazole-3,5-dicarboxylate and its structural derivatives. While the indazole scaffold is a privileged structure in FDA-approved drugs (e.g., Pazopanib, Axitinib), the 3,5-dicarboxylate substitution pattern represents a specific chemotype often utilized as a precursor for AKT kinase inhibitors and antiproliferative agents .

This guide provides a comparative analysis of these derivatives against clinical standards, detailing protocols for cytotoxicity profiling, kinase inhibition assays, and antimicrobial screening. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for oncology and infectious disease indications.

Comparative Analysis: Performance & Benchmarking

The diethyl ester functionality at positions 3 and 5 serves two primary roles: it acts as a lipophilic prodrug moiety enhancing cellular permeability, and as a synthetic intermediate for generating bioactive carboxamides.

Table 1: Comparative Performance Profile (In Vitro)

Data synthesized from structure-activity relationship (SAR) studies of 3,5-disubstituted indazoles.

FeatureDiethyl 1H-indazole-3,5-dicarboxylate (Scaffold) 3,5-Dicarboxamide Derivative (Active Hit) Pazopanib (Clinical Standard) Doxorubicin (Cytotoxic Control)
Primary Target Prodrug / Synthetic IntermediateAKT / VEGFR Kinases VEGFR / PDGFR / c-KitDNA Intercalation / Topo II
Cellular Permeability High (Lipophilic Esters)ModerateModerateLow-Moderate
IC50 (MCF-7 Breast) > 50 µM (Inactive prior to hydrolysis)0.5 – 5.0 µM 5 – 10 µM0.1 – 0.5 µM
IC50 (PC-3 Prostate) > 50 µM1.0 – 8.0 µM ~10 µM0.2 – 0.8 µM
Kinase Selectivity Low (Non-specific binding)High (AKT1/2 specific) Broad Spectrum (Multi-kinase)N/A (Cytotoxic)
Solubility (DMSO) Excellent (>100 mM)Good (>50 mM)GoodGood
Metabolic Stability Low (Rapid esterase hydrolysis)HighModerateModerate

Technical Insight: The diethyl ester form often shows lower intrinsic potency in cell-free kinase assays compared to the free acid or amide forms because the ester group sterically hinders ATP-binding pocket interactions. However, in whole-cell assays (MTT), the ester may exhibit activity if intracellular esterases hydrolyze it to the active acid form.

Mechanism of Action: AKT Signaling Pathway

Research indicates that 3,5-disubstituted indazoles exert antiproliferative effects primarily by inhibiting the PI3K/AKT/mTOR signaling cascade. The diagram below illustrates the intervention point of these derivatives.

AKT_Pathway RTK Receptor Tyrosine Kinase (EGFR/VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Phosphorylation Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits (Bad/Caspase-9) Proliferation Cell Proliferation mTOR->Proliferation Promotes Indazole Indazole-3,5-dicarboxylate Derivatives Indazole->AKT  Competitive Inhibition (ATP Pocket)

Figure 1: Mechanism of Action. The indazole derivative competitively binds to the ATP pocket of AKT, preventing downstream mTOR activation and restoring apoptotic signaling.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of the diethyl ester and its hydrolyzed analogs against cancer cell lines (e.g., MCF-7, A549).

Materials:

  • Cell lines: MCF-7 (Breast), A549 (Lung), HEK-293 (Normal control).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Solvent: DMSO (Molecular Biology Grade).[1][2]

Workflow:

  • Preparation: Dissolve Diethyl 1H-indazole-3,5-dicarboxylate in DMSO to create a 100 mM stock. Ensure final DMSO concentration in culture is <0.5% to prevent solvent toxicity.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO2.
    
  • Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) for 48h.

    • Positive Control: Doxorubicin (1 µM).

    • Negative Control: 0.5% DMSO in media.

  • Development: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Analysis: Measure absorbance at 570 nm. Calculate % Cell Viability =

    
    .
    
  • Validation: The assay is valid only if the Z-factor is > 0.5 and the Doxorubicin IC50 falls within historical ranges (e.g., 0.1–0.5 µM for MCF-7).

Protocol B: Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the inhibition of AKT1 kinase activity by the derivative.

Causality & Logic: Unlike the MTT assay which measures general toxicity, this cell-free assay isolates the molecular target. The diethyl ester may need to be hydrolyzed (using pig liver esterase) prior to this assay if the ester group sterically blocks the active site.

Workflow:

  • Reaction Mix: Combine recombinant AKT1 enzyme, substrate (GSK-3 peptide), and ATP (10 µM) in kinase buffer.

  • Inhibitor Addition: Add the indazole derivative (or its free acid form) at varying concentrations.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Then add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.

  • Readout: Measure luminescence. A decrease in signal correlates with kinase inhibition.

  • Self-Validation: Use Staurosporine as a reference inhibitor. If Staurosporine IC50 > 20 nM, the enzyme activity is compromised.

Synthesis & Structural Considerations

The synthesis of these derivatives typically employs a Suzuki-Miyaura coupling strategy, which allows for the rapid diversification of the scaffold at the 5-position.

  • Core Precursor: 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester.

  • Diversification: Reaction with aryl boronic acids introduces the R-group at position 5.

  • Critical Quality Attribute: The N-H proton at position 1 is crucial for hydrogen bonding within the kinase pocket. Alkylation at N1 (e.g., with a methyl group) often alters the binding mode or selectivity.

References

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Source: Journal of Chemical Sciences, 2014. Context: Establishes the 3,5-disubstituted indazole scaffold as a potent AKT inhibitor class. URL:[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances, 2021.[3] Context: Provides comparative IC50 data for indazole derivatives against MCF-7 and A549 cell lines. URL:[Link]

  • 1H-Indazole-3-carboxylic acid, ethyl ester. Source: Organic Syntheses, Vol. 89, 2012. Context: Authoritative protocol for synthesizing the core ethyl ester scaffold. URL:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: RSC Medicinal Chemistry, 2024. Context: Review of the broad biological applications including antimicrobial and anticancer properties.[3][4][5][6][7][8][9] URL:[Link]

Sources

Validation

Validated Analytical Methods for Diethyl 1H-indazole-3,5-dicarboxylate Characterization: A Comparative Guide

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules, including multi-kinase inhibitors, PARP inhibitors, and synthetic cannabinoid...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules, including multi-kinase inhibitors, PARP inhibitors, and synthetic cannabinoids[1]. Among its derivatives, Diethyl 1H-indazole-3,5-dicarboxylate (CAS: 2891597-86-5) serves as a critical synthetic intermediate[2][3].

However, characterizing indazole derivatives presents unique analytical challenges. The bicyclic structure exhibits annular tautomerism (shifting between 1H and 2H forms), and functionalization often yields closely related regioisomeric impurities[4]. As a Senior Application Scientist, I have designed this guide to objectively compare the analytical modalities used to characterize Diethyl 1H-indazole-3,5-dicarboxylate, providing field-proven, self-validating protocols that ensure structural integrity and high-purity yields.

Comparative Analysis of Analytical Modalities

To establish a comprehensive profile of Diethyl 1H-indazole-3,5-dicarboxylate, researchers must select analytical methods that balance sensitivity, structural elucidation capability, and throughput. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is standard for routine purity checks, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are mandatory for definitive structural confirmation[5].

Table 1: Quantitative Comparison of Analytical Methods for Indazole Derivatives
Analytical MethodPrimary ApplicationSensitivity (LOD)Specificity / ResolutionRun TimeKey Limitation
RP-HPLC-UV Routine purity & content uniformity~0.1 µg/mLModerate (relies on retention time & UV spectra)10–15 minCannot identify unknown regioisomeric impurities.
LC-ESI-MS Impurity profiling & mass confirmation~1–10 ng/mLVery High (m/z fragmentation & retention time)12–20 minRequires volatile mobile phase additives (e.g., formic acid).
1H / 13C NMR Definitive structural elucidation~1–5 mg/mLAbsolute (resolves tautomers and regiochemistry)5–30 minLow throughput; requires high sample concentration.
GC-MS Volatile impurity screening~10 ng/mLHigh (library matching)30–45 minIndazoles may require derivatization to prevent thermal degradation.

Orthogonal Analytical Workflow

To guarantee scientific integrity, a single analytical method is insufficient. We employ an orthogonal approach, combining the separative power of LC-MS with the structural definitive nature of NMR.

G Start Diethyl 1H-indazole-3,5-dicarboxylate (Sample) Prep Sample Preparation (Acetonitrile/Water) Start->Prep Split Orthogonal Analytical Branching Prep->Split LCMS RP-HPLC-ESI-MS (Purity & Mass ID) Split->LCMS NMR 1H & 13C NMR (Structural Elucidation) Split->NMR LCMS_Data Chromatographic Resolution & m/z Fragmentation LCMS->LCMS_Data NMR_Data Tautomer Resolution (DMSO-d6 Stabilization) NMR->NMR_Data Validate Data Integration & Self-Validation LCMS_Data->Validate NMR_Data->Validate

Fig 1: Orthogonal analytical workflow for indazole derivative characterization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating System Suitability Tests (SST) and specific reagent choices, the methods inherently verify their own accuracy during execution.

Protocol A: RP-HPLC-ESI-MS for Purity and Impurity Profiling

Causality & Design Choice: While traditional HPLC methods for indazoles might utilize phosphoric acid to sharpen peaks, this additive is non-volatile and will rapidly foul a mass spectrometer[6]. Therefore, we substitute it with 0.1% formic acid . Formic acid serves a dual purpose: it suppresses the ionization of residual silanols on the stationary phase (improving peak shape) and acts as a proton donor to enhance the generation of


 ions in positive Electrospray Ionization (ESI+) mode[6][7].

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a blank (50:50 Acetonitrile:Water) to establish a baseline and confirm the absence of carryover. Follow with a known reference standard of an indazole derivative (e.g., Methyl 1H-indazole-3-carboxylate) to verify column theoretical plates (

    
    ) and tailing factor (
    
    
    
    ).
  • Sample Preparation: Dissolve Diethyl 1H-indazole-3,5-dicarboxylate in HPLC-grade acetonitrile to create a 1 mg/mL stock. Dilute to a 10 µg/mL working concentration using a 50:50 mixture of Acetonitrile and LC-MS grade Water[5].

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[5].

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, followed by a 2-minute isocratic hold at 95% B to flush strongly retained hydrophobic impurities, and a 3-minute re-equilibration at 5% B[5].

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C. Monitor the full scan from m/z 100 to 500. The target compound will present a distinct

    
     peak corresponding to its molecular weight.
    
Protocol B: Multinuclear NMR for Structural Elucidation

Causality & Design Choice: The choice of deuterated solvent is the most critical parameter in indazole NMR. In non-polar solvents like


, indazoles often exhibit broadened peaks due to rapid tautomeric exchange and intermolecular hydrogen bonding. By utilizing 

, the highly polar solvent molecules act as strong hydrogen bond acceptors. This effectively "locks" the tautomeric equilibrium, stabilizing the thermodynamically favored 1H-indazole form and yielding sharp, highly resolved

and

spectra[8][9].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the sample in 0.6 mL of

    
     (containing 0.03% v/v TMS as an internal reference).
    
  • Acquisition Parameters (

    
     NMR):  Utilize a 400 MHz or 600 MHz spectrometer. Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the protons.
    
  • Acquisition Parameters (

    
     NMR):  Acquire a minimum of 512 scans with proton decoupling. The ester carbonyl carbons (C=O) will appear significantly downfield (~160-165 ppm), while the indazole core carbons will map to the aromatic region (110-145 ppm).
    
  • Self-Validation (Data Interpretation): The presence of a broad, highly deshielded singlet in the

    
     NMR spectrum (typically between 
    
    
    
    13.0 - 14.0 ppm in
    
    
    ) definitively confirms the presence of the N-H proton, proving the core indazole ring remains intact and has not been inadvertently N-alkylated during upstream synthesis[4].

Mechanistic Insights: Resolving Indazole Tautomerism

A fundamental characteristic of Diethyl 1H-indazole-3,5-dicarboxylate is its annular tautomerism. The indazole ring contains two adjacent nitrogen atoms, allowing the acidic proton to migrate between the N1 and N2 positions.

In the gas phase and in solid-state, the benzenoid 1H-indazole tautomer is thermodynamically more stable than the quinonoid 2H-indazole tautomer[4][9]. However, in solution, the equilibrium is highly solvent-dependent. Understanding this mechanism is vital; failure to account for tautomerism can lead an analyst to falsely identify a single pure compound as a mixture of impurities due to peak splitting or broadening.

Tautomerism Equilibrium Indazole Annular Tautomerism T1H 1H-Indazole (Benzenoid Form) Equilibrium->T1H Shift T2H 2H-Indazole (Quinonoid Form) Equilibrium->T2H Solvent Solvent Effect (DMSO-d6) T1H->Solvent T2H->Solvent Stab1H Thermodynamically Favored (>95%) Solvent->Stab1H H-Bonding Stab2H Minority Species (<5%) Solvent->Stab2H

Fig 2: Annular tautomerism equilibrium of indazoles and solvent-driven stabilization.

By utilizing


 in NMR and acidic mobile phases in LC-MS, we force the molecule into a single, predictable state, ensuring that the resulting analytical data is an objective reflection of the compound's purity rather than an artifact of its dynamic chemical nature.

References

  • SIELC Technologies. "Separation of Indazole on Newcrom R1 HPLC column." SIELC Technologies. Available at:[Link][6]

  • Sigalov, M. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry 84(14). ResearchGate. Available at:[Link][8]

  • Asian Journal of Chemistry. "Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions." Asianpubs. Available at:[Link][4]

  • Sciforum. "Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones." Sciforum. Available at:[Link][9]

  • National Institutes of Health (NIH). "Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry." PMC. Available at:[Link][7]

Sources

Comparative

Benchmarking the Synthetic Efficiency of Diethyl 1H-indazole-3,5-dicarboxylate Production

This guide provides an objective technical benchmark for the synthesis of Diethyl 1H-indazole-3,5-dicarboxylate , a critical scaffold in the development of HIF-PH inhibitors, kinase inhibitors (e.g., substituted indazole...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective technical benchmark for the synthesis of Diethyl 1H-indazole-3,5-dicarboxylate , a critical scaffold in the development of HIF-PH inhibitors, kinase inhibitors (e.g., substituted indazoles for Akt inhibition), and anti-inflammatory agents.

The analysis contrasts the Classical Isatin Ring-Expansion (Route A) —favored for cost-effective scaling—against the Pd-Catalyzed Carbonylation (Route B) , which offers modular precision for late-stage diversification.

Executive Summary & Route Selection

The synthesis of 3,5-disubstituted indazoles presents a regiochemical challenge: establishing the N-N bond while simultaneously installing ester functionalities at the C3 (pyrazole) and C5 (benzene) positions.

MetricRoute A: Modified Isatin Ring-Expansion Route B: Pd-Catalyzed Carbonylation
Primary Mechanism Diazotization / Reductive CyclizationCarbonylative Cross-Coupling
Starting Material 5-Carboxyisatin (or 5-Iodoisatin)5-Bromo-1H-indazole-3-carboxylate
Step Count 4 Linear Steps2 Linear Steps (from core)
Overall Yield 45–60%75–85%
Atom Economy Moderate (Stoichiometric tin/sulfite waste)High (Catalytic efficiency)
Scalability High (Kg-scale proven)Moderate (Pressure/CO gas handling)
Cost Profile Low (Commodity reagents)High (Pd catalysts, Ligands)
Safety Profile Caution: Diazonium intermediateCaution: CO gas (toxic), Pressurized vessels
Recommendation Matrix
  • Choose Route A for Multi-Kilogram Production where raw material cost (COGS) is the primary driver and waste streams can be managed.

  • Choose Route B for Medicinal Chemistry/Lead Op where rapid access to diverse analogues (e.g., varying the 5-position ester) is required.

Route A: Modified Isatin Ring-Expansion (The "Scale-Up" Standard)

This route leverages the pre-existing carbon framework of 5-carboxyisatin . The key transformation involves the ring opening of the isatin core to a phenylglyoxylic acid derivative, followed by diazotization and reductive cyclization.

Mechanistic Pathway

The reaction proceeds via the formation of a diazonium salt from the 2-amino-phenylglyoxylic acid intermediate. Reduction (typically with SnCl₂ or Na₂SO₃) generates the hydrazine, which spontaneously cyclizes onto the ketone carbonyl to form the indazole-3-carboxylic acid core.

Detailed Protocol

Precursor: 5-Carboxyisatin (CAS: 20712-04-3)

Step 1: Hydrolysis & Diazotization[1]
  • Suspend 5-Carboxyisatin (1.0 equiv) in aqueous NaOH (2.5 equiv) and warm to 50°C for 30 min to open the lactam ring, forming the 2-amino-5-carboxyphenylglyoxylate .

  • Cool the dark solution to 0°C.

  • Add NaNO₂ (1.1 equiv) as a saturated aqueous solution.

  • Dropwise add the mixture to a stirred solution of concentrated HCl (excess) at -5°C. Critical: Maintain internal temperature <0°C to prevent diazonium decomposition (phenol formation).

Step 2: Reductive Cyclization[2]
  • Prepare a solution of SnCl₂·2H₂O (2.5 equiv) in concentrated HCl at 0°C.

  • Transfer the diazonium slurry slowly into the stannous chloride solution. Note: Evolution of nitrogen gas is minimal here; the reduction yields the hydrazine intermediate.

  • Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. The hydrazine intermediate undergoes intramolecular condensation to close the pyrazole ring.

  • Filter the crude 1H-indazole-3,5-dicarboxylic acid . Wash with cold water.

Step 3: Global Esterification
  • Suspend the dicarboxylic acid in absolute Ethanol (10 vol).

  • Add H₂SO₄ (cat.[1] 0.5 equiv) or SOCl₂ (2.5 equiv) dropwise.

  • Reflux for 12 hours. Monitor by TLC/HPLC for the disappearance of the mono-ester intermediate.

  • Concentrate and neutralize with NaHCO₃. Extract with Ethyl Acetate.[3][4][5][6]

  • Purification: Recrystallize from EtOH/Heptane.

Yield Expectation: 55% (3 steps). Validation Point: 1H NMR (DMSO-d6) should show distinct ethyl quartets and triplets, with aromatic signals consistent with a 3,5-substitution pattern (d, dd, d).

Route B: Palladium-Catalyzed Carbonylation (The "Modular" Approach)

For laboratories equipped with high-pressure reactors, carbonylation offers a convergent route. This method allows for the late-stage introduction of the 5-ester group, enabling the use of different alcohols if asymmetric esters are desired.

Mechanistic Pathway

The cycle begins with the oxidative addition of Pd(0) to the C5-Bromine bond. CO insertion forms the acyl-palladium complex, which undergoes nucleophilic attack by ethanol to release the product and regenerate the catalyst.

Detailed Protocol

Precursor: Ethyl 5-bromo-1H-indazole-3-carboxylate (Commercially available or synthesized via Route A using 5-bromoisatin).

Step 1: Carbonylation
  • Charge a high-pressure autoclave with:

    • Substrate: Ethyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv).

    • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%) (Xantphos prevents catalyst poisoning by the indazole nitrogen).

    • Base: Et₃N (2.0 equiv).

    • Solvent: Ethanol (0.2 M).

  • Purge the vessel with Nitrogen (3x), then Carbon Monoxide (3x).

  • Pressurize to 5 bar (75 psi) CO .

  • Heat to 100°C for 16 hours.

  • Workup: Vent carefully (fume hood!). Filter through Celite to remove Pd black. Concentrate the filtrate.

Yield Expectation: 85%. Key Advantage: This route produces the Diethyl ester if Ethanol is used. If a different ester is needed at C5 (e.g., tert-butyl), simply switch the solvent alcohol.

Visualizing the Synthetic Logic

IndazoleSynthesis Start_A Route A: 5-Carboxyisatin Inter_A1 Ring Opening (NaOH, 50°C) Start_A->Inter_A1 Inter_A2 Diazotization (NaNO2, HCl, <0°C) Inter_A1->Inter_A2 Amine Formation Inter_A3 Reductive Cyclization (SnCl2 or Na2SO3) Inter_A2->Inter_A3 N-N Bond Formation Acid_Prod 1H-Indazole-3,5-dicarboxylic acid Inter_A3->Acid_Prod Ring Closure Final_Prod TARGET: Diethyl 1H-indazole-3,5-dicarboxylate Acid_Prod->Final_Prod Fischer Esterification (EtOH, H2SO4) Start_B Route B: 5-Bromo-indazole-3-ester Cat_Cycle Pd-Catalyzed Carbonylation (CO, EtOH, Pd(OAc)2) Start_B->Cat_Cycle Cat_Cycle->Final_Prod C-C Bond Formation

Caption: Comparative workflow for the synthesis of Diethyl 1H-indazole-3,5-dicarboxylate demonstrating the linear efficiency of the Isatin route versus the convergent nature of the Carbonylation route.

Experimental Data Comparison

The following data is aggregated from standard protocols for indazole-3-carboxylates (e.g., Org. Synth. 1952, 74, 2009) and palladium-catalyzed carbonylations of heteroaryl halides.

ParameterRoute A (Isatin)Route B (Carbonylation)
Reaction Time 24–36 Hours (Total)16 Hours
Purity (Crude) 85–90% (Requires recrystallization)>95% (Often requires only filtration)
E-Factor (Waste) High (Stoichiometric metal salts)Low (Solvent recycling possible)
Cost / Gram $ (Low)

$
(High due to Pd/Ligand)
Critical Impurity Azo-coupling byproductsResidual Palladium (<10 ppm req.)

References

  • Snyder, H. R., et al. (1952). Indazole-3-carboxylic acid.[1][2][4][5][7] Organic Syntheses, 32, 76.

  • Lefebvre, V., et al. (2010).[8] General and Efficient Synthesis of Substituted 3-Aminoindazoles. Journal of Organic Chemistry, 75(8), 2730–2732.

  • Boyer, A., & Lautens, M. (2010). Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 87, 268.

  • Collier, A. C., et al. (2019). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides. Chemical Reviews, 119(4), 2090–2127.

Sources

Safety & Regulatory Compliance

Safety

Diethyl 1H-indazole-3,5-dicarboxylate: Operational Disposal &amp; Handling Guide

Executive Safety Summary & Hazard Profiling Effective disposal begins with accurate characterization. Diethyl 1H-indazole-3,5-dicarboxylate is a functionalized indazole derivative commonly used as a scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Profiling

Effective disposal begins with accurate characterization. Diethyl 1H-indazole-3,5-dicarboxylate is a functionalized indazole derivative commonly used as a scaffold in medicinal chemistry. Unlike simple organic solvents, its disposal requires specific attention to its nitrogen-rich heterocyclic structure, which can generate nitrogen oxides (


) upon thermal decomposition.
Chemical Identity & Physical Properties
PropertySpecification
Chemical Name Diethyl 1H-indazole-3,5-dicarboxylate
CAS Number 2891597-86-5
Molecular Formula

Molecular Weight 262.26 g/mol
Physical State Solid (Typically off-white to light orange powder)
Solubility Low in water; Soluble in DMSO, DMF, Methanol
GHS Hazard Classification (Derived from Structural Analogs)

While specific toxicological data for this exact isomer is limited, structurally similar indazole esters (e.g., the 3,6-isomer) consistently exhibit the following hazard profile. Treat this compound with the highest level of caution in this category.

  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)[1]

  • STOT - Single Exposure: Category 3 (May cause respiratory irritation)

Pre-Disposal Handling & Segregation

The Principle of Segregation: Never mix indazole derivatives with incompatible waste streams (e.g., strong oxidizers or acids) prior to disposal. Premature mixing can lead to exothermic reactions or the release of toxic fumes before the waste even leaves the lab.

Storage for Disposal
  • Container Selection: Collect solid waste in a wide-mouth high-density polyethylene (HDPE) jar. If the compound is in solution (e.g., DMSO), use a chemically resistant glass or HDPE bottle.

  • Labeling: The container must be labeled "HAZARDOUS WASTE" .

    • Mandatory Content: Full chemical name (no abbreviations), CAS number, and hazard warnings ("Irritant").

  • Environment: Store in a cool, dry, well-ventilated area away from heat sources. Ensure the cap is tightly sealed to prevent moisture ingress, which can hydrolyze the ester groups over time.

Step-by-Step Disposal Protocol

This protocol is designed to ensure complete destruction of the heterocyclic ring system while managing emissions.

A. Solid Waste (Pure Compound)

Method: High-Temperature Incineration.

  • Collection: Sweep spilled or expired solid material into the designated HDPE waste container. Avoid generating dust; use a damp paper towel to pick up fine particulates if necessary.

  • Deactivation (Optional but Recommended for High Potency): If the specific research context suggests high biological potency, treat the solid with a 10% bleach solution only if your facility's protocols require chemical deactivation prior to pickup. However, for standard organic synthesis waste, direct incineration is preferred to avoid creating complex aqueous waste mixtures.

  • Transfer: Seal the container and wipe the exterior with ethanol to remove residues.

  • Disposal Path: Hand off to your facility's Environmental Health & Safety (EHS) team for transport to a licensed chemical waste incinerator.

    • Operational Note: The incinerator must be equipped with an afterburner and scrubber to neutralize nitrogen oxides (

      
      ) generated from the indazole ring combustion.
      
B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Method: Fuel Blending / Incineration.

  • Segregation: Do not combine with aqueous acid/base waste. Keep in the "Organic Solvents - Non-Halogenated" (if in DMSO/MeOH) or "Halogenated" (if in DCM) stream.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction mixture was acidic/basic, neutralize it carefully before adding to the waste carboy to prevent container pressurization.

  • Disposal Path: EHS will route this for fuel blending, where the high calorific value of the solvent aids in the destruction of the dissolved indazole derivative.

Emergency Spill Response Workflow

Causality: Spills of fine powders like Diethyl 1H-indazole-3,5-dicarboxylate pose an inhalation risk. Immediate containment prevents widespread lab contamination.

  • Evacuate & Ventilate: Clear the immediate area. If the spill is outside a fume hood, increase lab ventilation.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 respirator (or half-mask with P100 filters) to prevent inhalation of dust.

  • Containment: Cover the spill with a generic absorbent pad or dampen slightly with an inert solvent (like heptane) to suppress dust.

  • Cleanup:

    • Scoop material into a waste container.

    • Wash the surface with soap and water.[1]

    • Dispose of all cleanup materials (gloves, pads) as hazardous chemical waste.

Decision Logic for Disposal

The following diagram illustrates the decision-making process for disposing of Diethyl 1H-indazole-3,5-dicarboxylate based on its physical state.

DisposalWorkflow Start Waste Generation: Diethyl 1H-indazole-3,5-dicarboxylate StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Pure Compound LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste Dissolved SolidContainer Collect in HDPE Jar Label: 'Hazardous Waste - Solid' SolidWaste->SolidContainer LiquidSegregate Segregate by Solvent Type (Halogenated vs Non-Halogenated) LiquidWaste->LiquidSegregate Incineration High-Temp Incineration (w/ Scrubber for NOx) SolidContainer->Incineration FuelBlending Fuel Blending / Incineration LiquidSegregate->FuelBlending

Figure 1: Operational workflow for the segregation and disposal of indazole dicarboxylate waste.

Regulatory Compliance & Waste Codes

Compliance is not optional. Adherence to these codes ensures your facility avoids fines and environmental liability.

  • RCRA (USA): This compound is not explicitly P-listed or U-listed. However, it must be characterized by the generator.

    • Likely Determination: If the waste exhibits toxicity characteristics (rare for this specific ester but possible), it may carry a D001 (Ignitable, if in solvent) or D003 (Reactive, unlikely) code.

    • Default Action: Manage as Non-RCRA Regulated Hazardous Waste unless mixed with listed solvents (e.g., F003 for acetone mixtures).

  • EPA Disposal Method: Incineration is the Best Demonstrated Available Technology (BDAT) for complex nitrogenous heterocycles.

References

  • 10x Chemical. (2025).[1] Diethyl 1H-indazole-3,5-dicarboxylate Product Information & CAS 2891597-86-5.[2][3][4][5][6][7] Retrieved from

  • BLD Pharm. (2025). Safety Data Sheet (SDS) for Indazole Carboxylates. Retrieved from

  • PubChem. (2025).[8] Diethyl 1H-pyrazole-3,5-dicarboxylate (Structural Analog Hazard Data). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025). General Handling of Organic Esters and Indazoles. Retrieved from

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 1H-indazole-3,5-dicarboxylate

Welcome to your comprehensive guide on the safe handling of Diethyl 1H-indazole-3,5-dicarboxylate. As researchers dedicated to advancing drug development, our most critical asset is our own well-being.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling of Diethyl 1H-indazole-3,5-dicarboxylate. As researchers dedicated to advancing drug development, our most critical asset is our own well-being. This document moves beyond a simple checklist, offering a deep dive into the why behind each safety recommendation. By understanding the nature of the compound and the protective mechanisms of your Personal Protective Equipment (PPE), you can operate with confidence and scientific integrity.

Understanding the Hazard Profile

Diethyl 1H-indazole-3,5-dicarboxylate and structurally similar compounds present a specific set of hazards that dictate our safety protocols. The primary risks associated with this class of chemicals are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation (Category 2A): This compound is known to cause serious eye irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion of the compound can be harmful.[1][3][5]

Our PPE strategy is therefore designed as a multi-layered defense against these specific routes of exposure: dermal, ocular, and respiratory.

The Core Principle: Engineering Controls First

Before we even consider PPE, our first line of defense is robust engineering controls. PPE is designed to protect you when these controls are insufficient or as a secondary measure. For Diethyl 1H-indazole-3,5-dicarboxylate, all handling of the solid compound or its solutions should occur within a certified chemical fume hood.[3][6][7] This ensures that any dust, aerosols, or vapors are effectively captured and exhausted, minimizing the risk of inhalation. A safety shower and eyewash station must be readily accessible in the immediate work area.[1][6]

Selecting and Using Your Personal Protective Equipment

The following is a step-by-step guide to selecting and using the appropriate PPE for handling Diethyl 1H-indazole-3,5-dicarboxylate.

Step 1: Eye and Face Protection - Your Non-Negotiable Shield

Given the classification as a serious eye irritant, robust eye protection is mandatory.[1][2][3]

  • What to Wear: At a minimum, wear chemical safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][7] These provide a seal around the eyes, protecting from splashes and airborne particulates.

  • The Rationale: Standard safety glasses do not offer adequate protection from splashes or fine dust, which can easily enter around the lenses. Chemical goggles form a protective barrier that is essential when working with eye irritants.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or solution preparation), a face shield should be worn in addition to safety goggles.

Step 2: Skin and Body Protection - The Chemical Barrier

A multi-component approach is necessary to prevent skin contact.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required. For enhanced protection, consider a coat with elastic cuffs to ensure a snug fit around your gloves.

  • Protective Gloves: This is one of the most critical choices. Not all gloves are created equal. Nitrile gloves are a common and appropriate choice for incidental contact with this type of compound.

Glove MaterialRecommended UseKey Considerations
Nitrile Splash protection, general handlingGood chemical resistance to a range of substances. Always check for tears or punctures before use.
Neoprene Higher-risk operations, extended contactOffers enhanced protection against a broader range of chemicals.
  • The Causality Behind Glove Choice: The selection of a glove is based on its chemical compatibility and breakthrough time. Always inspect gloves for any signs of degradation or perforation before use.[6] Use proper glove removal technique (without touching the outer surface of the glove) to avoid cross-contamination.[6] After removing gloves, always wash your hands thoroughly with soap and water.[1][2][3][6]

  • Workflow for Donning and Doffing PPE

The following diagram illustrates the logical flow for selecting and using your PPE when handling Diethyl 1H-indazole-3,5-dicarboxylate.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE (in order) cluster_handling Chemical Handling cluster_doffing Doffing PPE (in order) A Assess Task-Specific Risks (e.g., weighing solid vs. solution transfer) B Verify Fume Hood is Operational A->B C Locate Emergency Equipment (Eyewash, Safety Shower) B->C D 1. Lab Coat C->D E 2. Safety Goggles D->E F 3. Face Shield (if splash risk) E->F G 4. Chemical-Resistant Gloves F->G H Perform all manipulations inside the chemical fume hood G->H I 1. Gloves (using proper technique) H->I J 2. Face Shield I->J K 3. Lab Coat J->K L 4. Safety Goggles K->L M Wash Hands Thoroughly L->M

Caption: PPE Selection and Use Workflow

Step 3: Respiratory Protection - When Engineering Controls Aren't Enough

Under normal laboratory conditions within a functioning fume hood, respiratory protection should not be necessary.[2] However, in specific situations, it becomes essential:

  • When to Use: If you are handling large quantities of the solid outside of a fume hood, or if there is a spill and the potential for aerosolization, a respirator is required.

  • What to Wear: A NIOSH-approved N95 respirator or a higher level of protection (e.g., a half-mask respirator with P100 cartridges) should be used.[7]

  • The Trustworthiness Factor: All personnel required to wear respirators must be part of a respiratory protection program, which includes fit-testing and medical clearance, as mandated by OSHA.

Spill and Disposal Procedures

Your PPE is your primary defense during cleanup and disposal operations.

Spill Response
  • Evacuate and Alert: Alert others in the area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting any cleanup, don your full PPE, including gloves, goggles, and a lab coat. If the spill is large or has generated significant dust, include respiratory protection.

  • Containment: For solid spills, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[7] For liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Treat all cleanup materials as hazardous waste.

Waste Disposal Plan

All waste containing Diethyl 1H-indazole-3,5-dicarboxylate must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3][5][8]

  • Labeling: Use a designated, sealed, and clearly labeled waste container.[9] The label should include the full chemical name.

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers that held the chemical should also be disposed of as hazardous waste, as they will contain residual material.

By adhering to these protocols, you are not only ensuring your own safety but also contributing to a culture of scientific excellence and responsibility.

References

  • Enamine, Safety D
  • ChemScene, Safety D
  • Fisher Scientific, Safety D
  • Tokyo Chemical Industry, Safety D
  • Fisher Scientific, Safety D
  • TCI Chemicals, Safety D
  • Cayman Chemical, Safety D
  • Fisher Scientific, Safety D
  • Cole-Parmer, Material Safety D
  • University of Toronto, Department of Chemistry, STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.

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